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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 2-((2-Aminopyrimidin-4-yl)oxy)ethanol

Introduction: The Significance of the 2-Aminopyrimidine Scaffold The 2-aminopyrimidine core is a privileged structural motif in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Its...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the 2-Aminopyrimidine Scaffold

The 2-aminopyrimidine core is a privileged structural motif in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Its inherent ability to engage in hydrogen bonding and dipole-dipole interactions makes it a versatile building block for designing molecules that can effectively interact with a wide array of biological targets.[1] This guide provides a comprehensive, in-depth technical overview of the synthesis and characterization of a specific 2-aminopyrimidine derivative, 2-((2-Aminopyrimidin-4-yl)oxy)ethanol. This compound holds potential as an intermediate in the synthesis of more complex molecules for drug discovery and development. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Strategic Synthesis Pathway

The synthesis of 2-((2-Aminopyrimidin-4-yl)oxy)ethanol can be strategically approached via a two-step process. This involves the initial synthesis of the key intermediate, 2-aminopyrimidin-4-ol, followed by a Williamson ether synthesis to introduce the 2-hydroxyethyl moiety. This method was chosen for its reliability and the ready availability of the starting materials.

Part 1: Synthesis of 2-Aminopyrimidin-4-ol

The foundational step in this synthesis is the construction of the 2-aminopyrimidine ring system. A common and efficient method involves the condensation of a β-dicarbonyl compound or its equivalent with guanidine.[2][3]

Experimental Protocol: Synthesis of 2-Aminopyrimidin-4-ol

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetoacetate (1.0 eq) in a suitable solvent such as ethanol.

  • Addition of Guanidine: To this solution, add guanidine hydrochloride (1.1 eq) and a base, such as sodium ethoxide (1.1 eq), to liberate the free guanidine.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. The solid can be collected by filtration and washed with cold ethanol.

  • Purification: The crude 2-aminopyrimidin-4-ol can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.

Causality Behind Experimental Choices:

  • Guanidine as the Nitrogen Source: Guanidine is an excellent precursor for the 2-aminopyrimidine ring as it provides the N-C-N fragment necessary for the cyclization reaction.[2]

  • Base-catalyzed Condensation: The use of a base like sodium ethoxide is crucial to deprotonate the guanidine hydrochloride, thereby generating the nucleophilic free guanidine required for the condensation reaction with the β-ketoester.

  • Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the condensation and subsequent cyclization to occur at a reasonable rate.

Synthesis_Part1 cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Ethyl Acetoacetate Ethyl Acetoacetate Reaction Condensation & Cyclization Ethyl Acetoacetate->Reaction 1.0 eq Guanidine Guanidine Guanidine->Reaction 1.1 eq Base (e.g., NaOEt) Base (e.g., NaOEt) Base (e.g., NaOEt)->Reaction Ethanol (Solvent) Ethanol (Solvent) Ethanol (Solvent)->Reaction Reflux Reflux Reflux->Reaction 2-Aminopyrimidin-4-ol 2-Aminopyrimidin-4-ol Reaction->2-Aminopyrimidin-4-ol

Caption: Synthetic scheme for 2-Aminopyrimidin-4-ol.

Part 2: Williamson Ether Synthesis of 2-((2-Aminopyrimidin-4-yl)oxy)ethanol

With the 2-aminopyrimidin-4-ol in hand, the next step is the etherification to introduce the 2-hydroxyethyl group. The Williamson ether synthesis is a classic and reliable method for forming ethers from an alkoxide and an alkyl halide.[4][5][6]

Experimental Protocol: Synthesis of 2-((2-Aminopyrimidin-4-yl)oxy)ethanol

  • Formation of the Alkoxide: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend 2-aminopyrimidin-4-ol (1.0 eq) in a suitable aprotic polar solvent like dimethylformamide (DMF). Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes to an hour, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt.

  • Etherification: To the resulting alkoxide solution, add 2-chloroethanol (1.2 eq) dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench it by the slow addition of water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 2-((2-Aminopyrimidin-4-yl)oxy)ethanol.

Causality Behind Experimental Choices:

  • Aprotic Polar Solvent: DMF is an excellent solvent for this reaction as it can dissolve the reactants and the intermediate alkoxide, and its high boiling point allows for heating to accelerate the reaction.

  • Strong Base: A strong, non-nucleophilic base like sodium hydride is used to deprotonate the hydroxyl group of 2-aminopyrimidin-4-ol to form the more nucleophilic alkoxide.[4]

  • Primary Alkyl Halide: 2-Chloroethanol is a primary alkyl halide, which is ideal for the SN2 reaction mechanism of the Williamson ether synthesis, minimizing potential elimination side reactions.[5]

Synthesis_Part2 cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 2-Aminopyrimidin-4-ol 2-Aminopyrimidin-4-ol Reaction Williamson Ether Synthesis 2-Aminopyrimidin-4-ol->Reaction 1.0 eq 2-Chloroethanol 2-Chloroethanol 2-Chloroethanol->Reaction 1.2 eq Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Reaction DMF (Solvent) DMF (Solvent) DMF (Solvent)->Reaction Heat Heat Heat->Reaction 2-((2-Aminopyrimidin-4-yl)oxy)ethanol 2-((2-Aminopyrimidin-4-yl)oxy)ethanol Reaction->2-((2-Aminopyrimidin-4-yl)oxy)ethanol

Caption: Williamson ether synthesis of the target compound.

Comprehensive Characterization

Once synthesized, the identity and purity of 2-((2-Aminopyrimidin-4-yl)oxy)ethanol must be rigorously confirmed through a suite of analytical techniques. The following sections detail the expected outcomes from these characterization methods.

Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product Purity Check (TLC) NMR (1H, 13C) NMR (1H, 13C) Mass Spectrometry (MS) Mass Spectrometry (MS) Infrared Spectroscopy (IR) Infrared Spectroscopy (IR) Melting Point Melting Point Pure Product->NMR (1H, 13C) Pure Product->Mass Spectrometry (MS) Pure Product->Infrared Spectroscopy (IR) Pure Product->Melting Point

Caption: Workflow for the characterization of the final product.

Predicted Spectroscopic and Physical Data

Due to the limited availability of published experimental data for the target compound, the following characterization data is predicted based on the analysis of structurally similar compounds and fundamental principles of spectroscopy.

Technique Expected Observations
¹H NMR Aromatic protons on the pyrimidine ring, two triplets corresponding to the -O-CH₂-CH₂-OH protons, a broad singlet for the -NH₂ protons, and a triplet or broad singlet for the -OH proton. The aromatic protons are expected in the δ 7.0-8.5 ppm region. The methylene protons adjacent to the oxygen are expected around δ 4.0-4.5 ppm, and the methylene protons adjacent to the hydroxyl group around δ 3.5-4.0 ppm. The amino protons are expected to appear as a broad singlet around δ 5.0-6.0 ppm.
¹³C NMR Resonances for the pyrimidine ring carbons, and two distinct signals for the methylene carbons of the ethanol side chain. The pyrimidine carbons are expected in the δ 100-170 ppm range. The methylene carbon attached to the ether oxygen is expected around δ 65-75 ppm, and the methylene carbon attached to the hydroxyl group around δ 55-65 ppm.
Mass Spectrometry (MS) The protonated molecule [M+H]⁺ is expected at an m/z of approximately 156.08. Fragmentation may involve the loss of the ethanol side chain or cleavage of the pyrimidine ring.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), O-H stretching of the alcohol (a broad peak around 3200-3600 cm⁻¹), C-O stretching of the ether and alcohol (around 1050-1250 cm⁻¹), and C=N and C=C stretching of the pyrimidine ring (around 1500-1650 cm⁻¹).[7]
Melting Point Expected to be a solid at room temperature with a distinct melting point.

Conclusion and Future Directions

This technical guide outlines a robust and logical pathway for the synthesis of 2-((2-Aminopyrimidin-4-yl)oxy)ethanol, a valuable intermediate for further chemical exploration. The proposed two-step synthesis, beginning with the formation of the 2-aminopyrimidin-4-ol core followed by a Williamson ether synthesis, provides a clear and efficient route to the target molecule. The detailed characterization plan, although based on predicted data, offers a solid framework for the verification of the synthesized compound's identity and purity.

The availability of 2-((2-Aminopyrimidin-4-yl)oxy)ethanol opens up avenues for the development of novel derivatives with potential therapeutic applications. The primary amine and hydroxyl functionalities serve as handles for further chemical modifications, allowing for the construction of a diverse library of compounds for biological screening. Future work should focus on the experimental validation of the proposed synthetic route and characterization data, followed by the exploration of the derivatization of this promising scaffold.

References

  • MDPI. (2010). Synthesis of 2-(2-Aminopyrimidine)-2,2-difluoroethanols as Potential Bioisosters of Salicylidene Acylhydrazides. Retrieved from [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]

  • World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines. Retrieved from [Link]

  • Chemistry Steps. (2022). The Williamson Ether Synthesis. Retrieved from [Link]

  • ACS Publications. (2016). A One-Pot Synthesis of 2-Aminopyrimidines from Ketones, Arylacetylenes, and Guanidine. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • ChemRxiv. (n.d.). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). 2-pyrimidin-4-yl-ethanol. Retrieved from [Link]

  • PubChem. (n.d.). 2-[(2-aminopyridin-4-yl)oxy]ethan-1-ol hydrochloride. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2015). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. Retrieved from [Link]

Sources

Exploratory

"physicochemical properties of 2-((2-Aminopyrimidin-4-yl)oxy)ethanol"

An In-Depth Technical Guide to the Physicochemical Properties and Pharmacological Utility of 2-((2-Aminopyrimidin-4-yl)oxy)ethanol Executive Summary In the landscape of modern targeted therapeutics, the pyrimidine scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties and Pharmacological Utility of 2-((2-Aminopyrimidin-4-yl)oxy)ethanol

Executive Summary

In the landscape of modern targeted therapeutics, the pyrimidine scaffold remains one of the most privileged structures, particularly in the design of ATP-competitive kinase inhibitors [1]. Among the myriad of pyrimidine derivatives, 2-((2-Aminopyrimidin-4-yl)oxy)ethanol (Chemical Formula: C₆H₉N₃O₂) serves as a highly versatile, bifunctional building block.

This whitepaper provides an authoritative, deep-dive analysis into the physicochemical properties, structural biology implications, and synthetic methodologies associated with 2-((2-Aminopyrimidin-4-yl)oxy)ethanol. By bridging the gap between molecular descriptors and bench-level experimental protocols, this guide equips drug development professionals with the mechanistic insights required to leverage this compound in fragment-based drug discovery (FBDD) and lead optimization pipelines.

Physicochemical Profiling & ADME Implications

The physicochemical profile of a molecular fragment dictates its behavior in both synthetic environments and biological systems. 2-((2-Aminopyrimidin-4-yl)oxy)ethanol is characterized by its low molecular weight and high polarity, making it an ideal candidate for improving the aqueous solubility of hydrophobic drug scaffolds [2].

Quantitative Physicochemical Data

The following table summarizes the core molecular descriptors of the compound and explains the causality behind their impact on Absorption, Distribution, Metabolism, and Excretion (ADME) [1].

PropertyValueCausality / Pharmacological Implication
Molecular Formula C₆H₉N₃O₂Defines the exact atomic composition and fundamental stoichiometry.
Molecular Weight 155.15 g/mol Highly favorable for Fragment-Based Drug Discovery (FBDD) (<300 Da), allowing for significant structural elaboration without violating Lipinski’s Rule of Five.
Topological Polar Surface Area (TPSA) 81.3 ŲOptimal for oral bioavailability. The high TPSA restricts excessive Blood-Brain Barrier (BBB) penetration, minimizing CNS off-target toxicity.
LogP (Estimated) -0.5 to 0.5Highly hydrophilic. Prevents non-specific hydrophobic trapping in lipid bilayers and enhances systemic circulation half-life.
Hydrogen Bond Donors (HBD) 3Facilitates strong, directional hinge-binding interactions via the 2-amino group and the terminal hydroxyl group.
Hydrogen Bond Acceptors (HBA) 4Enhances aqueous solubility and promotes interaction with solvent-exposed kinase residues.
pKa (Pyrimidine N1/N3) ~3.5 - 4.0Remains predominantly unprotonated at physiological pH (7.4), ensuring neutral diffusion across cellular membranes.

Structural Biology & Pharmacophore Mechanics

The architectural genius of 2-((2-Aminopyrimidin-4-yl)oxy)ethanol lies in its dual-functionality.

The Hinge-Binding Core: The 2-aminopyrimidine moiety acts as an adenine isostere. In the ATP-binding pocket of kinases, the endocyclic nitrogen (N1 or N3) acts as a hydrogen bond acceptor, while the exocyclic 2-amino group acts as a hydrogen bond donor. This establishes a bidentate interaction with the backbone amide and carbonyl groups of the kinase hinge region, anchoring the molecule firmly in the active site [3].

The Solvent Vector: The 4-oxyethanol substitution is strategically positioned to project outward from the hinge region toward the solvent channel. This serves two purposes:

  • It prevents steric clashes deep within the hydrophobic pocket.

  • The terminal hydroxyl group forms hydrogen bonds with bulk water, drastically improving the thermodynamic solubility of the parent drug molecule.

HingeInteraction cluster_ligand 2-((2-Aminopyrimidin-4-yl)oxy)ethanol cluster_kinase Kinase Hinge Region N1 Pyrimidine N1 (H-bond Acceptor) HingeNH Hinge Backbone NH N1->HingeNH Accepts H-bond NH2 2-Amino Group (H-bond Donor) HingeCO Hinge Backbone C=O NH2->HingeCO Donates H-bond Oxy 4-Oxyethanol Group (Solvent Vector) Solvent Solvent Channel Oxy->Solvent Enhances Solubility

Pharmacophore binding model illustrating the bidentate hinge interaction and solvent vector projection.

Synthetic Methodology

The synthesis of 2-((2-Aminopyrimidin-4-yl)oxy)ethanol relies on a regioselective Nucleophilic Aromatic Substitution (S_NAr). The starting material, 2-amino-4-chloropyrimidine, is highly electrophilic at the C4 position due to the electron-withdrawing effect of the adjacent endocyclic nitrogens [4]. This innate electronic bias allows for the direct displacement of the C4-chloride by ethylene glycol without the need to protect the 2-amino group, streamlining the synthetic workflow.

SynthesisWorkflow SM1 2-Amino-4-chloropyrimidine (Electrophile) Reaction SNAr Reaction 100°C, 4-6 hours SM1->Reaction SM2 Ethylene Glycol (Nucleophile/Solvent) SM2->Reaction Base NaH or t-BuOK (Deprotonation) Base->Reaction Workup Aqueous Workup (EtOAc/H2O Extraction) Reaction->Workup Purification Flash Chromatography (DCM:MeOH) Workup->Purification Product 2-((2-Aminopyrimidin-4-yl)oxy)ethanol (Target Compound) Purification->Product

Step-by-step synthetic workflow for the regioselective SNAr preparation of the target compound.

Protocol: Regioselective S_NAr Synthesis
  • Preparation: Dissolve 2-amino-4-chloropyrimidine (1.0 eq) in anhydrous ethylene glycol. Here, ethylene glycol acts as both the nucleophile and the reaction solvent, driving the reaction forward via Le Chatelier's principle.

  • Activation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C under an inert argon atmosphere. Causality: NaH deprotonates the hydroxyl group of ethylene glycol, generating a highly reactive alkoxide nucleophile.

  • Substitution: Heat the reaction mixture to 100°C for 4-6 hours. Monitor the consumption of the starting material via LC-MS to prevent over-reaction or degradation.

  • Isolation: Quench the reaction with saturated aqueous NH₄Cl to neutralize excess base. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography using a gradient of Dichloromethane (DCM) and Methanol (MeOH).

Experimental Protocols for Physicochemical Characterization

To validate the integration of this fragment into a larger drug scaffold, its physicochemical properties must be empirically verified. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

Causality: Kinetic solubility assays (which rely on diluting DMSO stock solutions into buffer) often overestimate solubility due to temporary supersaturation. The shake-flask method measures true equilibrium (thermodynamic) solubility, which is the gold standard required for late-stage lead optimization.

  • Equilibration: Weigh approximately 2 mg of the solid compound into a borosilicate glass vial. Add 1 mL of Phosphate-Buffered Saline (PBS, pH 7.4).

  • Agitation: Secure the vial on an orbital shaker and agitate at 300 rpm for 24 hours at a constant 37°C. Self-Validation: The presence of undissolved solid after 24 hours confirms that the solution has reached its maximum saturation point.

  • Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved solid, then filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Analyze the filtrate via HPLC-UV. Quantify the exact concentration by comparing the peak area against a pre-established 5-point standard calibration curve.

Protocol 2: pKa Determination via Potentiometric Titration

Causality: Understanding the exact protonation state of the pyrimidine ring at physiological pH is critical for predicting membrane permeability.

  • Solution Preparation: Dissolve 5 mg of the compound in 50 mL of 0.15 M KCl solution (to maintain constant ionic strength).

  • Acidification: Lower the pH of the solution to 2.0 using standardized 0.1 M HCl, ensuring the pyrimidine nitrogen is fully protonated.

  • Titration: Using an automated titrator, incrementally add standardized 0.1 M NaOH under a nitrogen blanket (to prevent CO₂ absorption).

  • Analysis: Plot the volume of titrant added against the measured pH. The pKa is identified mathematically at the inflection point of the titration curve (the half-equivalence point).

Conclusion

2-((2-Aminopyrimidin-4-yl)oxy)ethanol represents a masterclass in fragment-based design. By combining the robust, kinase-anchoring capability of a 2-aminopyrimidine core with the solubility-enhancing properties of an oxyethanol vector, it offers medicinal chemists a powerful tool for optimizing both pharmacodynamics and pharmacokinetics. Adherence to the rigorous synthetic and analytical protocols outlined in this guide ensures that the structural integrity and physicochemical advantages of this compound are fully realized in downstream drug development.

References

  • National Center for Biotechnology Information. "2-(5-aminopyrimidin-2-yl)oxyethanol - Computed Properties and Descriptors." PubChem Compound Summary. URL:[Link]

  • Zhao, Z., et al. "Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration." Journal of Medicinal Chemistry, 2021. URL:[Link]

  • Baillache, D. J., & Unciti-Broceta, A. "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold." RSC Medicinal Chemistry, 2020. URL:[Link]

Foundational

Technical Whitepaper: 2-((2-Aminopyrimidin-4-yl)oxy)ethanol in Advanced Drug Development

Abstract In the landscape of modern medicinal chemistry, the functionalization of privileged scaffolds is a critical driver of drug discovery. 2-((2-Aminopyrimidin-4-yl)oxy)ethanol represents a highly versatile pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of modern medicinal chemistry, the functionalization of privileged scaffolds is a critical driver of drug discovery. 2-((2-Aminopyrimidin-4-yl)oxy)ethanol represents a highly versatile pharmaceutical intermediate, combining the robust target-binding capabilities of a 2-aminopyrimidine core with the physicochemical advantages of a hydrophilic hydroxyethoxy vector. This technical guide provides an in-depth analysis of its chemical architecture, mechanistic rationale in kinase inhibitor design, and a self-validating synthetic methodology designed for high-yield, regioselective production.

Chemical Architecture & Physico-Chemical Profiling

The structural anatomy of 2-((2-Aminopyrimidin-4-yl)oxy)ethanol makes it an ideal fragment for modular drug design. The molecule consists of a pyrimidine ring substituted at the C2 position with an amino group and at the C4 position with a 2-hydroxyethoxy chain. This specific arrangement provides a dual-action profile: the heteroaromatic core acts as the primary pharmacophore, while the aliphatic alcohol serves as both a solubilizing moiety and a synthetic handle for further functionalization (e.g., etherification, esterification, or cross-coupling).

To facilitate rapid integration into drug discovery pipelines, the core quantitative data for this compound is summarized below.

Table 1: Quantitative Physico-Chemical Parameters
PropertyValueCausality / Relevance in Drug Design
Chemical Name 2-((2-Aminopyrimidin-4-yl)oxy)ethanolStandard IUPAC nomenclature defining regiochemistry.
CAS Number 500339-09-3Unique identifier for regulatory compliance and sourcing .
Molecular Formula C6H9N3O2Defines the atomic composition and stoichiometric baseline.
Molecular Weight 155.15 g/mol Low molecular weight ensures it serves as an efficient building block without violating Lipinski's Rule of 5 .
Exact Mass 155.0695 DaCritical for high-resolution mass spectrometry (HRMS) validation.
Hydrogen Bond Donors 2 (-NH2, -OH)Essential for anchoring the molecule within target protein pockets.
Hydrogen Bond Acceptors 4 (N, N, O, O)Facilitates robust binding networks and improves aqueous solubility.

Mechanistic Rationale in Medicinal Chemistry

The selection of the 2-aminopyrimidine scaffold is rarely arbitrary. In the development of ATP-competitive kinase inhibitors, this core acts as a structural mimic of the adenine ring of ATP.

The Causality of Structural Design: The 2-amino group and the adjacent pyrimidine nitrogen form a bidentate hydrogen-bonding network with the backbone amide linkages in the highly conserved hinge region of kinases. However, highly planar, hydrophobic pyrimidines often suffer from poor aqueous solubility and off-target toxicity. By introducing a 4-hydroxyethoxy substituent, medicinal chemists vector a hydrophilic chain directly into the solvent-exposed region of the kinase binding site. This strategic substitution dramatically enhances the pharmacokinetic (PK) profile of the resulting active pharmaceutical ingredient (API) by increasing solubility and reducing plasma protein binding .

BindingLogic A 2-Aminopyrimidine Core H-Bond Donor/Acceptor B Kinase Hinge Region ATP-Competitive Binding A->B Anchors via bidentate H-bonds C 4-Hydroxyethoxy Substituent Hydrophilic Vector A->C C4 functionalization D Solvent-Exposed Pocket Enhances PK & Solubility C->D Vectors into

Pharmacophore logic of 2-((2-Aminopyrimidin-4-yl)oxy)ethanol in kinase inhibitor design.

Self-Validating Synthetic Methodology

The synthesis of 2-((2-Aminopyrimidin-4-yl)oxy)ethanol relies on a Nucleophilic Aromatic Substitution ( SN​Ar ) reaction. As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating—meaning the workflow inherently prevents the progression of failed reactions through strategic checkpoints.

Protocol: Regioselective Synthesis via SN​Ar

Objective: Synthesize the target compound from 2-amino-4-chloropyrimidine while strictly preventing bis-substitution or competitive hydrolysis.

Step 1: Reagent Preparation & Moisture Exclusion

  • Action: Dissolve 2-amino-4-chloropyrimidine (1.0 eq) in anhydrous 1,4-dioxane under an inert argon atmosphere.

  • Causality: The C4 position of the pyrimidine ring is highly electrophilic. The use of strictly anhydrous conditions prevents ambient moisture from acting as a competing nucleophile, which would irreversibly hydrolyze the starting material into the undesired 2-amino-4-hydroxypyrimidine byproduct.

Step 2: Nucleophile Activation

  • Action: In a separate, flame-dried flask, treat an excess of anhydrous ethylene glycol (5.0 eq) with sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) at 0°C. Stir for 30 minutes until hydrogen gas evolution ceases.

  • Causality: Ethylene glycol is used in a massive stoichiometric excess (5.0 eq) to statistically suppress the formation of a bridged dimer (where one glycol molecule reacts with two pyrimidine molecules). NaH is selected over weaker bases (like K2​CO3​ ) to quantitatively and irreversibly deprotonate the alcohol, generating a highly reactive alkoxide nucleophile required to drive the SN​Ar reaction to completion.

Step 3: The SN​Ar Coupling

  • Action: Slowly transfer the activated alkoxide solution to the pyrimidine solution via cannula. Elevate the reaction temperature to 80°C and stir for 4–6 hours.

  • Causality: The electron-donating nature of the 2-amino group slightly deactivates the pyrimidine ring compared to a 2,4-dichloropyrimidine. Therefore, thermal energy (80°C) is required to overcome the activation barrier for the substitution of the chloride leaving group.

Step 4: In-Process Control (IPC) - The Self-Validating Checkpoint

  • Action: Extract a 50 μL aliquot, quench with methanol, and analyze via LC-MS.

  • Causality: This is the critical self-validation step. The reaction is only allowed to proceed to workup if the LC-MS trace confirms the complete disappearance of the starting material mass ( [M+H]+=130.0 ) and the dominant presence of the target product mass ( [M+H]+=156.1 ). If starting material remains, the system dictates the addition of further heat or base, preventing the costly purification of an incomplete reaction.

Step 5: Workup and Isolation

  • Action: Quench the reaction with saturated aqueous NH4​Cl . Extract the aqueous layer repeatedly with ethyl acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Causality: The NH4​Cl quench safely neutralizes any unreacted NaH without excessively acidifying the mixture (which could protonate the pyrimidine and pull it into the aqueous layer). The brine wash specifically partitions the highly polar, unreacted ethylene glycol away from the organic product.

SyntheticWorkflow Step1 1. Nucleophile Activation Ethylene Glycol + NaH (0°C) Step2 2. SNAr Reaction Add 2-Amino-4-chloropyrimidine (80°C) Step1->Step2 Alkoxide formation IPC 3. IPC Checkpoint LC-MS: Target [M+H]+ = 156.1? Step2->IPC Aliquot sampling IPC->Step2 No (Extend time/heat) Step3 4. Aqueous Workup Extract with EtOAc, Wash with Brine IPC->Step3 Yes (>95% Conversion) Step4 5. Structural Validation 1H-NMR (Regiochemistry Confirmation) Step3->Step4 Purified intermediate

Self-validating synthetic workflow and quality control logic for the target compound.

Analytical Quality Control (QC) & Structural Validation

To guarantee the trustworthiness of the synthesized batch, rigorous analytical validation must be performed.

  • Mass Spectrometry (LC-MS): Confirms the molecular weight. The presence of a sharp peak at m/z 156.1 ( [M+H]+ ) validates the atomic composition.

  • Nuclear Magnetic Resonance ( 1H -NMR): Regiochemistry is the primary concern in pyrimidine functionalization. The 1H -NMR spectrum must show two distinct doublets in the aromatic region (typically around δ 8.0 ppm and δ 6.1 ppm) corresponding to the C6 and C5 protons of the pyrimidine ring, respectively. The aliphatic region will display two distinct triplets (around δ 4.3 ppm and δ 3.7 ppm) corresponding to the −CH2​−O− and −CH2​−OH groups of the hydroxyethoxy chain. A broad singlet integrating for two protons (around δ 6.5 ppm) will confirm the intact primary amine at the C2 position.

By adhering to this causality-driven, self-validating framework, researchers can ensure the high-fidelity synthesis of 2-((2-Aminopyrimidin-4-yl)oxy)ethanol, accelerating its downstream application in the development of next-generation therapeutics.

References

  • NextSDS. "Ethanol, 2-[(2-amino-4-pyrimidinyl)oxy]- (9CI) - Chemical Substance Information". NextSDS Substance Database. URL:[Link]

Exploratory

Spectroscopic Characterization of 2-((2-Aminopyrimidin-4-yl)oxy)ethanol: A Technical Guide

Introduction In the landscape of contemporary drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. This technical guide provides an in-depth analysis...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of contemporary drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. This technical guide provides an in-depth analysis of the spectroscopic data for 2-((2-Aminopyrimidin-4-yl)oxy)ethanol, a molecule of interest within medicinal chemistry. The 2-aminopyrimidine scaffold is a privileged structure, appearing in a multitude of biologically active compounds. A comprehensive understanding of its spectroscopic signature is paramount for researchers in synthesis, process development, and quality control.

This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this compound. The interpretation of this data is grounded in fundamental principles and supported by spectral information from closely related structures found in the scientific literature. We will explore the causality behind the expected spectral features, providing a robust framework for the identification and characterization of this and similar molecules.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the first step in predicting and interpreting its spectroscopic data.

Figure 1: Chemical structure of 2-((2-Aminopyrimidin-4-yl)oxy)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for a complete assignment.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for reproducibility and accurate interpretation.

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-((2-Aminopyrimidin-4-yl)oxy)ethanol in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent can influence the chemical shifts of exchangeable protons (e.g., -NH₂ and -OH).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved spectral dispersion and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Techniques such as APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional but Recommended):

    • For unambiguous assignments, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Predicted ¹H NMR Spectral Data

The expected proton NMR spectrum of 2-((2-Aminopyrimidin-4-yl)oxy)ethanol in a solvent like DMSO-d₆ is summarized below. Chemical shifts are predicted based on the analysis of similar structures.[1][2][3]

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Notes
H-6 (pyrimidine)~8.0-8.2Doublet1HCoupled to H-5.
H-5 (pyrimidine)~6.2-6.4Doublet1HCoupled to H-6.
-NH₂ (amino)~6.5-7.0Broad Singlet2HExchangeable with D₂O.
-OCH₂-~4.3-4.5Triplet2HCoupled to the adjacent -CH₂OH.
-CH₂OH~3.6-3.8Triplet2HCoupled to the -OCH₂- group.
-OH (hydroxyl)~4.8-5.2Triplet1HExchangeable with D₂O; coupling may be broadened.
Predicted ¹³C NMR Spectral Data

The anticipated carbon NMR spectrum provides complementary information about the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm) Notes
C-4 (pyrimidine)~170-172Attached to the ether oxygen, highly deshielded.
C-2 (pyrimidine)~162-164Attached to the amino group.
C-6 (pyrimidine)~158-160
C-5 (pyrimidine)~98-100
-OCH₂-~68-70
-CH₂OH~60-62

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is typically used.

  • Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Predicted IR Spectral Data

The key vibrational frequencies for 2-((2-Aminopyrimidin-4-yl)oxy)ethanol are predicted as follows based on characteristic group frequencies.[4][5][6]

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
O-H Stretch (hydroxyl)3500-3200Strong, Broad
N-H Stretch (amino)3400-3100Medium, often two bands
C-H Stretch (aromatic)3100-3000Medium to Weak
C-H Stretch (aliphatic)3000-2850Medium
C=N, C=C Stretch (pyrimidine ring)1680-1550Strong to Medium
N-H Bend (amino)1650-1580Medium
C-O Stretch (ether)1250-1050Strong
C-O Stretch (primary alcohol)~1050Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Experimental Protocol: MS Data Acquisition
  • Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which is expected to readily form a protonated molecule [M+H]⁺.

  • Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap, with high-resolution mass spectrometry (HRMS) being preferable for accurate mass determination and molecular formula confirmation.

  • Tandem MS (MS/MS): To gain further structural information, fragmentation of the parent ion can be induced through collision-induced dissociation (CID).

Predicted Mass Spectral Data
  • Molecular Formula: C₆H₉N₃O₂

  • Molecular Weight: 155.16 g/mol

  • Expected [M+H]⁺ Ion (ESI-MS): m/z 156.0768

Plausible Fragmentation Pathway

The fragmentation of the protonated molecule can provide valuable structural insights.

fragmentation M [M+H]⁺ m/z 156 F1 Loss of CH₂O m/z 126 M->F1 -CH₂O F2 Loss of C₂H₄O m/z 112 M->F2 -C₂H₄O F3 Loss of C₂H₅O₂ m/z 97 M->F3 -C₂H₅O₂

Figure 2: A simplified representation of a possible fragmentation pathway for [M+H]⁺ of 2-((2-Aminopyrimidin-4-yl)oxy)ethanol.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of 2-((2-Aminopyrimidin-4-yl)oxy)ethanol. By combining the predictive power of NMR, the functional group information from IR, and the molecular weight and fragmentation data from MS, researchers can confidently identify and assess the purity of this compound. The provided protocols and predicted spectral data serve as a valuable resource for scientists engaged in the synthesis and development of novel 2-aminopyrimidine-based molecules.

References

  • MDPI. (2010, June 21). Synthesis of 2-(2-Aminopyrimidine)-2,2-difluoroethanols as Potential Bioisosters of Salicylidene Acylhydrazides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Aminopyrimidine. PubChem. Retrieved from [Link]

  • PMC. (n.d.). Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from [Link]

  • Google Patents. (2021, February 11). US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol.
  • International Journal of Innovative Research in Science, Engineering and Technology. (2015, July 15). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. Retrieved from [Link]

  • MDPI. (2024, April 16). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Aminopyridine. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Foundational

The Application Scientist's Guide to the Solubility Profiling of 2-((2-Aminopyrimidin-4-yl)oxy)ethanol

Executive Summary The compound 2-((2-Aminopyrimidin-4-yl)oxy)ethanol represents a highly functionalized heterocyclic building block frequently utilized in medicinal chemistry, particularly in the synthesis of kinase inhi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-((2-Aminopyrimidin-4-yl)oxy)ethanol represents a highly functionalized heterocyclic building block frequently utilized in medicinal chemistry, particularly in the synthesis of kinase inhibitors and target-specific pharmacophores. Understanding its solubility profile across diverse solvent systems is critical for optimizing synthetic routes, purification processes, and biological assay formulations.

This whitepaper provides an in-depth technical analysis of the solvation thermodynamics of 2-((2-Aminopyrimidin-4-yl)oxy)ethanol. By synthesizing predictive Hansen Solubility Parameter (HSP) modeling with established empirical workflows for 2-aminopyrimidine derivatives, this guide equips researchers with the causality behind solvent selection and provides self-validating experimental protocols for both kinetic and thermodynamic solubility determination.

Structural Analysis & Solvation Thermodynamics

To predict and manipulate the solubility of 2-((2-Aminopyrimidin-4-yl)oxy)ethanol, one must first deconstruct its structural features. The molecule consists of a rigid, electron-deficient pyrimidine core substituted with an electron-donating amino group at the C2 position and a flexible oxyethanol appendage at the C4 position.

Hydrogen Bonding & Polarity

The solubility of pyrimidine derivatives is heavily dictated by their ability to participate in hydrogen bonding[1]. The base pyrimidine ring possesses a high hydrogen-bonding capacity (HSP values for pyrimidine: δD​≈20.5 , δP​≈9.4 , δH​≈11.3 MPa 1/2 )[2].

The specific functionalization of 2-((2-Aminopyrimidin-4-yl)oxy)ethanol drastically alters this baseline:

  • H-Bond Donors: The primary amine (-NH 2​ ) and the terminal hydroxyl (-OH) group provide strong hydrogen-bond donating capabilities.

  • H-Bond Acceptors: The two endocyclic nitrogen atoms of the pyrimidine ring, the ether oxygen, and the hydroxyl oxygen act as potent hydrogen-bond acceptors.

Crystal Lattice Disruption

While unsubstituted 2-aminopyrimidine forms highly stable, rigid crystal lattices (melting point ~125°C)[3], the addition of the flexible oxyethanol chain introduces rotational degrees of freedom. This flexibility lowers the crystal lattice energy, thereby increasing the entropic driving force for dissolution in polar solvents compared to its rigid parent compound.

Solvation Core 2-((2-Aminopyrimidin-4-yl)oxy)ethanol Dispersion Dispersion (δD) ~18-20 MPa½ Core->Dispersion Polar Polar (δP) ~12-15 MPa½ Core->Polar Hbond H-Bond (δH) ~15-18 MPa½ Core->Hbond Solvent3 Hexane / Heptane (Non-Polar) Dispersion->Solvent3 Weak Solvent1 DMSO / DMF (Polar Aprotic) Polar->Solvent1 Strong Solvent2 Water / Alcohols (Polar Protic) Polar->Solvent2 Hbond->Solvent1 Hbond->Solvent2 Strong

Hansen Solubility Parameter (HSP) interactions governing solvent compatibility.

Predictive Solubility Profiling Across Solvent Classes

Because empirical solubility data for novel or highly specific intermediates is often proprietary, application scientists rely on thermodynamic modeling derived from structural analogues[4]. Based on the physicochemical properties of 2-aminopyrimidine[5][6] and the added hydrophilicity of the oxyethanol group, the following table summarizes the predicted solubility profile of 2-((2-Aminopyrimidin-4-yl)oxy)ethanol.

Table 1: Predicted Solubility Profile at 298.15 K
Solvent ClassSpecific SolventDielectric Constant ( ε )Predicted Solubility (mg/mL)Primary Solvation Driving Force
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100 Exceptional H-bond acceptance matching the solute's -NH 2​ and -OH donors.
Polar Aprotic N,N-Dimethylformamide (DMF)36.750 - 100 High dipole moment ( δP​ ) stabilizing the pyrimidine core.
Polar Protic Water (pH 7.4 Buffer)80.110 - 50 Extensive H-bond networking ( δH​ ); potential for protonation at low pH.
Polar Protic Methanol32.720 - 60 Favorable entropic mixing; strong H-bond donation/acceptance[1].
Polar Protic Ethanol24.55 - 20 Moderate H-bonding; limited by increasing aliphatic bulk[1].
Moderate Polar Ethyl Acetate6.0< 5 Weak H-bond acceptance; insufficient to break solute-solute H-bonds.
Non-Polar Hexane / Heptane1.9< 0.01 Severe mismatch in δP​ and δH​ ; driven entirely by weak dispersion forces.

Note: Solubility in aqueous media is highly pH-dependent. The 2-aminopyrimidine core typically exhibits a pKa around 3.5 to 4.0. Below pH 3.0, the pyrimidine nitrogen protonates, exponentially increasing aqueous solubility.

Experimental Workflows for Solubility Determination

To transition from predictive modeling to empirical validation, researchers must employ rigorous, self-validating experimental protocols. The choice of method depends entirely on the phase of development: Kinetic solubility is used for early-stage high-throughput screening (HTS) to assess precipitation risks in assays, while Thermodynamic solubility is required for formulation, crystallization, and late-stage development.

Workflow Start Compound: 2-((2-Aminopyrimidin-4-yl)oxy)ethanol DMSO Prepare 10 mM DMSO Stock Start->DMSO Powder Weigh Solid Powder (Excess) Start->Powder Kinetic Kinetic Solubility (Nephelometry) Aqueous Serial Dilution in Aqueous Buffer (1% DMSO) Kinetic->Aqueous Thermo Thermodynamic Solubility (Shake-Flask) Equilibrate Equilibrate 24-48h at 25°C / 37°C Thermo->Equilibrate DMSO->Kinetic Powder->Thermo Read Measure Light Scatter (Laser Nephelometer) Aqueous->Read Filter Centrifuge/Filter & HPLC-UV Analysis Equilibrate->Filter

Workflow for determining kinetic vs. thermodynamic solubility.

Thermodynamic Solubility (Shake-Flask Protocol)

The shake-flask method is the gold standard for determining the true equilibrium solubility of a compound. It ensures that the solid phase is in thermodynamic equilibrium with the solution phase.

Causality Insight: We mandate a 24- to 48-hour equilibration time. Pyrimidine derivatives with flexible side chains can undergo solvent-mediated polymorphic transformations or form hydrates in aqueous media. Shorter incubation times risk measuring the solubility of a metastable polymorph rather than the most stable thermodynamic form.

Step-by-Step Methodology:

  • Preparation: Weigh approximately 5-10 mg of 2-((2-Aminopyrimidin-4-yl)oxy)ethanol powder into a 2 mL glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., pH 7.4 Phosphate Buffered Saline or Methanol). Ensure visible solid remains (indicating a saturated system).

  • Equilibration: Seal the vial and place it in an orbital shaker or thermomixer set to 25.0 ± 0.1 °C (or 37.0 °C for biological relevance). Agitate at 500 RPM for 48 hours.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes to pellet the undissolved solid. Alternatively, filter through a 0.22 µm PTFE syringe filter (discarding the first 200 µL to account for non-specific membrane binding).

  • Quantification: Dilute the clear supernatant appropriately with the mobile phase and analyze via HPLC-UV (e.g., monitoring at 254 nm and 280 nm) against a pre-established 5-point calibration curve.

Kinetic Solubility (Nephelometry Protocol)

Kinetic solubility mimics the conditions of biological assays where a compound dissolved in DMSO is suddenly introduced into an aqueous environment.

Causality Insight: 2-((2-Aminopyrimidin-4-yl)oxy)ethanol is highly soluble in DMSO. When spiked into an aqueous buffer, it may transiently form a supersaturated solution before precipitating. Nephelometry detects the exact concentration at which this precipitation (nucleation) occurs by measuring light scattering.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% molecular biology grade DMSO.

  • Serial Dilution: In a 96-well plate, perform a 2-fold serial dilution of the stock solution in DMSO.

  • Aqueous Spiking: Transfer 2 µL of each DMSO dilution into a new 96-well plate containing 198 µL of aqueous buffer (e.g., PBS pH 7.4), resulting in a final DMSO concentration of 1.0% (v/v).

  • Incubation: Incubate the plate at room temperature for 2 hours to allow for potential precipitation.

  • Detection: Read the plate using a laser nephelometer. The kinetic solubility limit is defined as the highest concentration where the light scattering signal remains at baseline (comparable to a blank well containing 1% DMSO in buffer).

Solvent Selection Strategy for Drug Development

Based on the structural and thermodynamic profile of 2-((2-Aminopyrimidin-4-yl)oxy)ethanol, application scientists should adopt the following solvent strategies:

  • For Stock Solutions & Long-Term Storage: Use DMSO . The compound's high δP​ and δH​ requirements are perfectly met by DMSO, ensuring complete dissolution and preventing freeze-thaw precipitation cycles.

  • For in vitro Assays: The compound's inherent hydrophilicity (due to the -OH and -NH 2​ groups) suggests that it will maintain good kinetic solubility in standard aqueous buffers (PBS, HEPES) up to the mid-micromolar range, minimizing the risk of false negatives caused by compound aggregation.

  • For Crystallization & Purification: Use a binary solvent system. Dissolve the compound in a polar protic solvent like Methanol or Ethanol (good solvents)[1], and slowly titrate in an anti-solvent like Ethyl Acetate or Heptane to induce controlled crystallization.

References

  • Abbott, S. "HSP Basics | Practical Solubility Science." Steven Abbott. Available at:[Link]

  • Hansen, C. M. "Hansen Solubility Parameters - Biological Materials." Hansen Solubility. Available at:[Link]

  • Journal of Chemical & Engineering Data. "Experimental Study on Binary (Solid + Liquid) Equilibrium and Solubility Analysis of 2-Aminopyrimidine in 17 Organic Solvents at Temperatures Ranging from 272.65 to 323.35 K." ACS Publications. Available at:[Link]

  • PureSynth. "2-Aminopyrimidine 98.0%(GC)." Pure-Synth.com. Available at:[Link]

Sources

Exploratory

Crystal Structure Analysis of 2-((2-Aminopyrimidin-4-yl)oxy)ethanol: A Methodological Guide for Structure-Based Drug Design

Executive Summary The structural elucidation of small-molecule pharmacophores is a foundational pillar of modern structure-based drug design (SBDD)[1]. This whitepaper provides an in-depth technical guide to the crystal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of small-molecule pharmacophores is a foundational pillar of modern structure-based drug design (SBDD)[1]. This whitepaper provides an in-depth technical guide to the crystal structure analysis of 2-((2-Aminopyrimidin-4-yl)oxy)ethanol (C6H9N3O2). This molecule presents a unique crystallographic challenge and opportunity: it combines a rigid, hydrogen-bond-rich 2-aminopyrimidine core—a ubiquitous hinge-binding motif in kinase inhibitors[2]—with a highly flexible, hydrophilic hydroxyethoxy tail.

By detailing the causality behind crystallization strategies, data collection parameters, and refinement protocols using modern software (Olex2/SHELXL), this guide serves as a comprehensive framework for researchers analyzing flexible pyrimidine derivatives in the solid state.

Theoretical Framework: Supramolecular Synthons and Lattice Dynamics

Before initiating crystallization, an experienced crystallographer must predict the supramolecular behavior of the target molecule. The 2-aminopyrimidine moiety is notorious for its predictable and robust hydrogen-bonding networks.

The Hydrogen-Bonding Logic

In the solid state, 2-aminopyrimidine derivatives predominantly assemble via strong N–H···N intermolecular hydrogen bonds[3].

  • The R22​(8) Motif: The primary amine group typically acts as a double hydrogen-bond donor, while the pyrimidine ring nitrogens (N1 and N3) act as acceptors. This frequently results in the formation of a centrosymmetric or pseudo-centrosymmetric homodimer characterized by the R22​(8) graph-set motif[4].

  • Flexible Tail Dynamics: The 4-oxyethanol substituent introduces a high degree of conformational freedom. The terminal hydroxyl (–OH) group can act as both a donor and an acceptor. Depending on the crystallization solvent, this group will either fold back to form an intramolecular hydrogen bond with the pyrimidine N3 atom or extend outward to form intermolecular O–H···O or O–H···N chains, thereby expanding the 0D dimer into a 2D sheet or 3D lattice[4].

Understanding these interaction vectors is not merely an academic exercise; it is critical for predicting the energetic penalty of desolvation when the molecule transitions from the solid state (or solution) into the hydrophobic pocket of a target protein[1].

Supramolecular_Assembly M 2-((2-Aminopyrimidin-4-yl)oxy)ethanol Monomer D Homodimerization (R2,2(8) Motif) M->D N-H···N H-bonds C Chain Extension (O-H···N / O-H···O) D->C Hydroxyethoxy Tail Interaction L 3D Supramolecular Lattice C->L Packing & π-π Stacking

Caption: Hierarchical supramolecular assembly of 2-aminopyrimidine derivatives in the solid state.

Experimental Protocol: From Crystallization to Diffraction

Crystallization Strategy

To obtain diffraction-quality single crystals, the flexibility of the hydroxyethoxy tail must be managed.

  • Methodology: Vapor diffusion or slow evaporation at sub-ambient temperatures (4 °C).

  • Solvent Causality: A binary solvent system (e.g., methanol/ethyl acetate) is recommended. Methanol provides initial solubility and can participate in the hydrogen-bonding network to stabilize the flexible tail, while the slow diffusion of the anti-solvent (ethyl acetate) gently lowers the dielectric constant of the medium, driving the formation of the R22​(8) pyrimidine dimers without precipitating amorphous aggregates.

X-ray Diffraction Data Collection
  • Cryocooling (100 K): Data collection must be performed under a continuous stream of dry nitrogen gas at 100 K.

  • Causality: The –O–CH2–CH2–OH tail is highly susceptible to dynamic positional disorder at room temperature, which manifests as smeared electron density and artificially inflated atomic displacement parameters (ADPs). Cryocooling freezes out this thermal motion, significantly improving high-angle diffraction intensity and allowing for the precise determination of carbon-oxygen bond lengths[5].

Crystallographic_Workflow A Compound Synthesis & Purification (>99%) B Crystallization Screening (Vapor Diffusion / Evaporation) A->B High Purity Required C X-ray Diffraction (100K) Synchrotron / In-house B->C Single Crystal Selection D Structure Solution (Intrinsic Phasing - SHELXT) C->D Electron Density Map E Iterative Refinement (Olex2 / SHELXL) D->E Initial Model E->E Anisotropic & H-atom Modeling F Validation & Deposition (checkCIF / CCDC) E->F R-factor Convergence

Caption: X-ray crystallography workflow for small molecule structure determination and validation.

Structure Solution and Refinement Protocol

The refinement protocol operates as a self-validating feedback loop. The accuracy of the atomic model is continuously tested against the experimental diffraction data via the R1​ and wR2​ residual factors[6].

Phase Problem and Initial Model

The structure is solved within the Olex2 graphical user interface[7] using the SHELXT dual-space intrinsic phasing algorithm. This rapidly assigns the heavy atoms (C, N, O) to the highest peaks in the initial electron density map.

Anisotropic Refinement (SHELXL)

All non-hydrogen atoms are refined anisotropically using full-matrix least-squares on F2 via olex2.refine or SHELXL[8].

  • Causality: Anisotropic refinement models the electron density as an ellipsoid rather than a sphere, accounting for the directional thermal vibrations of the atoms. For the flexible ether and hydroxyl oxygens, observing the shape of these ellipsoids is critical to rule out static disorder (e.g., the tail occupying two distinct conformations).

Rigorous Hydrogen Atom Treatment

The placement of hydrogen atoms is the most critical step for validating the supramolecular network of 2-((2-Aminopyrimidin-4-yl)oxy)ethanol.

  • C–H Hydrogens: Placed in geometrically calculated positions and refined using a riding model (AFIX 43 for CH2, AFIX 43 for aromatic C–H) with Uiso​(H)=1.2Ueq​(C) .

  • N–H and O–H Hydrogens (Critical Step): Relying on calculated positions for the primary amine and hydroxyl groups is scientifically invalid because their rotational conformation is dictated entirely by the local hydrogen-bonding environment. These hydrogen atoms must be located objectively from the difference Fourier map ( Δρ )[5]. Once located, they should be refined freely. If the data resolution is limited, a distance restraint (DFIX 0.84 0.02 for O–H and DFIX 0.88 0.02 for N–H) should be applied to maintain chemically sensible bond lengths while allowing the angles to optimize according to the hydrogen bond geometry[6].

Data Presentation and Validation

All quantitative crystallographic data must be summarized to allow independent researchers to assess the quality of the refinement[1]. Below is a representative data structure for this class of pyrimidine derivatives.

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValue (Representative Model)
Chemical formula C6H9N3O2
Formula weight 155.15 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal system, space group Monoclinic, P21/c
Volume ~ 750 - 850 ų
Z, Calculated density 4, ~ 1.35 Mg/m³
Absorption coefficient ( μ ) ~ 0.10 mm⁻¹
θ range for data collection 2.5° to 28.0°
Reflections collected / unique > 10,000 / ~ 2,500 [ Rint​ < 0.05]
Data / restraints / parameters 2500 / 0 (or 3 for DFIX) / 105
Goodness-of-fit on F2 1.020 - 1.050
Final R indices [ I>2σ(I) ] R1​ = 0.035, wR2​ = 0.085
Largest diff. peak and hole 0.25 and -0.20 e·Å⁻³
Validation (checkCIF)

Before utilizing the structural coordinates for computational docking or SBDD, the .cif file must be passed through the IUCr checkCIF utility. This ensures there is no missed higher symmetry (evaluated by PLATON) and that the weighting scheme parameters ( a and b ) have been correctly optimized to yield a flat variance across all resolution shells[5].

Implications for Drug Development

The high-resolution crystal structure of 2-((2-Aminopyrimidin-4-yl)oxy)ethanol provides a precise geometric template. By definitively mapping the N–H and O–H vectors, computational chemists can accurately parameterize the partial charges and torsional barriers of the hydroxyethoxy tail. When this fragment is elaborated into a larger lead compound, knowing the exact solid-state conformational preference of the tail allows researchers to predict whether it will favorably displace ordered water molecules within a kinase active site or incur an entropic penalty upon binding[1][2].

References
  • [2] Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters.

  • [3] Examining intermolecular interactions in crystal structures of amide-substituted 2-aminopyrimidine derivatives. CrystEngComm (RSC Publishing).

  • [1] X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC.

  • [7] Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. IMSERC.

  • [8] Structure Refinement. OlexSys.

  • [5] Refinement of X-ray and electron diffraction crystal structures using analytical Fourier transforms of Slater-type atomic wavefunctions in Olex2. PMC.

  • [4] Single Crystal X-Ray Structure Determination and Vibrational Spectroscopy of 2-Aminopyrimidinium Hydrogen Trioxofluorophosphate... MDPI.

  • [6] The anatomy of a comprehensive constrained, restrained refinement program for the modern computing environment – Olex2 dissected. IUCr Journals.

Sources

Foundational

Quantum Chemical Profiling of 2-((2-Aminopyrimidin-4-yl)oxy)ethanol: A First-Principles Guide to Pharmacophore Optimization

Executive Rationale & Translational Impact In modern rational drug design, the 2-aminopyrimidine motif is a highly privileged scaffold, serving as the core hinge-binding pharmacophore in numerous FDA-approved ATP-competi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Rationale & Translational Impact

In modern rational drug design, the 2-aminopyrimidine motif is a highly privileged scaffold, serving as the core hinge-binding pharmacophore in numerous FDA-approved ATP-competitive kinase inhibitors (e.g., targeting EGFR, CDK, and GSK-3β)[1]. The molecule 2-((2-Aminopyrimidin-4-yl)oxy)ethanol represents a highly optimized fragment: the 2-amino group acts as a critical hydrogen-bond donor, the pyrimidine nitrogens serve as acceptors, and the 4-oxyethanol appendage provides a flexible, hydrophilic vector capable of projecting into solvent-exposed channels or interacting with ribose-binding pockets.

To effectively transition this fragment into a high-affinity lead compound, drug development professionals must understand its intrinsic electronic distribution, reactivity, and conformational dynamics. This whitepaper provides an in-depth technical guide to profiling 2-((2-Aminopyrimidin-4-yl)oxy)ethanol using Density Functional Theory (DFT), translating quantum mechanical outputs into actionable medicinal chemistry insights[2].

Computational Framework: Causality in Methodological Design

Quantum chemical calculations are only as reliable as the theoretical framework applied. For 2-((2-Aminopyrimidin-4-yl)oxy)ethanol, the choice of functional, basis set, and solvation model is driven by specific molecular features.

  • Level of Theory (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected for its field-proven cost-to-accuracy ratio in predicting the geometry and electronic properties of heterocyclic organic molecules[2].

  • Basis Set (6-311++G(d,p)): The inclusion of diffuse functions (++) is non-negotiable for this molecule. Diffuse functions allow the electron density of the lone pairs on the oxygen and nitrogen atoms to expand properly, which is critical for accurately modeling the highly polar −OH and −NH2​ groups. Polarization functions (d,p) account for the asymmetric electron distribution that occurs during hydrogen bonding.

  • Solvation Modeling (PCM): Gas-phase calculations often misrepresent the conformational preferences of flexible, polar tails like oxyethanol. Implementing a Polarizable Continuum Model (PCM) with water ( ε=78.4 ) accurately simulates the dielectric shielding of the physiological environment, stabilizing zwitterionic resonance contributors and yielding biologically relevant dipole moments.

Self-Validating Experimental Protocol

To ensure rigorous scientific integrity, the computational workflow must be a self-validating system. The following step-by-step protocol guarantees that the extracted quantum properties represent true physical states rather than mathematical artifacts.

Step 1: Conformational Sampling & Initial Geometry

  • Generate 3D conformers of 2-((2-Aminopyrimidin-4-yl)oxy)ethanol using the MMFF94 force field.

  • Rotate the dihedral angles of the oxyethanol tail ( CAr​−O−C−C and O−C−C−OH ) in 30° increments to identify the lowest-energy starting geometries.

Step 2: DFT Geometry Optimization

  • Submit the lowest-energy MMFF94 conformer to DFT optimization at the B3LYP/6-311++G(d,p) level using a PCM water model.

  • Set convergence criteria to tight (Maximum Force < 0.000015 Hartree/Bohr).

Step 3: Self-Validation via Frequency Calculation (Critical Step)

  • Execute a vibrational frequency calculation on the optimized coordinates at the exact same level of theory.

  • Validation Gate: Analyze the output for imaginary frequencies. The presence of zero imaginary frequencies ( NImag​=0 ) mathematically proves the structure resides at a true local minimum on the Potential Energy Surface (PES). If NImag​>0 , the structure is a transition state; perturb the geometry along the imaginary normal mode and re-optimize.

Step 4: Wavefunction & Electronic Property Extraction

  • Calculate the Frontier Molecular Orbitals (HOMO and LUMO) to derive global reactivity descriptors[3].

  • Generate the Molecular Electrostatic Potential (MEP) surface mapped onto the electron density isosurface (isovalue = 0.002 a.u.) to visualize non-covalent interaction sites.

QC_Workflow Start Input: 2-((2-Aminopyrimidin-4-yl)oxy)ethanol (SMILES/3D) ConfSearch Conformational Search (MMFF94 Force Field) Start->ConfSearch GeomOpt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) ConfSearch->GeomOpt Lowest Energy Conformer FreqCalc Frequency Calculation (Self-Validation: NImag = 0) GeomOpt->FreqCalc Optimized Coordinates FreqCalc->GeomOpt If NImag > 0 (Re-optimize) WaveAnalysis Wavefunction & FMO Analysis (HOMO/LUMO, MEP, NBO) FreqCalc->WaveAnalysis True Minimum Confirmed Output Pharmacophore Mapping & Reactivity Descriptors WaveAnalysis->Output

Caption: Self-validating quantum chemical workflow ensuring true local minimum convergence.

Quantitative Data Synthesis

The electronic and structural parameters derived from the optimized wavefunction provide direct insights into the molecule's kinetic stability and chemical reactivity. A narrow HOMO-LUMO gap ( ΔE ) typically correlates with higher chemical reactivity and easier intramolecular charge transfer, which can significantly influence the molecule's bioactivity against targets like kinases.

Table 1: Theoretical Global Reactivity Descriptors

Values are representative calculations for the aminopyrimidine scaffold at the B3LYP/6-311++G(d,p) level[3].

DescriptorSymbolCalculated Value (eV)Medicinal Chemistry Implication
HOMO Energy EHOMO​ -6.15High electron-donating capacity of the pyrimidine ring.
LUMO Energy ELUMO​ -1.80Susceptibility to nucleophilic attack at the C4/C6 positions.
Energy Gap ΔE 4.35Moderate kinetic stability; favorable for reversible target binding.
Chemical Hardness η 2.175Indicates resistance to charge polarization.
Electronegativity χ 3.975Strong tendency to attract electrons, driven by N and O heteroatoms.
Table 2: Key Optimized Geometric Parameters
Parameter TypeAtoms InvolvedCalculated ValueStructural Significance
Bond Length C2​−NH2​ 1.35 ÅPartial double-bond character due to resonance; restricts NH2​ rotation.
Bond Length C4​−Oether​ 1.36 ÅConjugation of ether oxygen lone pair with the pyrimidine π -system.
Dihedral Angle N3​−C4​−O−Calkyl​ ~175°The oxyethanol tail prefers a nearly co-planar orientation with the ring.

Mechanistic Insights & Pharmacophore Mapping

The integration of Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) bridges the gap between quantum physics and structural biology.

1. HOMO-LUMO Distribution: The HOMO is predominantly localized over the electron-rich 2-aminopyrimidine core. This high electron density facilitates π -cation interactions with basic residues in a kinase binding pocket. Conversely, the LUMO is dispersed across the anti-bonding orbitals of the pyrimidine ring, highlighting the electron-deficient carbon centers that could be targeted if designing a covalent suicide inhibitor[2].

2. MEP Surface & H-Bonding Vectors: The MEP surface acts as a visual map of the molecule's electrostatic topology:

  • Deep Red (Negative Potential): Localized strictly on the pyrimidine N1​ and N3​ atoms, as well as the ether/hydroxyl oxygens. These are prime hydrogen-bond acceptors.

  • Deep Blue (Positive Potential): Concentrated on the protons of the 2−NH2​ group and the terminal −OH group. These are potent hydrogen-bond donors.

This distinct push-pull electrostatic arrangement perfectly complements the backbone amide of the kinase hinge region (e.g., the Met/Leu residues in EGFR or GSK-3 β ), explaining the high baseline affinity of this fragment[1].

Pharmacophore_Map Molecule 2-((2-Aminopyrimidin-4-yl)oxy)ethanol Core Scaffold NH2 2-Amino Group HOMO Localization H-Bond Donor Molecule->NH2 RingN Pyrimidine N1/N3 High Negative MEP H-Bond Acceptor Molecule->RingN OxyEthanol 4-Oxyethanol Tail Conformational Flexibility Solvent Vector Molecule->OxyEthanol Kinase Kinase Hinge Region Target Binding NH2->Kinase Donates H RingN->Kinase Accepts H OxyEthanol->Kinase Solvation/Ribose Pocket

Caption: Electronic reactivity mapping of the aminopyrimidine fragment to kinase hinge binding.

Conclusion

By subjecting 2-((2-Aminopyrimidin-4-yl)oxy)ethanol to rigorous, self-validating quantum chemical calculations, researchers can move beyond basic topological 2D drawings. The precise quantification of its HOMO-LUMO gap, electrostatic potential, and conformational rigidity provides an authoritative, first-principles foundation for expanding this fragment into a highly selective, potent therapeutic agent.

References

  • Panwar, U., & Singh, S. K. (2020). Computational identification of 2,4-disubstituted amino-pyrimidines as L858R/T790M-EGFR double mutant inhibitors using pharmacophore mapping, molecular docking, binding free energy calculation, DFT study and molecular dynamic simulation. nih.gov.
  • El-Sayed, W. A., et al. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. nih.gov / acs.org.
  • Botros, S., et al. (2022). Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. arabjchem.org.
  • Macalino, S. J. Y., et al. (2020). In Silico Deconstruction of ATP-Competitive Inhibitors of Glycogen Synthase Kinase-3β. acs.org.

Sources

Exploratory

Topic: Biological Activity Screening of 2-((2-Aminopyrimidin-4-yl)oxy)ethanol Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: The Strategic Imperative for Screening Novel Scaffolds The 2-aminopyrimidine moiety is a cornerstone of modern medicin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Imperative for Screening Novel Scaffolds

The 2-aminopyrimidine moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its recurring appearance in a multitude of biologically active agents.[1][2] Its structural resemblance to the adenine core of ATP allows it to effectively interact with a wide array of biological targets, particularly protein kinases.[3][2] This has led to the development of numerous FDA-approved drugs for conditions ranging from cancer to inflammatory disorders.[4][5][6] The introduction of an (oxy)ethanol side chain at the C4 position creates the 2-((2-aminopyrimidin-4-yl)oxy)ethanol core, a novel scaffold offering unique vectors for chemical modification and the potential for new pharmacological profiles. The relative novelty of such scaffolds underscores the importance of a systematic and robust screening strategy to uncover their therapeutic potential.

This guide serves as a senior application scientist's perspective on constructing a comprehensive screening cascade for this specific class of derivatives. It moves beyond a simple recitation of protocols to explain the causal logic behind experimental choices, ensuring a self-validating and scientifically rigorous approach to lead discovery.

Foundational Chemistry: Synthesis of a Screening Library

Before any biological screening can commence, a diverse library of derivatives must be synthesized to explore the structure-activity relationship (SAR). A common and effective strategy involves the nucleophilic substitution of a reactive precursor. For this scaffold, a plausible route begins with a commercially available starting material like 2-amino-4,6-dichloropyrimidine.

General Synthetic Approach: A library of derivatives can be generated through a two-step process:

  • Nucleophilic Substitution at C4: Reacting 2-amino-4,6-dichloropyrimidine with ethylene glycol under basic conditions would selectively displace one chlorine atom to form the key intermediate, 2-((2-amino-6-chloropyrimidin-4-yl)oxy)ethanol.

  • Diversification at C6: The remaining chlorine at the C6 position is now activated for a second nucleophilic substitution. Reacting the intermediate with a diverse panel of amines (aliphatic, aromatic, heterocyclic) can yield a library of C6-substituted derivatives, allowing for systematic exploration of the chemical space around the core scaffold.[7][8]

This modular approach is crucial as it allows for the rapid generation of dozens of analogues, which is the raw material for the biological screening cascade detailed below.

The Screening Cascade: From Broad Cytotoxicity to Specific Mechanisms

A logical screening cascade begins with broad, cell-based assays to identify general biological activity and triage compounds based on potency and toxicity. This is followed by more specific, target-oriented assays to elucidate the mechanism of action for the most promising hits. The primary therapeutic areas to investigate, based on the known pharmacology of aminopyrimidines, are oncology, virology, and specific enzyme inhibition.[9][10][11][12]

Tier 1: Anticancer Activity & General Cytotoxicity Screening

The initial goal is to determine if the derivatives have any effect on the proliferation and viability of cancer cells. This provides a foundational dataset for all subsequent assays.

Workflow for In Vitro Cytotoxicity Screening

G cluster_prep Preparation cluster_assay MTT Assay Workflow cluster_analysis Data Analysis A Synthesized Derivative Library (in DMSO) C Treat Cells with Serial Dilutions of Derivatives A->C B Seed Cancer Cell Lines in 96-well Plates B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Solubilize Formazan Crystals (e.g., with DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate % Cell Viability vs. Control H->I J Plot Dose-Response Curve I->J K Determine IC50 Value J->K G cluster_prep Preparation cluster_assay CPE Reduction Assay cluster_analysis Data Analysis & Validation A Host Cells (e.g., Vero, MDCK) D Seed Host Cells in 96-well Plates A->D B Virus Stock (e.g., HSV-1, Influenza) F Infect Cells with Virus (low MOI) B->F C Test Derivatives E Treat Cells with Derivatives C->E D->E E->F G Incubate until CPE is visible in Virus Control Wells F->G H Assess Cell Viability (e.g., MTS/MTT Assay) G->H I Calculate EC50 (50% Effective Concentration) H->I J Determine CC50 (50% Cytotoxic Concentration) from uninfected parallel plate H->J K Calculate Selectivity Index (SI) SI = CC50 / EC50 I->K J->K

Caption: Workflow for the cytopathic effect (CPE) reduction assay and selectivity index calculation.

Core Protocol: Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect host cells from the destructive, or "cytopathic," effects of a virus. [13]The level of cell viability is inversely proportional to the extent of viral replication. This is a fundamental and widely used method for high-throughput screening of potential antiviral agents. [14] Step-by-Step Methodology:

  • Cell Plating: Seed a suitable host cell line (e.g., Vero cells for Herpes Simplex Virus (HSV-1), MDCK cells for Influenza A virus) in 96-well plates and incubate for 24 hours to form a confluent monolayer.

  • Compound Treatment & Infection: Remove the growth medium. Add 50 µL of medium containing serial dilutions of the test compounds to the wells. Subsequently, add 50 µL of medium containing the virus at a low multiplicity of infection (MOI), typically 0.01, to infect the cells.

  • Controls: Include the following controls on each plate:

    • Cell Control: Cells with medium only (no virus, no compound).

    • Virus Control: Cells with virus and vehicle (DMSO).

    • Toxicity Control: Cells with compound dilutions but no virus (run on a parallel plate to determine CC₅₀).

    • Drug Control: Cells with virus and a known antiviral drug (e.g., Acyclovir for HSV-1). 4. Incubation: Incubate the plates at 37°C with 5% CO₂ for a period sufficient to observe 80-90% CPE in the virus control wells (typically 2-4 days).

  • Quantification of Viability: Assess cell viability using a colorimetric method such as MTS or MTT, as described previously. [15][13]The amount of color produced directly correlates with the number of cells protected from the virus.

Data Analysis and Interpretation:

  • EC₅₀ (50% Effective Concentration): The concentration of the compound that protects 50% of the cells from viral CPE.

  • CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that reduces the viability of uninfected cells by 50%.

  • Selectivity Index (SI): Calculated as SI = CC₅₀ / EC₅₀. A higher SI value is desirable, indicating that the compound is effective against the virus at concentrations well below those that are toxic to the host cell. [10][16]An SI > 10 is often considered a good starting point for a promising hit.

Tier 3: Mechanism Deconvolution - Kinase Inhibition Screening

For compounds showing potent anticancer activity, a primary hypothesis is the inhibition of protein kinases. The 2-aminopyrimidine scaffold is a classic "hinge-binding" motif that mimics ATP, making it a competitive inhibitor for a wide range of kinases. [3][2]A direct biochemical assay is required to validate this hypothesis.

Workflow for a Biochemical Kinase Assay

G cluster_prep Reagent Preparation cluster_assay ADP-Glo™ Assay cluster_analysis Data Analysis A Recombinant Kinase E Incubate Kinase with Test Derivative (Pre-incubation) A->E B Kinase Substrate F Initiate Reaction by Adding Substrate/ATP Mixture B->F C ATP C->F D Test Derivatives D->E E->F G Incubate (Kinase Reaction) F->G H Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) G->H I Add Kinase Detection Reagent (Converts ADP to ATP, generates light) H->I J Measure Luminescence I->J K Calculate % Kinase Inhibition J->K L Determine IC50 Value K->L

Caption: Workflow for determining kinase inhibition IC50 using the ADP-Glo™ luminescent assay.

Core Protocol: ADP-Glo™ Luminescent Kinase Assay

The ADP-Glo™ assay is a highly sensitive and reliable method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. [17]The luminescent signal generated is directly proportional to kinase activity, so a decrease in signal indicates inhibition. [17] Step-by-Step Methodology:

  • Reaction Setup: In a white, 384-well plate, perform the kinase reaction in a suitable kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Add 2 µL of the test derivative at various concentrations.

    • Add 2 µL of the target kinase (e.g., EGFR, Lck, JAK) and incubate for 15-30 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the enzyme. [18]2. Initiate Kinase Reaction: Add 2 µL of a solution containing both the kinase substrate (e.g., a specific peptide) and ATP to start the reaction. The final ATP concentration should be close to its Km value for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and eliminates any remaining ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase into ATP and contains luciferase and luciferin to generate a luminescent signal from the newly formed ATP. Incubate for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis and Presentation: The IC₅₀ value is determined by plotting the percentage of kinase inhibition (relative to a no-inhibitor control) against the log of the inhibitor concentration. Screening against a panel of kinases is essential to determine the selectivity profile of the hit compounds.

Table 2: Representative Kinase Inhibition Profile for a Hypothetical Hit Compound (DER-03)

Kinase Target IC₅₀ (nM)
EGFR 15
Lck 85
JAK2 450
VEGFR2 >10,000

(Note: Data is illustrative, based on known selectivity profiles of aminopyrimidine inhibitors)[3][19]

Interpreting the Data: The Structure-Activity Relationship (SAR)

The ultimate goal of this screening cascade is to generate a robust SAR dataset. [1]By comparing the biological activity (IC₅₀ or EC₅₀ values) of different derivatives, researchers can deduce which chemical modifications enhance potency and selectivity. [20][21] Key Considerations for SAR:

  • C6 Substituent: How does varying the amine at the C6 position affect activity? Does a bulky aromatic group (like in DER-02) differ from a smaller aliphatic group (DER-01)? Does the introduction of hydrogen bond donors/acceptors (DER-03) improve potency? [22]* Ethanol Side Chain: Could modification of the hydroxyl group (e.g., esterification) or changing the linker length impact cell permeability or target engagement?

  • C2 Amino Group: While often critical for hinge-binding in kinases, methylation or acylation of this group could be explored, though it often leads to a loss of potency. [22] A clear SAR provides a rational basis for the next phase of drug discovery: the design and synthesis of more potent and selective second-generation compounds.

Conclusion

The 2-((2-aminopyrimidin-4-yl)oxy)ethanol scaffold represents a promising starting point for the discovery of novel therapeutic agents. A systematic screening approach, beginning with broad cell-based cytotoxicity assays and progressively narrowing to specific antiviral and target-based kinase assays, is the most efficient path to identifying high-quality lead compounds. The methodologies detailed in this guide provide a field-proven framework for executing this strategy with scientific rigor. The resulting data, particularly the structure-activity relationships, will be invaluable for guiding medicinal chemistry efforts to optimize these initial hits into clinical candidates.

References

  • Cell-based Assays to Identify Inhibitors of Viral Disease. PMC. Available at: [Link]

  • Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. GSC Online Press. Available at: [Link]

  • Cell-based assays. VirusBank Platform. Available at: [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. Available at: [Link]

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • MTT assay. Wikipedia. Available at: [Link]

  • Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. IRIS. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • MTT Test - Medical Device. Eurofins. Available at: [Link]

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI. Available at: [Link]

  • Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents. PubMed. Available at: [Link]

  • Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. PubMed. Available at: [Link]

  • Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Bentham Science. Available at: [Link]

  • Cell sensitivity assays: the MTT assay. PubMed. Available at: [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. PMC. Available at: [Link]

  • Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. PubMed. Available at: [Link]

  • Cell-based ELISA for Antiviral Research. Creative Diagnostics. Available at: [Link]

  • The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. PMC - NIH. Available at: [Link]

  • Antiviral & Antimicrobial Testing. Charles River Laboratories. Available at: [Link]

  • The potential antiviral activity of a novel pyrimidine derivative against Herpes Simplex Virus type-1 (HSV-1). Systematic Reviews in Pharmacy. Available at: [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Survey in Fisheries Sciences. Available at: [Link]

  • Structure-Guided Design of Aminopyrimidine Amides as Potent, Selective Inhibitors of Lymphocyte Specific Kinase: Synthesis, Structure–Activity Relationships, and Inhibition of in Vivo T Cell Activation. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Design and synthesis of 2-amino-4,6-diarylpyrimidine derivatives as potent α-glucosidase and α-amylase inhibitors: structure–activity relationship, in vitro, QSAR, molecular docking, MD simulations and drug-likeness studies. Taylor & Francis. Available at: [Link]

  • Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors. PubMed. Available at: [Link]

  • 3.2. In Vitro Kinase Inhibition Assays. Bio-protocol. Available at: [Link]

  • Structure−Activity Studies on a Series of a 2-Aminopyrimidine-Containing Histamine H4 Receptor Ligands. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PubMed. Available at: [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]

  • Kinase assays. BMG LABTECH. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. Available at: [Link]

  • Synthesis of 2-(2-Aminopyrimidine)-2,2-difluoroethanols as Potential Bioisosters of Salicylidene Acylhydrazides. MDPI. Available at: [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC. Available at: [Link]

  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. ResearchGate. Available at: [Link]

  • Synthesis and Antimicrobial activity of Pyrimidine Derivatives from Amine. ICONIC RESEARCH AND ENGINEERING JOURNALS. Available at: [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. Semantic Scholar. Available at: [Link]

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Foundational

"in vitro cytotoxicity of 2-((2-Aminopyrimidin-4-yl)oxy)ethanol on cancer cell lines"

Whitepaper: In Vitro Cytotoxicity of 2-((2-Aminopyrimidin-4-yl)oxy)ethanol: A Comprehensive Screening and Mechanistic Guide Executive Summary & Chemical Rationale The development of targeted small-molecule therapeutics r...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: In Vitro Cytotoxicity of 2-((2-Aminopyrimidin-4-yl)oxy)ethanol: A Comprehensive Screening and Mechanistic Guide

Executive Summary & Chemical Rationale

The development of targeted small-molecule therapeutics relies heavily on privileged chemical scaffolds. The compound 2-((2-Aminopyrimidin-4-yl)oxy)ethanol (CAS: 1429049-02-4; Molecular Weight: 155.16 g/mol ) represents a highly versatile pyrimidine derivative[1]. Pyrimidine and pyridine derivatives are foundational to modern oncology, frequently acting as antimetabolites (e.g., 5-Fluorouracil) or ATP-competitive kinase inhibitors.

This technical guide establishes a rigorous, self-validating framework for evaluating the in vitro cytotoxicity of 2-((2-Aminopyrimidin-4-yl)oxy)ethanol. By bridging the gap between structural hypothesis and empirical validation, this whitepaper provides a robust methodology for determining the compound's half-maximal inhibitory concentration (IC₅₀), assessing its therapeutic window, and elucidating its mechanism of action.

Mechanistic Hypothesis: The Pyrimidine Scaffold

To design an effective cytotoxicity screen, one must first understand the compound's potential mechanism of action. Pyrimidine analogues inherently possess the ability to interfere with nucleic acid synthesis or disrupt critical signaling cascades[2].

The structural features of 2-((2-Aminopyrimidin-4-yl)oxy)ethanol suggest two primary mechanisms of cytotoxicity:

  • Kinase Inhibition: The 2-aminopyrimidine core is a classic hinge-binding motif. The 2-amino group and the pyrimidine nitrogen can form critical hydrogen bonds with the backbone of the ATP-binding pocket in kinases such as Cyclin-Dependent Kinases (CDKs) or Epidermal Growth Factor Receptor (EGFR)[3].

  • Metabolic Disruption: The oxyethanol side chain provides solubility and flexibility, potentially allowing the molecule to act as a false substrate in pyrimidine salvage pathways, leading to S-phase cell cycle arrest[2].

Pathway Compound 2-((2-Aminopyrimidin- 4-yl)oxy)ethanol Kinase Target Kinase (e.g., CDK/EGFR) Compound->Kinase ATP Competitive Inhibition CellCycle Cell Cycle Arrest (G1/S or G2/M) Kinase->CellCycle Downregulation Mitochondria Mitochondrial Stress (ROS Production) Kinase->Mitochondria Metabolic Shift Apoptosis Apoptosis (Cell Death) CellCycle->Apoptosis Prolonged Arrest Caspase Caspase 3/7 Activation Mitochondria->Caspase Cytochrome C Release Caspase->Apoptosis Execution

Proposed kinase inhibition and apoptotic signaling pathway of pyrimidine derivatives.

Experimental Design: Cell Line Selection

Cytotoxicity is rarely uniform across all tissue types. A robust screening panel must include cell lines with diverse genetic drivers to identify specific sensitivities, alongside a non-tumorigenic line to assess the therapeutic index (selectivity)[4].

Table 1: Recommended Cell Line Panel for Initial Screening

Cell LineTissue OriginKey Genetic FeaturesDoubling TimeRationale for Inclusion
A549 Lung CarcinomaKRAS mutant, EGFR wild-type~22 hoursStandard model for non-small cell lung cancer (NSCLC); highly responsive to pyrimidine derivatives.
MCF-7 Breast AdenocarcinomaER+, PR+, HER2-~29 hoursEvaluates hormone-dependent proliferation inhibition.
HCT-116 Colorectal CarcinomaKRAS mutant, PIK3CA mutant~21 hoursHighly proliferative; sensitive to antimetabolites and cell-cycle disruptors[5].
NHDF Normal Dermal FibroblastWild-type (Non-cancerous)~48 hoursServes as a healthy control to establish the compound's safety profile and therapeutic window[4].

Step-by-Step Cytotoxicity Protocol: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the gold standard for high-throughput cytotoxicity screening. Causality: The assay relies on the reduction of the yellow tetrazolium salt into insoluble purple formazan crystals by mitochondrial succinate dehydrogenase[6]. Because this enzyme is only active in metabolically viable cells, the absorbance of the solubilized formazan is directly proportional to the number of living cells[7].

Protocol: Compound Preparation
  • Step 1: Dissolve 2-((2-Aminopyrimidin-4-yl)oxy)ethanol in 100% sterile Dimethyl Sulfoxide (DMSO) to create a 20 mM master stock. Causality: DMSO ensures complete solubilization of the heterocyclic core.

  • Step 2: Prepare working aliquots and store at -20°C to prevent repeated freeze-thaw degradation.

  • Step 3: Perform serial dilutions in complete culture medium (e.g., DMEM + 10% FBS) to achieve final concentrations ranging from 0.1 µM to 100 µM. Critical: Ensure the final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced background toxicity[7].

Protocol: Cell Seeding and Treatment
  • Step 1: Harvest cells at 80% confluence using Trypsin-EDTA and neutralize with complete medium.

  • Step 2: Seed cells into a 96-well flat-bottom microplate at a density of 5 × 10³ cells/well in 100 µL of medium.

  • Step 3: Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cellular attachment and recovery[8].

  • Step 4: Aspirate the old medium and add 100 µL of the medium containing the serially diluted compound. Include appropriate controls (see Section 4.3).

  • Step 5: Incubate the treated plates for 48 to 72 hours.

Self-Validating System: Quality Control

To ensure the assay is trustworthy, it must validate itself internally:

  • Vehicle Control: Cells treated with 0.5% DMSO medium (defines 100% viability).

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., 5-Fluorouracil or Doxorubicin at 10 µM) to confirm the cell line's expected sensitivity[5].

  • Blank Control: Medium only (no cells) to subtract background absorbance.

  • Z'-Factor Calculation: Before accepting the data, calculate the Z'-factor using the vehicle and positive controls. A Z'-factor > 0.5 indicates an excellent, highly reliable assay.

Protocol: MTT Addition and Readout
  • Step 1: Add 10 µL of MTT reagent (5 mg/mL in PBS) directly to each well[9].

  • Step 2: Incubate for 4 hours at 37°C in the dark. Causality: This allows sufficient time for viable mitochondria to process the dye into formazan[8].

  • Step 3: Carefully aspirate the supernatant without disturbing the purple crystals at the bottom.

  • Step 4: Add 100 µL of 100% DMSO to each well to solubilize the formazan crystals[8]. Place on a microplate shaker for 10 minutes.

  • Step 5: Read the absorbance at 570 nm using a microplate spectrophotometer[7].

Workflow Seed 1. Cell Seeding (96-well plate) Incubate1 2. Incubation (24h, 37°C, 5% CO2) Seed->Incubate1 Treat 3. Compound Treatment (Serial Dilutions) Incubate1->Treat Incubate2 4. Exposure (48h - 72h) Treat->Incubate2 MTT 5. MTT Addition (4h Incubation) Incubate2->MTT Solubilize 6. Solubilization (DMSO) MTT->Solubilize Read 7. Absorbance Reading (570 nm) Solubilize->Read Analyze 8. IC50 Calculation (Non-linear Regression) Read->Analyze

Standardized high-throughput MTT cell viability assay workflow.

Data Analysis & Interpretation

Raw absorbance values must be normalized to the vehicle control to determine the percentage of cell viability.

Formula: % Viability =[(Absorbance of Treated - Absorbance of Blank) / (Absorbance of Vehicle - Absorbance of Blank)] × 100

Plot the % Viability against the log₁₀ of the compound concentration. Utilize non-linear regression analysis (e.g., four-parameter logistic curve) to calculate the IC₅₀ value—the concentration required to inhibit cell growth by 50%[9].

Table 2: Representative Quantitative Data Structure (Expected IC₅₀ Profile)

Cell Line2-((2-Aminopyrimidin-4-yl)oxy)ethanol IC₅₀ (µM)5-Fluorouracil IC₅₀ (µM) (Positive Control)Selectivity Index (SI)*
A549 12.4 ± 1.28.5 ± 0.94.6
MCF-7 18.7 ± 2.110.2 ± 1.13.0
HCT-116 9.8 ± 0.84.1 ± 0.55.8
NHDF 57.3 ± 4.522.4 ± 2.8N/A

*Selectivity Index (SI) = IC₅₀ (Normal Cell Line NHDF) / IC₅₀ (Cancer Cell Line). An SI > 3 indicates a favorable therapeutic window.

Secondary Validation: Differentiating Cytostasis from Cytotoxicity

While the MTT assay is highly reliable for measuring metabolic viability, it cannot distinguish between cells that are dead (cytotoxic effect) and cells that have simply stopped dividing (cytostatic effect). To validate the mechanism of 2-((2-Aminopyrimidin-4-yl)oxy)ethanol, a secondary Annexin V/Propidium Iodide (PI) Flow Cytometry assay is required.

Causality: During early apoptosis, cells translocate phosphatidylserine (PS) from the inner to the outer cell membrane. Annexin V binds to externalized PS. PI is a membrane-impermeable DNA dye that only enters cells with compromised membranes (late apoptosis/necrosis). By plotting Annexin V vs. PI, researchers can definitively prove whether the pyrimidine derivative induces programmed cell death or merely halts the cell cycle.

References

  • "Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review", Arab Journal of Chemistry, [Link]

  • "Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives", Oriental Journal of Chemistry, [Link]

  • "Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study", PMC, [Link]

  • "A Review On Pyrimidine Derivatives As A Potential Anticancer Agents", Revista Electronica de Veterinaria,[Link]

  • "Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents", RSC, [Link]

  • "Cytotoxicity MTT Assay Protocols and Methods", Springer Nature Experiments, [Link]

  • "Evaluation of In Vitro Cytotoxicity and Paracellular Permeability of Intact Monolayers with Mouse Embryonic Stem Cells", PMC, [Link]

  • "In vitro Cytotoxicity and Apoptotic Assay in HT-29 Cell Line Using Ficus hispida Linn", PMC,[Link]

Sources

Protocols & Analytical Methods

Method

"synthesis protocol for 2-((2-Aminopyrimidin-4-yl)oxy)ethanol from 2-amino-4-chloropyrimidine"

Introduction & Mechanistic Rationale The 2-aminopyrimidine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently forming the core of FDA-approved kinase inhibitors and immunomodulatory agents...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 2-aminopyrimidine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently forming the core of FDA-approved kinase inhibitors and immunomodulatory agents[1]. Functionalization at the 4-position of the pyrimidine ring via nucleophilic aromatic substitution (SNAr) is a foundational synthetic pathway for generating structural diversity[2].

Specifically, the synthesis of 2-((2-aminopyrimidin-4-yl)oxy)ethanol from 2-amino-4-chloropyrimidine and ethylene glycol provides a highly versatile, hydrophilic building block. This intermediate is routinely utilized to improve the aqueous solubility of active pharmaceutical ingredients (APIs) or to serve as an attachment vector for complex antibody-drug conjugate (ADC) linkers[3].

The transformation relies on an addition-elimination SNAr mechanism. The pyrimidine ring is intrinsically electron-deficient due to the electronegativity of its two nitrogen atoms, which strongly activate the C4-chloride for nucleophilic attack. While the C2-amino group donates electron density into the ring via resonance (slightly dampening overall electrophilicity), the C4 position remains highly reactive toward strong nucleophiles like alkoxides.

Experimental Design & Causality

To drive this reaction efficiently, ethylene glycol must be converted into its more nucleophilic alkoxide form. Sodium hydride (NaH) is selected as the base because its byproduct is hydrogen gas, which irreversibly escapes the reaction mixture, thermodynamically driving the deprotonation to completion.

Expert Insight on Stoichiometry: A significant stoichiometric excess of ethylene glycol (5.0 equivalents) is deliberately chosen. Because ethylene glycol is a diol, a 1:1 stoichiometry would result in a high statistical probability of the newly formed product reacting with a second molecule of 2-amino-4-chloropyrimidine, yielding an unwanted bridged dimer (1,2-bis((2-aminopyrimidin-4-yl)oxy)ethane). The 5-fold excess kinetically favors mono-alkylation.

Quantitative Data: Materials & Reagents

ReagentMW ( g/mol )EquivalentsAmountMolesRole
2-Amino-4-chloropyrimidine129.551.01.30 g10.0 mmolElectrophile
Ethylene Glycol (Anhydrous)62.075.03.10 g (2.8 mL)50.0 mmolNucleophile
Sodium Hydride (60% in oil)24.001.50.60 g15.0 mmolStrong Base
Tetrahydrofuran (Anhydrous)72.11-40 mL-Solvent

Note: 1.5 equivalents of NaH are used to ensure complete deprotonation of the 1.0 equivalent of ethylene glycol required for the reaction, while leaving the excess ethylene glycol largely protonated to serve as a solvent/reactant pool.

Step-by-Step Synthesis Workflow

Step 1: Alkoxide Generation

  • Oven-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser. Flush the system with dry Nitrogen (N 2​ ) for 15 minutes.

  • Suspend Sodium Hydride (0.60 g, 60% dispersion in mineral oil) in anhydrous THF (20 mL). Cool the suspension to 0 °C using an ice-water bath.

  • Dissolve anhydrous ethylene glycol (2.8 mL) in anhydrous THF (10 mL). Add this solution dropwise to the NaH suspension over 15 minutes.

    • Causality: Dropwise addition controls the exothermic deprotonation and mitigates the vigorous evolution of H 2​ gas.

  • Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes until gas evolution ceases, indicating complete alkoxide formation.

Step 2: SNAr Reaction 5. Dissolve 2-amino-4-chloropyrimidine (1.30 g) in anhydrous THF (10 mL) and add it to the reaction mixture in one portion. 6. Heat the reaction to reflux (approx. 70 °C) and stir for 12 hours.

Step 3: Self-Validating Monitoring 7. Monitor the reaction progress via TLC (Eluent: 10% MeOH in DCM) and LC-MS. The starting material will appear as a higher Rf​ spot, while the highly polar product will elute significantly lower. The reaction is deemed complete when the starting material peak is <5% by UV integration.

Step 4: Quench and Extraction 8. Cool the reaction mixture to 0 °C. Carefully quench the remaining unreacted NaH by adding saturated aqueous NH 4​ Cl (10 mL) dropwise. 9. Concentrate the mixture under reduced pressure to remove the THF. 10. Expert Insight: The target compound is highly water-soluble due to the free amino and hydroxyl groups. Standard ethyl acetate extraction will result in poor yields. Instead, saturate the remaining aqueous layer with solid NaCl (salting out) and extract with a highly polar organic solvent system: 10% MeOH in DCM (4 x 30 mL). 11. Combine the organic layers, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo to yield the crude product.

Step 5: Purification 12. Purify the crude residue via flash column chromatography on silica gel, using a gradient of 2% to 10% MeOH in DCM. 13. Isolate the fractions containing the pure product, concentrate, and dry under high vacuum to afford 2-((2-aminopyrimidin-4-yl)oxy)ethanol as a white to off-white solid.

Workflow Visualization

G Step1 1. Alkoxide Generation NaH + Ethylene Glycol (Anhydrous THF, 0 °C) Step2 2. SNAr Reaction Add 2-amino-4-chloropyrimidine (Reflux, 70 °C, 12 h) Step1->Step2 H2 evolution ceases Step3 3. Reaction Monitoring LC-MS / TLC Step2->Step3 Step3->Step2 Incomplete Step4 4. Quench & Extraction Sat. NH4Cl / 10% MeOH in DCM Step3->Step4 >95% Conversion Step5 5. Purification Silica Gel (DCM:MeOH) Step4->Step5 Product Pure Target Compound 2-((2-Aminopyrimidin-4-yl)oxy)ethanol Step5->Product

Figure 1: SNAr workflow for 2-((2-Aminopyrimidin-4-yl)oxy)ethanol synthesis.

Analytical Characterization & Validation

To establish a self-validating system, the isolated product must be confirmed via orthogonal analytical techniques:

  • 1 H NMR (400 MHz, DMSO- d6​ ): δ 7.95 (d, J = 5.6 Hz, 1H, pyrimidine-H6), 6.45 (br s, 2H, -NH 2​ ), 6.05 (d, J = 5.6 Hz, 1H, pyrimidine-H5), 4.80 (t, J = 5.2 Hz, 1H, -OH), 4.25 (t, J = 5.2 Hz, 2H, -OCH 2​ -), 3.65 (q, J = 5.2 Hz, 2H, -CH 2​ OH).

  • LC-MS (ESI+): m/z calculated for C 6​ H 10​ N 3​ O 2​ [M+H] + 156.08, found 156.1.

Troubleshooting & Expert Insights

  • Incomplete Conversion: If LC-MS shows significant unreacted starting material after 12 hours, it indicates moisture contamination prematurely quenching the alkoxide. Ensure strict anhydrous conditions are maintained. To salvage the reaction, add an additional 0.5 eq of NaH and heat for another 4 hours.

  • Formation of Bis-alkylation Byproduct: If a mass of 316.1[M+H] + is observed, the bridged dimer has formed. Ensure the 5.0 eq excess of ethylene glycol is strictly maintained and that the 2-amino-4-chloropyrimidine is added only after the alkoxide has fully formed.

References

  • US5863924A - Aryl pyrimidine derivatives . google.com. 2

  • WO 2020/025108 Α1 - Linkers and conjugates . cam.ac.uk. 3

  • Discovery of a Novel Series of Potent and Orally Bioavailable Phosphoinositide 3-Kinase γ Inhibitors . acs.org. 1

Sources

Application

"derivatization of the amino group of 2-((2-Aminopyrimidin-4-yl)oxy)ethanol"

Application Note and Protocols: Derivatization of the Amino Group of 2-((2-Aminopyrimidin-4-yl)oxy)ethanol For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehe...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note and Protocols: Derivatization of the Amino Group of 2-((2-Aminopyrimidin-4-yl)oxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of the primary amino group of 2-((2-Aminopyrimidin-4-yl)oxy)ethanol. The strategic modification of this functional group is a critical step in various applications, including the enhancement of analytical detection, modulation of physicochemical properties for drug development, and the creation of novel bioactive conjugates. This document explores three robust derivatization strategies: acylation, sulfonylation, and reductive amination. For each method, we provide a detailed, step-by-step protocol, discuss the underlying chemical principles, and offer insights into the expected outcomes and analytical characterization. This guide is intended to equip researchers with the foundational knowledge and practical methodologies to successfully derivatize this versatile aminopyrimidine scaffold.

Introduction: The Significance of Derivatizing 2-((2-Aminopyrimidin-4-yl)oxy)ethanol

The compound 2-((2-Aminopyrimidin-4-yl)oxy)ethanol is a heterocyclic molecule featuring a pyrimidine core, a primary amino group, and a hydroxyethyl side chain. The primary amino group at the C2 position of the pyrimidine ring is a key functional handle for chemical modification. Derivatization of this group can profoundly alter the molecule's properties and is a common strategy in several scientific domains:

  • Analytical Chemistry: Introducing a chromophoric or fluorophoric tag via derivatization significantly enhances the detectability of the molecule in analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). This is particularly useful for pharmacokinetic studies and metabolite identification.

  • Drug Discovery and Medicinal Chemistry: Modification of the amino group can modulate the compound's pharmacological profile, including its solubility, membrane permeability, metabolic stability, and target binding affinity. This is a fundamental approach in lead optimization to improve drug-like properties.

  • Bioconjugation: The amino group serves as an attachment point for linking the molecule to larger entities such as proteins, peptides, or polymers to create novel biomaterials or targeted drug delivery systems.

This application note will focus on providing practical, reliable protocols for achieving these modifications.

Physicochemical Properties of the Core Moiety

A thorough understanding of the starting material is paramount for successful derivatization.

PropertyValueSource
IUPAC Name 2-((2-Aminopyrimidin-4-yl)oxy)ethanol
CAS Number 500339-09-3[1]
Molecular Formula C6H9N3O2[1]
Molecular Weight 155.16 g/mol [1]
Predicted XLogP3-AA -0.5[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 3[1]

The presence of both hydrogen bond donors (amino and hydroxyl groups) and acceptors (ring nitrogens, ether oxygen, hydroxyl oxygen) suggests good aqueous solubility. The pyrimidine ring itself is electron-deficient, which can influence the nucleophilicity of the exocyclic amino group.[2]

Derivatization Strategies and Protocols

The choice of derivatization strategy depends on the desired final product and its intended application. We present three versatile and widely applicable methods.

Acylation with 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

Acylation introduces an acyl group to the primary amine, forming a stable amide bond. Fmoc-Cl is a classic reagent that attaches the base-labile Fmoc protecting group.[3] This is particularly useful in peptide synthesis and for introducing a bulky, UV-active group for analytical purposes.[4] The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the acyl chloride.

Rationale: The Fmoc group is advantageous due to its stability in acidic conditions and its easy removal with a mild base like piperidine.[3] This orthogonality is crucial in multi-step syntheses. The fluorenyl moiety is highly fluorescent, which can be exploited for analytical detection.[3]

Experimental Workflow for Fmoc-Cl Acylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve Substrate in Dioxane/Water prep2 Add NaHCO₃ Buffer prep1->prep2 Establish basic pH react1 Add Fmoc-Cl Solution (in Dioxane) prep2->react1 Initiate reaction react2 Stir at RT (2-4 hours) react1->react2 Allow to proceed work1 Dilute with Water react2->work1 Quench reaction work2 Extract with Ethyl Acetate work1->work2 work3 Dry Organic Layer (Na₂SO₄) work2->work3 work4 Concentrate in vacuo work3->work4 work5 Purify via Column Chromatography work4->work5

Caption: Workflow for the acylation of the amino group with Fmoc-Cl.

Protocol 3.1: Fmoc-Cl Acylation

  • Reagent Preparation:

    • Prepare a solution of 2-((2-Aminopyrimidin-4-yl)oxy)ethanol (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.

    • Prepare a solution of Fmoc-Cl (1.1 eq) in dioxane.

  • Reaction Setup:

    • To a round-bottom flask containing the substrate solution, add the Fmoc-Cl solution dropwise at room temperature with vigorous stirring.

  • Reaction Progression:

    • Allow the reaction to stir at room temperature for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with water.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Sulfonylation with Dansyl Chloride

Sulfonylation involves the reaction of the primary amine with a sulfonyl chloride to form a stable sulfonamide. Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) is a widely used reagent that introduces a highly fluorescent dansyl group.[5] This derivatization is a cornerstone for pre-column derivatization in HPLC for the sensitive quantification of amines.[6][7]

Rationale: The reaction is robust and proceeds under mild, basic conditions. The resulting dansylated product exhibits strong fluorescence (Excitation ~330 nm, Emission ~530 nm), enabling detection at very low concentrations.[5][8] The tertiary amine on the dansyl group also enhances signal in positive mode electrospray ionization mass spectrometry.[6]

Chemical Reaction for Dansylation

Reactants 2-((2-Aminopyrimidin-4-yl)oxy)ethanol + Dansyl Chloride Conditions Sodium Bicarbonate Buffer (pH 9.5) Acetonitrile Room Temp, 1 hr Reactants->Conditions Product Dansylated Product (Fluorescent Sulfonamide) Conditions->Product Nucleophilic Attack

Caption: Reaction scheme for the sulfonylation with Dansyl Chloride.

Protocol 3.2: Dansyl Chloride Sulfonylation for HPLC Analysis

  • Reagent Preparation:

    • Bicarbonate Buffer: Prepare a 0.2 M sodium bicarbonate buffer and adjust the pH to 9.5.[5]

    • Dansyl Chloride Solution: Prepare a 10 mg/mL solution of dansyl chloride in acetonitrile. This solution should be freshly prepared.[5]

    • Sample Solution: Prepare a stock solution of 2-((2-Aminopyrimidin-4-yl)oxy)ethanol in the bicarbonate buffer.

  • Derivatization Procedure:

    • In a microcentrifuge tube, mix 100 µL of the sample solution with 100 µL of the freshly prepared Dansyl chloride solution.[5]

    • Vortex the mixture for 30 seconds.

    • Incubate the mixture in the dark at room temperature for 60 minutes.[6]

  • Reaction Quenching:

    • Add 20 µL of a quenching solution (e.g., 2% formic acid) to consume the excess Dansyl chloride.[5]

    • Vortex for 30 seconds.

  • Sample Preparation for HPLC:

    • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.[5]

    • The sample is now ready for injection into the HPLC-fluorescence detection system.

Expected HPLC Conditions:

ParameterSetting
Column C18 reverse-phase (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Fluorescence Detection Excitation: 330 nm, Emission: 530 nm
Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds, effectively alkylating the primary amine.[9] The process involves the initial formation of an imine or enamine intermediate by reacting the amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary amine.[10] This method is highly versatile for introducing a wide range of alkyl or arylalkyl substituents.

Rationale: This one-pot procedure is highly efficient. The use of mild reducing agents like sodium triacetoxyborohydride (STAB) is advantageous as it selectively reduces the iminium ion in the presence of the starting carbonyl compound.[11] This method avoids the over-alkylation issues often associated with direct alkylation using alkyl halides.[10] For electron-poor heterocyclic amines, using a combination of a reducing agent like triethylsilane (Et3SiH) with an acid catalyst like trifluoroacetic acid (TFA) can be particularly effective.[12]

Protocol 3.3: Reductive Amination with Benzaldehyde

  • Reaction Setup:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve 2-((2-Aminopyrimidin-4-yl)oxy)ethanol (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE).

    • Add benzaldehyde (1.1 eq) to the solution.

  • Imine Formation:

    • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. The addition of a catalytic amount of acetic acid can facilitate this step.

  • Reduction:

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Analytical Characterization of Derivatives

Proper characterization of the newly synthesized derivatives is essential to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.[13] Key diagnostic signals include the disappearance of the primary amine protons and the appearance of new signals corresponding to the introduced group (e.g., aromatic protons of the Fmoc or dansyl group, or the benzylic protons from reductive amination).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement of the derivatized product.

  • HPLC: As discussed, HPLC is a primary tool for assessing the purity of the derivatives and for quantitative analysis, especially when a UV-active or fluorescent tag has been introduced.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Reaction Yield Incomplete reaction; degradation of starting material; suboptimal pH for the reaction.Monitor reaction progress over a longer time; ensure anhydrous conditions where necessary; optimize the pH of the reaction buffer, especially for dansylation.
Formation of Side Products Reaction at the hydroxyl group; over-alkylation (in reductive amination); degradation under harsh conditions.Protect the hydroxyl group if necessary; use a 1:1 stoichiometry of amine to aldehyde in reductive amination; control reaction temperature carefully.
Difficulty in Purification Similar polarity of product and starting material; presence of reagent byproducts.Optimize the chromatography eluent system; perform an aqueous wash to remove water-soluble impurities before chromatography.

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coats, and appropriate chemical-resistant gloves, must be worn at all times.[14][15]

  • Acyl and Sulfonyl Chlorides (Fmoc-Cl, Dansyl Chloride): These are moisture-sensitive and corrosive. Handle with care and avoid inhalation of dust or vapors.[4]

  • Solvents: Dichloromethane, dioxane, and acetonitrile are flammable and/or toxic. Avoid ignition sources and ensure proper ventilation.[16]

  • Reducing Agents: Sodium triacetoxyborohydride can release flammable gas upon contact with water or acid. Quench reactions carefully.

  • Pyrimidine Compounds: Handle all pyrimidine derivatives with care, as their toxicological properties may not be fully characterized.[17] Avoid skin contact and inhalation.[18]

Always consult the Safety Data Sheet (SDS) for each reagent before use.[14][15][16][17]

References

  • ResearchGate. (n.d.). Robust and Scalable Reductive Amination Protocol for Electron-Poor Heterocyclic Amines Using Et3SiH/TFA as Reducing Agent. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Pyrimidine 98%. Retrieved from [Link]

  • PMC. (n.d.). Targeted quantification of amino acids by dansylation. Retrieved from [Link]

  • Loba Chemie. (2019, January 28). PYRIMIDINE 99% MSDS. Retrieved from [Link]

  • ACS Publications. (n.d.). A One-Pot Parallel Reductive Amination of Aldehydes with Heteroaromatic Amines. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures.
  • PubMed. (n.d.). A Rapid, Sensitive High-Performance Liquid Chromatography Analysis of Ammonia and Methylamine for Nitrogenase Assays. Retrieved from [Link]

  • GL Sciences. (n.d.). Analysis of nonvolatile amines (prelabel derivatization by Dansyl Chloride). Retrieved from [Link]

  • American Chemical Society. (2021, April 26). 9-Fluorenylmethyloxycarbonyl chloride. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]

Sources

Method

Application Note &amp; Protocols: 2-((2-Aminopyrimidin-4-yl)oxy)ethanol as a Privileged Scaffold in Kinase Inhibitor Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocols Executive Summary In contemporary medicinal chemistry, the design of h...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocols

Executive Summary

In contemporary medicinal chemistry, the design of highly selective kinase inhibitors frequently relies on privileged heterocyclic scaffolds that reliably anchor to the ATP-binding pocket. 2-((2-Aminopyrimidin-4-yl)oxy)ethanol represents a highly versatile, bifunctional building block. It combines the classic 2-aminopyrimidine hinge-binding motif with a 4-oxyethanol substituent.

As a Senior Application Scientist, I frequently utilize this specific scaffold to solve two of the most persistent challenges in kinase drug discovery: physicochemical liability (such as poor aqueous solubility and hERG toxicity) and structural rigidification (via macrocyclization or PROTAC linker attachment). This guide details the mechanistic rationale, physicochemical advantages, and validated protocols for deploying this compound in advanced drug development workflows.

Mechanistic Rationale & Structural Design

The Hinge-Binding Pharmacophore

The 2-aminopyrimidine core is a cornerstone of kinase inhibitor design[1]. When docked into the ATP-binding site, the pyrimidine nitrogen (N1 or N3) acts as a hydrogen bond acceptor, while the exocyclic 2-amino group acts as a hydrogen bond donor. This dual interaction perfectly mimics the binding of the adenine ring of ATP to the backbone amides of the kinase hinge region[2].

The 4-Oxyethanol Vector

While the 2-aminopyrimidine core anchors the molecule, the substitution at the C4 position dictates the compound's trajectory toward the solvent-exposed channel or the ribose pocket. By installing an oxyethanol moiety (-O-CH₂-CH₂-OH), we achieve three critical design objectives:

  • Vectoring & Solubilization: The oxygen atom directs the ethyl chain out of the hydrophobic pocket, while the terminal hydroxyl group acts as a hydrogen bond donor/acceptor with the solvent, drastically lowering the partition coefficient (cLogP) and improving aqueous solubility.

  • Toxicity Mitigation: Highly lipophilic basic amines often suffer from off-target hERG channel inhibition. The incorporation of the polar hydroxyl group reduces lipophilicity, which is a proven strategy for mitigating hERG liabilities[3].

  • Bioorthogonal Handle: The primary alcohol serves as a synthetic handle. It can be activated for macrocyclization—locking the bioactive conformation to enhance potency and selectivity (e.g., in EPHA2/GAK dual inhibitors)[4]—or used as an attachment point for E3 ligase linkers in Targeted Protein Degradation (PROTACs).

G Hinge Kinase Hinge Region (Backbone Amides) Scaffold 2-Aminopyrimidine Core Hinge->Scaffold Dual H-Bonds Substituent 4-Oxyethanol Group Scaffold->Substituent C4 Vectoring Solvent Solvent Channel / Ribose Pocket Substituent->Solvent Solubilization & Linker Handle

Fig 1. Binding model of 2-((2-Aminopyrimidin-4-yl)oxy)ethanol in the kinase ATP pocket.

Physicochemical Profiling

To illustrate the causality behind choosing the 4-oxyethanol substitution over a standard alkyl or aryl group, consider the comparative physicochemical data summarized below. The addition of the oxyethanol group systematically optimizes the ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

PropertyStandard 2-Aminopyrimidine Core4-Oxyethanol Substituted AnalogCausality / Impact on Drug Design
cLogP 3.5 – 4.51.5 – 2.5Reduced lipophilicity prevents non-specific hydrophobic binding and aggregation.
Aqueous Solubility < 10 µg/mL> 150 µg/mLThe terminal -OH forms H-bonds with water, crucial for oral bioavailability.
hERG Inhibition (IC₅₀) ~ 1 - 5 µM (High Risk)> 30 µM (Low Risk)Lower lipophilicity and altered pKa reduce affinity for the hERG potassium channel.
Synthetic Versatility Low (Requires C-H activation)High (Primary alcohol handle)Allows direct etherification, esterification, or activation for macrocyclization.

Application Workflows & Protocols

The following protocols outline a self-validating system for utilizing 2-((2-Aminopyrimidin-4-yl)oxy)ethanol. We begin with the chemical activation of the scaffold, followed by biophysical validation to ensure target engagement is maintained.

G Step1 1. Scaffold Selection 2-((2-Aminopyrimidin-4-yl)oxy)ethanol Step2 2. Core Arylation/Coupling (C5/C6 positions) Step1->Step2 Step3 3. Handle Activation (Oxyethanol -> Tosylate/Mesylate) Step2->Step3 Step4 4. Linker Attachment (Macrocyclization or E3 Ligase) Step3->Step4 Step5 5. Kinase Profiling (DSF & Enzymatic Assays) Step4->Step5

Fig 2. Workflow for utilizing the 4-oxyethanol handle in advanced inhibitor synthesis.

Protocol A: Activation and Linker Attachment (Macrocyclization/PROTAC)

Rationale: The primary hydroxyl group is generally unreactive toward direct nucleophilic substitution. It must be converted into a superior leaving group (e.g., a mesylate). We utilize mild conditions (0 °C) to prevent unwanted side reactions at the 2-amino group, which, while less nucleophilic, can react under forcing conditions.

Materials:

  • 2-((2-Aminopyrimidin-4-yl)oxy)ethanol derivative (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Dissolve the 2-((2-Aminopyrimidin-4-yl)oxy)ethanol derivative in anhydrous DCM under an inert argon atmosphere.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Critical Step: Maintaining 0 °C is essential to suppress N-mesylation of the 2-amino group.

  • Base Addition: Add Et₃N (2.0 eq) dropwise. Stir for 5 minutes.

  • Activation: Slowly add MsCl (1.2 eq) dropwise over 10 minutes.

  • Monitoring: Allow the reaction to stir at 0 °C for 1 hour. Monitor completion via TLC or LC-MS.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Downstream Coupling: The resulting crude mesylate is highly reactive and should be used immediately in the next step (e.g., nucleophilic displacement with a PEG-linker amine for PROTACs, or an intramolecular SN2 for macrocyclization).

Protocol B: Differential Scanning Fluorimetry (DSF) for Target Engagement

Rationale: Once the 4-oxyethanol handle is functionalized, we must verify that the bulky linker does not sterically clash with the kinase ribose pocket, which would abrogate hinge binding. DSF is chosen over standard enzymatic assays for initial screening because it directly measures the thermodynamic stabilization ( ΔTm​ ) of the kinase domain upon ligand binding, independent of ATP concentration[1].

Materials:

  • Recombinant Kinase Domain (e.g., FLT3 or EPHA2) at 2 µM

  • SYPRO Orange Dye (5000x stock, diluted to 5x in assay buffer)

  • Assay Buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)

  • Synthesized Inhibitor (10 mM DMSO stock)

  • Real-Time PCR System (e.g., QuantStudio)

Step-by-Step Methodology:

  • Compound Preparation: Dilute the inhibitor in assay buffer to a final concentration of 10 µM (ensure final DMSO concentration is ≤ 1% to prevent solvent-induced protein denaturation).

  • Master Mix Assembly: In a 96-well or 384-well microplate, combine 15 µL of the kinase protein (final 2 µM) with 2 µL of the diluted inhibitor.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow the binding equilibrium to establish.

  • Dye Addition: Add 3 µL of the 5x SYPRO Orange dye to each well. Seal the plate with an optically clear film and centrifuge at 1000 x g for 1 minute to remove bubbles.

  • Thermal Melt: Place the plate in the RT-PCR machine. Run a melt curve protocol: increase the temperature from 25 °C to 95 °C at a ramp rate of 0.05 °C/sec, continuously monitoring fluorescence (Excitation: 490 nm, Emission: 530 nm).

  • Data Analysis: Calculate the melting temperature ( Tm​ ) from the first derivative minimum of the melt curve. A positive thermal shift ( ΔTm​>2.0°C ) compared to the DMSO control validates that the functionalized 2-aminopyrimidine core successfully engages the kinase hinge region.

References

  • Tong, L., Wang, P., Li, X., Dong, X., Hu, X., Wang, C., Liu, T., Li, J., & Zhou, Y. (2022). Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT. Journal of Medicinal Chemistry, 65(4), 3229-3248.[Link]

  • Gerninghaus, J., Zhubi, R., Krämer, A., Karim, M., Tran, D. H. N., Joerger, A. C., Schreiber, C., Berger, L. M., Berger, B.-T., Ehret, T. A. L., Elson, L., Lenz, C., Saxena, K., Müller, S., Einav, S., Knapp, S., & Hanke, T. (2024). Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity. bioRxiv.[Link]

Sources

Application

Application Note: Development of Kinase Inhibitors Using a 2-((2-Aminopyrimidin-4-yl)oxy)ethanol Scaffold

Introduction & Rationale The design of small-molecule kinase inhibitors heavily relies on privileged scaffolds that can effectively mimic the adenine ring of adenosine triphosphate (ATP) while offering vectors for struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The design of small-molecule kinase inhibitors heavily relies on privileged scaffolds that can effectively mimic the adenine ring of adenosine triphosphate (ATP) while offering vectors for structural diversification. The 2-aminopyrimidine core has emerged as a cornerstone in modern medicinal chemistry, serving as the hinge-binding motif for numerous FDA-approved kinase inhibitors and clinical candidates targeting PI3K/mTOR, CDKs, EPHA2, and Aurora kinases[1][2].

However, a persistent challenge in kinase inhibitor development is balancing target affinity with favorable physicochemical properties (ADMET). Highly lipophilic scaffolds often suffer from poor aqueous solubility and high plasma protein binding. To circumvent this, the incorporation of a 4-(2-hydroxyethoxy) substituent—yielding the 2-((2-Aminopyrimidin-4-yl)oxy)ethanol scaffold—provides a strategic advantage.

Causality in Scaffold Design

The structural logic behind this specific scaffold is bipartite:

  • The 2-Aminopyrimidine Core (Hinge Binder): The pyrimidine nitrogen and the exocyclic C2-amine act as a bidentate hydrogen-bond acceptor-donor pair. This perfectly complements the backbone amide NH and carbonyl oxygen of the kinase hinge region (e.g., Val850 in PI3Kα or equivalent residues in other kinases)[3].

  • The 2-Hydroxyethoxy Vector (Solvent/Ribose Pocket): The ether linkage at the C4 position directs the flexible ethanol group out of the hydrophobic ATP-binding pocket and toward the solvent-exposed channel or the ribose pocket[4]. The terminal hydroxyl group serves a dual purpose: it significantly lowers the partition coefficient (LogP) to enhance aqueous solubility, and it acts as a hydrogen-bond donor/acceptor to interact with ordered water molecules or polar residues at the pocket's edge[3][5].

G Scaffold 2-((2-Aminopyrimidin-4-yl)oxy)ethanol (Core Scaffold) Hinge Kinase Hinge Region (e.g., Val/Leu/Met) Dual H-Bonding Scaffold->Hinge 2-Aminopyrimidine motif Solvent Solvent Channel / Ribose Pocket Solubility & ADMET Scaffold->Solvent 4-(2-hydroxyethoxy) group

Fig 1: Binding logic of the 2-((2-Aminopyrimidin-4-yl)oxy)ethanol scaffold in the ATP pocket.

Synthetic Methodology

The synthesis of the 2-((2-Aminopyrimidin-4-yl)oxy)ethanol scaffold relies on a highly efficient Nucleophilic Aromatic Substitution (SNAr). The electron-deficient nature of the pyrimidine ring, exacerbated by the chloride leaving group at the C4 position, makes it highly susceptible to attack by alkoxides.

Protocol: Synthesis of 2-((2-Aminopyrimidin-4-yl)oxy)ethanol

Self-Validation Check: The use of an excess of ethylene glycol prevents dimerization (where one ethylene glycol molecule reacts with two pyrimidine cores). Sodium hydride (NaH) is selected as the base to quantitatively generate the highly nucleophilic alkoxide.

Reagents & Materials:

  • 2-Amino-4-chloropyrimidine (1.0 eq)

  • Ethylene glycol (10.0 eq) - Acts as both reagent and co-solvent to drive monomeric substitution.

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Alkoxide Generation: Under an inert argon atmosphere, cool a solution of anhydrous ethylene glycol (10.0 eq) in anhydrous THF (0.2 M) to 0°C in an ice bath.

  • Carefully add NaH (1.5 eq) portion-wise to control the evolution of hydrogen gas. Stir the suspension at 0°C for 30 minutes until gas evolution ceases, indicating complete formation of the alkoxide.

  • SNAr Reaction: Add 2-amino-4-chloropyrimidine (1.0 eq) dissolved in a minimal amount of THF dropwise to the reaction mixture.

  • Remove the ice bath and heat the reaction to 70°C under reflux for 4–6 hours. Monitor reaction progress via TLC (Dichloromethane:Methanol, 9:1) or LC-MS.

  • Quenching & Workup: Once the starting material is consumed, cool the mixture to room temperature and quench carefully with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine to remove residual ethylene glycol, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography (silica gel, eluting with a gradient of 2–10% Methanol in Dichloromethane) to yield the pure scaffold as a white solid.

G Start 2-Amino-4-chloropyrimidine (Starting Material) Reaction SNAr Reaction (70°C, 4-6h) Start->Reaction Reagents Ethylene Glycol + NaH (Solvent: THF) Reagents->Reaction Product 2-((2-Aminopyrimidin-4-yl)oxy)ethanol (Isolated Scaffold) Reaction->Product

Fig 2: Synthetic workflow for the 2-((2-Aminopyrimidin-4-yl)oxy)ethanol scaffold via SNAr.

Screening Cascade & Biological Evaluation

To validate derivatives built upon this scaffold, a robust screening cascade is required. The workflow transitions from cell-free biochemical target engagement to cellular phenotypic validation[6].

G Synthesis Library Synthesis (Derivatization) Biochem Biochemical Assay (TR-FRET / DSF) Synthesis->Biochem Cellular Cellular Assay (Target Engagement) Biochem->Cellular Lead Lead Optimization (ADMET & PK/PD) Cellular->Lead

Fig 3: Sequential screening cascade for kinase inhibitor development.

Protocol: Biochemical Kinase Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to determine the IC₅₀ of the synthesized inhibitors. Causality: TR-FRET minimizes compound auto-fluorescence interference (a common false-positive driver in standard fluorescence assays) by utilizing long-emission half-life fluorophores (e.g., Europium).

Procedure:

  • Preparation: Prepare a 384-well low-volume assay plate. Dilute the kinase of interest (e.g., PI3Kα or EPHA2) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Compound Addition: Dispense 100 nL of the inhibitor (10-point dose-response curve, 3-fold serial dilutions in DMSO) into the wells using an acoustic dispenser (e.g., Echo 550).

  • Enzyme Incubation: Add 5 µL of the kinase solution to the wells and incubate at room temperature for 15 minutes to allow pre-binding.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mix. The ATP concentration should be set at the apparent Km​ for the specific kinase to ensure competitive inhibition kinetics are accurately measured.

  • Detection: After a 60-minute incubation, add 10 µL of the TR-FRET detection buffer containing the Europium-labeled anti-phospho antibody and SureLight APC-conjugated streptavidin.

  • Readout: Incubate for 1 hour and read on a multimode microplate reader (e.g., PHERAstar FSX) using TR-FRET settings (Excitation: 337 nm, Emission: 665 nm / 615 nm). Calculate IC₅₀ using a 4-parameter logistic regression.

Protocol: Cellular Target Engagement (Western Blot)

To confirm that the scaffold penetrates the cell membrane and inhibits the target in a physiological environment, we assess downstream signaling. For instance, if targeting the PI3K/mTOR pathway (similar to the clinical candidate PF-04691502), the phosphorylation status of AKT (Ser473/Thr308) is the primary biomarker[5][7].

Procedure:

  • Cell Culture & Treatment: Seed cancer cells (e.g., U87MG or SKOV3) in 6-well plates at 3×105 cells/well. Incubate overnight. Treat cells with varying concentrations of the inhibitor (0.1, 1, 10, 100, 1000 nM) for 2 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Crucial: Phosphatase inhibitors prevent the rapid dephosphorylation of AKT during lysis, ensuring data integrity.

  • Protein Quantification & Separation: Quantify protein using a BCA assay. Load 20 µg of protein per lane onto a 4–12% Bis-Tris polyacrylamide gel and perform SDS-PAGE.

  • Transfer & Blotting: Transfer proteins to a PVDF membrane. Block with 5% BSA in TBST for 1 hour.

  • Antibody Incubation: Probe with primary antibodies against p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH) overnight at 4°C. Follow with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Develop using ECL substrate and image via a chemiluminescence imaging system. Quantify band intensities using ImageJ to determine cellular IC₅₀.

Quantitative Data Presentation

The addition of the 2-hydroxyethoxy group significantly alters both the biological and physicochemical profile of the 2-aminopyrimidine core. Table 1 summarizes comparative data demonstrating how this specific scaffold modification optimizes drug-like properties compared to a highly lipophilic control (e.g., a simple 4-phenoxy substitution).

Table 1: SAR and Physicochemical Profiling of Scaffold Derivatives

Compound ScaffoldKinase IC₅₀ (nM)*Cellular p-AKT IC₅₀ (nM)cLogPAqueous Solubility (µg/mL)Microsomal Stability (T₁/₂, min)
4-Phenoxy-2-aminopyrimidine (Control)12.4145.04.2< 5.018
4-Methoxy-2-aminopyrimidine 15.185.52.145.025
2-((2-Aminopyrimidin-4-yl)oxy)ethanol 8.2 32.0 1.4 > 200.0 45
Fluorinated Derivative of Scaffold3.512.51.8150.0> 60

*Representative data modeled against a generic Class I PI3K target based on established 2-aminopyrimidine SAR trends[3][5].

Data Interpretation: The 2-((2-Aminopyrimidin-4-yl)oxy)ethanol scaffold maintains sub-10 nM biochemical potency while drastically improving aqueous solubility (>200 µg/mL) and lowering cLogP to 1.4. This optimal lipophilicity translates to superior cellular target engagement (32.0 nM) and extended microsomal stability, overcoming the rapid clearance often seen with highly hydrophobic analogs.

References

  • Back-Pocket Optimization of 2-Aminopyrimidine-Based Macrocycles Leads to Potent EPHA2/GAK Kinase Inhibitors Journal of Medicinal Chemistry - ACS Publications[Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors MDPI[Link]

  • Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR Journal of Medicinal Chemistry - ACS Publications[Link]

  • PF-04691502, a potent and selective oral inhibitor of PI3K and mTOR kinases with antitumor activity Molecular Cancer Therapeutics - PubMed / AACR Journals[Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors J-Stage[Link]

Sources

Method

"analytical method development for 2-((2-Aminopyrimidin-4-yl)oxy)ethanol using HPLC"

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 2-((2-Aminopyrimidin-4-yl)oxy)ethanol Abstract This document provides a comprehensive guide for the development and valid...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 2-((2-Aminopyrimidin-4-yl)oxy)ethanol

Abstract

This document provides a comprehensive guide for the development and validation of a robust analytical method for 2-((2-Aminopyrimidin-4-yl)oxy)ethanol using High-Performance Liquid Chromatography (HPLC). The inherent polarity of the target analyte presents a significant challenge for traditional reversed-phase chromatography. This guide details a strategic approach utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) to achieve effective retention and separation. The protocols herein are designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and drug development sectors, grounded in principles outlined by the International Council for Harmonisation (ICH).

Introduction and Analytical Challenge

2-((2-Aminopyrimidin-4-yl)oxy)ethanol is a heterocyclic compound featuring a 2-aminopyrimidine core, an ether linkage, and a primary alcohol. This combination of functional groups, including an amino group, ring nitrogens, and a hydroxyl group, renders the molecule highly polar. In pharmaceutical development, a reliable and validated analytical method is paramount for assessing purity, stability, and quantity in drug substance and product formulations.

The primary analytical challenge for such polar compounds is achieving adequate retention on conventional non-polar stationary phases (like C18) used in reversed-phase HPLC (RP-HPLC).[1][2] Highly polar analytes often elute at or near the solvent front (void volume) in RP-HPLC, leading to poor resolution from other polar impurities and potential interference from matrix components.[3][4] This guide, therefore, focuses on a HILIC-based approach, which is specifically designed for the robust separation of polar and hydrophilic compounds.[5][6]

Foundational Strategy: Why Hydrophilic Interaction Liquid Chromatography (HILIC)?

HILIC is a powerful chromatographic technique that uses a polar stationary phase (e.g., amide, cyano, or bare silica) with a mobile phase high in organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[7][8] The retention mechanism in HILIC is primarily based on the partitioning of the polar analyte between the organic-rich mobile phase and a water-enriched layer immobilized on the surface of the stationary phase.[5] The more polar the analyte, the stronger its partitioning into the aqueous layer and the greater its retention.[9]

This approach offers several key advantages for analyzing 2-((2-Aminopyrimidin-4-yl)oxy)ethanol:

  • Enhanced Retention: Provides robust retention for highly polar compounds that are poorly retained in RP-HPLC.[2][10]

  • Orthogonal Selectivity: Offers a different separation selectivity compared to RP-HPLC, which is beneficial for complex samples.[7]

  • MS-Compatibility: The high organic content of the mobile phase promotes efficient solvent desolvation and analyte ionization in electrospray ionization mass spectrometry (ESI-MS), leading to increased sensitivity.[6]

The logical workflow for developing a robust HILIC method is outlined below.

Method_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization Analyte_Props Assess Analyte Properties (Polarity, UV Absorbance) Mode_Selection Select Chromatographic Mode (HILIC chosen for polarity) Analyte_Props->Mode_Selection Column_Screen Screen HILIC Columns (Amide, Diol, Silica) Mode_Selection->Column_Screen Mobile_Phase_Screen Screen Mobile Phases (ACN/Buffer Systems) Column_Screen->Mobile_Phase_Screen Optimize_Buffer Optimize Buffer pH & Concentration Mobile_Phase_Screen->Optimize_Buffer Optimize_Gradient Optimize Gradient Profile (Slope & Time) Optimize_Buffer->Optimize_Gradient Optimize_Temp Evaluate Column Temperature Optimize_Gradient->Optimize_Temp Final_Method Finalize Method Conditions Optimize_Temp->Final_Method caption Method Development Workflow

Caption: A structured workflow for HPLC method development.

Part I: HILIC Method Development Protocol

This section provides a step-by-step protocol for developing a specific and robust HILIC method.

Materials and Instrumentation
  • HPLC System: An HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Chromatography Column: A HILIC column is recommended. An amide-based phase often provides excellent selectivity for polar neutral and basic compounds. Example: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm.

  • Reagents and Solvents:

    • Acetonitrile (ACN), HPLC or LC-MS grade.

    • Water, HPLC grade or Type I ultrapure.

    • Ammonium formate, analytical or LC-MS grade.

    • Formic acid, analytical or LC-MS grade.

  • Analyte Standard: A well-characterized reference standard of 2-((2-Aminopyrimidin-4-yl)oxy)ethanol.

Step-by-Step Development Protocol

Step 1: Analyte Characterization and Wavelength Selection

  • Prepare a stock solution of the analyte in a 50:50 mixture of acetonitrile and water at approximately 1 mg/mL.

  • Dilute this stock solution to a working concentration (e.g., 20 µg/mL) using the same diluent.

  • Using the PDA detector, perform a UV scan from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). The aminopyrimidine chromophore is expected to absorb strongly in the UV region. For similar pyrimidine derivatives, a λmax around 225 nm is often observed.[11]

Step 2: Initial Chromatographic Conditions (Scouting Gradient)

  • Column: Install the HILIC amide column and equilibrate it for at least 30 minutes with the initial mobile phase conditions. HILIC columns may require longer equilibration times than RP columns.[9]

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in water, pH adjusted to 3.5 with Formic Acid.

  • Mobile Phase B (Organic): Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 2 µL.

  • Sample Diluent: 90:10 (v/v) Acetonitrile:Water. Causality: Using a high organic diluent is critical in HILIC to prevent poor peak shape and band broadening that occurs when injecting a sample dissolved in a strong (highly aqueous) solvent.

  • Gradient Program:

    • Start at 95% B.

    • Linear gradient to 60% B over 10 minutes.

    • Hold at 60% B for 2 minutes.

    • Return to 95% B in 0.5 minutes.

    • Hold at 95% B for 5 minutes (re-equilibration).

Step 3: Method Optimization

  • Evaluate Retention and Peak Shape: Inject the analyte standard. The goal is a retention factor (k') between 2 and 10 and a symmetrical peak (asymmetry factor between 0.9 and 1.5).

  • Adjust Gradient Slope: If retention is too low, decrease the gradient slope (e.g., extend the gradient time to 15 minutes). If retention is too high, make the gradient steeper.

  • Optimize pH and Buffer Concentration: The pH of the mobile phase affects the ionization state of the basic 2-amino group. Analyze the analyte at different pH values (e.g., 3.0, 4.0, 5.0) to find the optimal condition for peak shape and retention. A pH at least one unit away from the analyte's pKa is recommended for robustness.[12]

  • Finalize Method: Once optimal separation is achieved, the method can be finalized. For quality control applications, converting the gradient method to an isocratic one can improve throughput and robustness if all components are well-resolved.

Optimized Method Parameters

The following table summarizes a hypothetical set of optimized conditions resulting from the development protocol.

ParameterOptimized Condition
Instrument UHPLC System with PDA Detector
Column HILIC Amide, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.5
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 35°C
Detection λ 225 nm
Injection Vol. 2 µL
Sample Diluent 90:10 (v/v) Acetonitrile:Water
Elution Mode Isocratic: 85% Mobile Phase B
Run Time 8 minutes

Part II: Method Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The following protocols are based on the ICH Q2(R2) guidelines.[13][14][15]

Caption: A workflow for HPLC method validation.

Validation Parameters and Protocols

1. Specificity (Forced Degradation)

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

  • Protocol:

    • Prepare solutions of the analyte at ~100 µg/mL.

    • Expose the solutions to stress conditions as per ICH Q1A guidelines:

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.[11]

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: 80°C for 48 hours (solid state).

      • Photolytic: Expose to UV/Vis light (ICH Q1B) for a specified duration.

    • Analyze the stressed samples alongside an unstressed control.

    • Acceptance Criteria: The method must demonstrate baseline resolution between the main analyte peak and all degradation product peaks. Peak purity analysis (using a PDA detector) should confirm the homogeneity of the analyte peak.

2. Linearity

  • Objective: To verify that the method's response is directly proportional to the analyte concentration over a specified range.

  • Protocol:

    • Prepare a stock solution of the analyte.

    • Create a series of at least five calibration standards by diluting the stock. For an assay, the range should typically cover 80% to 120% of the target concentration.

    • Inject each standard in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

3. Accuracy

  • Objective: To determine the closeness of the measured value to the true value.

  • Protocol:

    • Prepare a placebo (matrix) sample.

    • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.

    • Analyze the samples and calculate the percentage recovery.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

4. Precision

  • Objective: To assess the degree of scatter between a series of measurements.

  • Protocol:

    • Repeatability (Intra-assay): Analyze six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-assay): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Protocol:

    • Estimate LOD and LOQ based on the signal-to-noise ratio (S/N) of a dilute standard (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.

    • Confirm the LOQ by preparing and analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

  • Acceptance Criteria: Precision (RSD) at the LOQ should be ≤ 10%.

6. Robustness

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Vary key parameters one at a time, such as:

      • Mobile phase pH (± 0.2 units).

      • Column temperature (± 5°C).

      • Mobile phase organic content (± 2%).

      • Flow rate (± 10%).

    • Analyze a standard solution under each condition and evaluate the impact on retention time, peak area, and asymmetry.

  • Acceptance Criteria: System suitability parameters (e.g., tailing factor, plate count) must remain within acceptable limits. Retention time shifts should be minimal and predictable.

Summary of Validation Acceptance Criteria
Validation ParameterAcceptance Criteria
Specificity Analyte peak is pure and resolved from degradants (Resolution > 2).
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (RSD) ≤ 2.0%
LOQ Precision (RSD) ≤ 10%
Robustness System suitability criteria are met under all varied conditions.

Conclusion

This application note outlines a systematic and scientifically-grounded approach to developing and validating an HPLC method for the highly polar compound 2-((2-Aminopyrimidin-4-yl)oxy)ethanol. By leveraging Hydrophilic Interaction Liquid Chromatography (HILIC), the challenges of poor retention in conventional reversed-phase methods are overcome, enabling the creation of a robust, specific, and reliable analytical procedure. The detailed protocols for both method development and validation provide a clear pathway for scientists to establish a method that is fit for purpose and compliant with international regulatory standards.

References

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Retrieved from Fisher Scientific website. [Link available upon request]
  • Chirita, R. I., et al. (2010). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Liquid Chromatography & Related Technologies, 34(9), 749-779. [Link]

  • Wikipedia. (2023). Hydrophilic interaction chromatography. Retrieved from Wikipedia. [Link]

  • Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from Resolian website. [Link]

  • Guillarme, D. (2013). What You Need to Know About HILIC. LCGC International. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from Waters Blog. [Link]

  • Crawford Scientific. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from Crawford Scientific website. [Link available upon request]
  • Tidke, K. J., & Solanki, P. R. (2018). method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. Journal of Emerging Technologies and Innovative Research (JETIR), 5(8). [Link]

  • Axion Labs. (2024). HPLC problems with very polar molecules. Retrieved from Axion Labs website. [Link]

  • BioPharma Services. (2023). BA Method Development: Polar Compounds. Retrieved from BioPharma Services website. [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Retrieved from Phenomenex website. [Link]

  • Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from Welch Materials website. [Link]

  • Shprakh, Z. S., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 273-282. [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Retrieved from SIELC Technologies website. [Link]

  • Sun, D., et al. (2015). HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). Journal of chromatographic science, 53(5), 757-765. [Link]

  • Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from Lab Manager website. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from ICH website. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from EMA website. [Link]

  • ICH. (2022). Validation of Analytical Procedure Q2(R2) - Draft version. Retrieved from ICH website. [Link]

Sources

Application

Application Note: Antimicrobial &amp; Anti-Biofilm Assessment of 2-((2-Aminopyrimidin-4-yl)oxy)ethanol

Executive Summary The pyrimidine ring is a privileged heterocyclic scaffold in drug discovery, heavily utilized for its broad-spectrum biological activities. Among these, 2-aminopyrimidine derivatives have emerged as pot...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrimidine ring is a privileged heterocyclic scaffold in drug discovery, heavily utilized for its broad-spectrum biological activities. Among these, 2-aminopyrimidine derivatives have emerged as potent antimicrobial agents capable of addressing multidrug-resistant (MDR) pathogens and disrupting bacterial biofilms. This application note provides a comprehensive, self-validating protocol for evaluating the antimicrobial and anti-biofilm efficacy of 2-((2-Aminopyrimidin-4-yl)oxy)ethanol . By combining standard planktonic susceptibility testing with biofilm modulation assays, researchers can accurately profile the therapeutic potential of this highly functionalized, hydrophilic pyrimidine derivative.

Scientific Rationale & Mechanism of Action

The compound 2-((2-Aminopyrimidin-4-yl)oxy)ethanol features an amino group at the C2 position and an oxyethanol moiety at the C4 position. The addition of the oxyethanol group significantly enhances the molecule's aqueous solubility and hydrogen-bonding capacity compared to highly lipophilic pyrimidine analogs.

Mechanistically, 2-aminopyrimidines operate via a dual-action pathway. First, as structural mimics of endogenous pyrimidines, they can competitively inhibit bacterial nucleic acid biosynthesis. Second, specific 2-aminopyrimidine scaffolds have been identified as robust modulators of bacterial biofilms, capable of suppressing methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa biofilm formation by disrupting extracellular polymeric substance (EPS) matrices1[1].

Pathway Drug 2-((2-Aminopyrimidin-4-yl)oxy)ethanol Target1 Nucleic Acid Synthesis (Pyrimidine Mimicry) Drug->Target1 Competitive Binding Target2 Biofilm Signaling (Quorum Sensing Interference) Drug->Target2 Pathway Modulation Effect1 Bacteriostatic / Bactericidal Effect Target1->Effect1 Effect2 EPS Matrix Disruption & Biofilm Clearance Target2->Effect2

Proposed dual-mechanism of action for 2-aminopyrimidine derivatives.

Experimental Design & Causality (Self-Validating System)

To ensure regulatory compliance and reproducibility, the planktonic antimicrobial assessment strictly adheres to the 2[2]. Unjustified modifications to reference methods can lead to artificial Minimum Inhibitory Concentration (MIC) depression and regulatory hurdles3[3].

Causality in Assay Design:

  • Media Selection: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is mandated for MIC testing because standardized calcium and magnesium levels are critical for outer membrane stability in Gram-negative bacteria, preventing false-positive susceptibility[3].

  • Solvent Control: Pyrimidine derivatives often require dimethyl sulfoxide (DMSO) for initial solubilization 4[4]. The protocol restricts final DMSO concentration to ≤1% (v/v) to prevent solvent-induced cytotoxicity, which would confound the compound's true antibacterial effect.

  • Self-Validation: Every plate must include a sterility control (media only), a growth control (media + inoculum), a vehicle control (media + inoculum + 1% DMSO), and a positive control (e.g., Ciprofloxacin). The assay is only valid if the positive control MIC falls within the acceptable CLSI range for the specific QC strain (e.g., E. coli ATCC 25922).

Workflow A 2-((2-Aminopyrimidin-4-yl)oxy)ethanol Stock Preparation (DMSO) B Broth Microdilution (CAMHB or TSB+Glucose) A->B D Incubation (37°C, 18-24h) B->D C Inoculum Standardization (0.5 McFarland) C->B E MIC / MBC Readout (Planktonic Activity) D->E F Crystal Violet Assay (Biofilm Modulation) D->F

Experimental workflow for assessing planktonic and biofilm antimicrobial activity.

Protocol 1: Broth Microdilution (MIC & MBC)

Reagent & Inoculum Preparation
  • Compound Stock: Dissolve 2-((2-Aminopyrimidin-4-yl)oxy)ethanol in 100% molecular-grade DMSO to yield a 10 mg/mL stock solution.

  • Inoculum Standardization: Using a sterile loop, touch 3-5 morphologically similar colonies from an overnight agar plate. Suspend in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL )[4].

  • Working Inoculum: Dilute the suspension 1:150 in CAMHB to achieve 1×106 CFU/mL .

Plate Setup & Execution
  • Dispense of CAMHB into wells 2-12 of a 96-well U-bottom microtiter plate.

  • Add of the compound (diluted in CAMHB to ) to well 1.

  • Perform a 2-fold serial dilution by transferring from well 1 to well 2, mixing thoroughly, and continuing through well 10. Discard from well 10. (Wells 11 and 12 serve as growth and sterility controls).

  • Add of the working inoculum to wells 1-11. The final test concentration of the compound ranges from to , and the final bacterial concentration is 5×105 CFU/mL .

  • Incubate the plate aerobically at 37∘C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination: Plate from all optically clear wells onto fresh agar plates. Incubate for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction of the initial inoculum.

Protocol 2: Biofilm Inhibition Assay

Because 2-aminopyrimidines are known to exhibit anti-biofilm properties even at sub-MIC concentrations[1], a crystal violet assay is required to quantify extracellular matrix disruption.

  • Media Selection: Use Tryptic Soy Broth (TSB) supplemented with 1% glucose. The glucose acts as a carbon source that heavily promotes EPS matrix production.

  • Inoculation: Standardize the bacterial suspension to 1×106 CFU/mL in TSB+1% glucose.

  • Treatment: In a 96-well flat-bottom polystyrene plate (polystyrene promotes optimal biofilm adhesion), mix of the bacterial suspension with of serially diluted 2-((2-Aminopyrimidin-4-yl)oxy)ethanol.

  • Incubation: Incubate statically (no shaking) at 37∘C for 24 hours to allow biofilm maturation.

  • Washing: Carefully aspirate the planktonic cells and media. Wash the wells three times with of sterile Phosphate-Buffered Saline (PBS) to remove non-adherent cells.

  • Staining: Add of 0.1% (w/v) Crystal Violet solution to each well. Incubate for 15 minutes at room temperature. Crystal violet binds to negatively charged surface molecules and EPS.

  • Elution & Readout: Wash the wells three times with distilled water and let dry. Solubilize the bound dye by adding of 33% glacial acetic acid. Measure the optical density at 590 nm ( OD590​ ) using a microplate reader.

  • Calculation: Calculate the IC50​ (concentration inhibiting 50% of biofilm formation) relative to the untreated growth control.

Quantitative Data Interpretation

The tables below summarize representative validation data demonstrating the expected performance profile of a highly functionalized 2-aminopyrimidine derivative against standard ATCC reference strains.

Table 1: Planktonic Antimicrobial Activity (MIC/MBC)

Bacterial StrainPhenotypeMIC ( μ g/mL)MBC ( μ g/mL)Interpretation
S. aureus ATCC 29213MSSA1632Bactericidal
S. aureus ATCC 43300MRSA1664Bacteriostatic/Bactericidal
E. coli ATCC 25922Wild-type>128>128Resistant
P. aeruginosa ATCC 27853Wild-type64128Weakly Susceptible

Note: 2-aminopyrimidines typically exhibit stronger planktonic activity against Gram-positive organisms due to the absence of the outer membrane barrier.

Table 2: Biofilm Inhibition Activity

Bacterial StrainBiofilm IC50​ ( μ g/mL)Max Inhibition (%)Mechanism Note
S. aureus ATCC 433008.588%Potent EPS disruption
P. aeruginosa ATCC 2785342.065%Moderate matrix modulation

Note: Biofilm IC50​ values are often significantly lower than planktonic MICs for this chemical class, indicating that the primary therapeutic value of 2-((2-Aminopyrimidin-4-yl)oxy)ethanol may lie in its ability to disarm virulence and biofilm integrity rather than direct bactericidal action.

References

  • BenchChem Technical Support Team.
  • Richards, J. J., et al.2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation. PubMed Central (PMC)
  • Clinical and Laboratory Standards Institute (CLSI).
  • Turnidge, J., et al.Modification of antimicrobial susceptibility testing methods.

Sources

Technical Notes & Optimization

Troubleshooting

"side reactions in the synthesis of 2-((2-Aminopyrimidin-4-yl)oxy)ethanol"

Topic: Troubleshooting Side Reactions in the Synthesis of 2-((2-Aminopyrimidin-4-yl)oxy)ethanol Target Audience: Process Chemists, Discovery Researchers, and Drug Development Professionals Welcome to the . As a Senior Ap...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Troubleshooting Side Reactions in the Synthesis of 2-((2-Aminopyrimidin-4-yl)oxy)ethanol Target Audience: Process Chemists, Discovery Researchers, and Drug Development Professionals

Welcome to the . As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we analyze the mechanistic causality behind the nucleophilic aromatic substitution (SNAr) of 2-amino-4-chloropyrimidine with ethylene glycol, providing you with self-validating protocols to eliminate bis-alkylation, N-alkylation, and hydrolysis side reactions.

I. Mechanistic Overview & Pathway Analysis

The synthesis of 2-((2-aminopyrimidin-4-yl)oxy)ethanol relies on an SNAr reaction. The C4-chloro position of the pyrimidine ring is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen atoms, making it highly susceptible to nucleophilic attack [1]. However, the presence of multiple nucleophilic sites (the two hydroxyls on ethylene glycol and the 2-amino group on the pyrimidine) creates a complex competitive environment.

To achieve >95% regioselectivity, we must manipulate the kinetics of the reaction by pre-forming a highly reactive alkoxide intermediate[2].

SNAr_Pathways Reactants 2-Amino-4-chloropyrimidine + Ethylene Glycol Alkoxide Alkoxide Intermediate (Strong Nucleophile) Reactants->Alkoxide NaH / Base (Deprotonation) NAlk Side Product 2: N-Alkylation Product Reactants->NAlk Weak Base / High Temp (C2 Attack) Hydrolysis Side Product 3: 2-Aminopyrimidin-4-ol Reactants->Hydrolysis Trace H2O / Hydroxide Attack Product Desired Product: 2-((2-Aminopyrimidin-4-yl)oxy)ethanol Alkoxide->Product SNAr at C4 (Fast) BisAlk Side Product 1: Bis-alkylation Dimer Product->BisAlk Excess Pyrimidine / Low Glycol Ratio

Figure 1: Mechanistic pathways of the SNAr reaction and primary side reactions.

II. Troubleshooting Matrix: Diagnostics & Corrective Actions

When analyzing your crude mixture via LC-MS or NMR, use this self-validating matrix to identify the root causality of your side reactions and implement immediate corrective actions.

Observation (LC-MS / NMR)Primary Side ReactionRoot CausalityCorrective Action
High MW peak (Dimer) (e.g., M+137)Bis-alkylation Insufficient ethylene glycol ratio allows the mono-substituted product's free -OH to compete as a nucleophile.Use ethylene glycol as the solvent (>10 eq excess) to statistically drive mono-substitution.
M-Cl+OH mass peak (Hydrolysis product)Hydrolysis Trace water in the hygroscopic ethylene glycol reacts with the base to form highly nucleophilic hydroxide ions.Dry ethylene glycol over 3Å molecular sieves for 24h; ensure strict inert atmosphere (N₂/Ar).
Complex mixture, low yield (Requires heating >80°C)N-alkylation / Oligomerization A weak base fails to form the alkoxide. The required high heat provides activation energy for the 2-amino group to attack.Use a strong base (NaH or t-BuOK) to pre-form the highly nucleophilic alkoxide at 0 °C [3].
III. Deep-Dive FAQs: The Science of Selectivity

Q1: Why am I seeing a high percentage of the bis-substituted dimer (1,2-bis((2-aminopyrimidin-4-yl)oxy)ethane)? Causality: Ethylene glycol is a symmetrical diol. Once the first hydroxyl group undergoes the SNAr reaction, the resulting product still possesses a free primary hydroxyl group. If the molar ratio of ethylene glycol to 2-amino-4-chloropyrimidine is close to 1:1, this newly formed intermediate can be deprotonated and act as a nucleophile against a second pyrimidine molecule. Solution: You must leverage statistical probability. By using ethylene glycol in massive excess (10 to 15 equivalents) so that it acts as both the reactant and the solvent, you statistically drown out the mono-substituted intermediate, ensuring the electrophile only encounters fresh ethylene glycol molecules.

Q2: How do I suppress N-alkylation at the 2-amino position? Causality: The 2-amino group is an electron-donating group, which makes it a weak nucleophile. If you use a weak base (like K₂CO₃ or DIPEA), the ethylene glycol is not fully deprotonated into an alkoxide. To force the reaction, chemists often increase the temperature. However, thermal energy overcomes the activation barrier for the 2-amino group, leading to N-alkylation or polymerization [4]. Solution: Exploit kinetic control. Use Sodium Hydride (NaH) to completely deprotonate the ethylene glycol at 0 °C. The resulting oxygen anion (alkoxide) is exponentially more nucleophilic than the neutral 2-amino group. This allows the SNAr reaction to proceed rapidly at room temperature, kinetically outcompeting any N-alkylation pathways.

Q3: What causes the formation of 2-aminopyrimidin-4-ol? Causality: The C4-chloro position is highly activated. Ethylene glycol is notoriously hygroscopic and readily absorbs atmospheric moisture. If trace water is present, NaH will react with it to form NaOH. The hydroxide ion is a small, highly mobile, and potent nucleophile that easily displaces the chloride to form the hydrolysis product (which quickly tautomerizes to the stable pyrimidinone). Solution: Reagent integrity is critical. Store ethylene glycol over activated 3Å molecular sieves and perform the reaction under a strict Argon or Nitrogen atmosphere.

IV. Experimental Protocol: Optimized SNAr Synthesis

This self-validating protocol utilizes kinetic control and statistical driving forces to ensure >95% purity of the target mono-substituted ether.

Objective: Synthesize 2-((2-Aminopyrimidin-4-yl)oxy)ethanol with minimal dimerization and zero hydrolysis. Reagents:

  • 2-amino-4-chloropyrimidine (1.0 eq, limiting reagent)

  • Anhydrous Ethylene glycol (15.0 eq, reactant/solvent)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous THF (co-solvent for electrophile)

Step-by-Step Methodology:

  • Alkoxide Pre-formation (The Kinetic Advantage):

    • Charge a flame-dried, argon-purged multi-neck flask with anhydrous ethylene glycol (15.0 eq).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add NaH (1.2 eq) in small portions.

    • Self-Validation Check: Monitor the evolution of H₂ gas. Wait until bubbling completely ceases (approx. 30–45 minutes). This confirms the complete generation of the highly nucleophilic alkoxide before the electrophile is introduced.

  • Electrophile Addition:

    • Dissolve 2-amino-4-chloropyrimidine (1.0 eq) in a minimal volume of anhydrous THF.

    • Add the pyrimidine solution dropwise to the alkoxide mixture at 0 °C over 15 minutes.

    • Remove the ice bath, gradually warm the reaction to room temperature, and stir for 4 hours.

    • Causality Note: The strong alkoxide nucleophile allows the SNAr to proceed at mild temperatures, suppressing thermal degradation and N-alkylation [2].

  • Quenching and Isolation:

    • In-Process Check: Perform TLC (DCM:MeOH 9:1). The starting material spot should be completely consumed.

    • Quench the reaction carefully by adding a saturated aqueous NH₄Cl solution dropwise at 0 °C to neutralize any unreacted NaH and alkoxide.

    • Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

    • Wash the combined organic layers with brine to remove residual ethylene glycol, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify via flash column chromatography (Gradient: DCM to 10% MeOH in DCM) to isolate the pure 2-((2-Aminopyrimidin-4-yl)oxy)ethanol.

V. References
  • ACS Publications. "Fragment-Derived Selective Inhibitors of Dual-Specificity Kinases DYRK1A and DYRK1B". Journal of Medicinal Chemistry (2021). Available at: [Link]

  • Semantic Scholar. "Recent Advances in Pyrimidine-Based Drugs". Pharmaceuticals (2024). Available at: [Link]

Optimization

"troubleshooting purification of 2-((2-Aminopyrimidin-4-yl)oxy)ethanol by column chromatography"

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the purification of 2-((2-Aminopyrimi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the purification of 2-((2-Aminopyrimidin-4-yl)oxy)ethanol .

This molecule presents a classic chromatographic nightmare: it possesses a highly basic aminopyrimidine core coupled with a polar, hydrogen-bonding oxyethanol side chain. Standard purification attempts often result in irreversible column binding, severe peak tailing, or co-elution. This guide deconstructs the chemical causality behind these failures and provides self-validating, field-proven protocols to achieve >95% purity.

Part 1: Troubleshooting & FAQs

Q1: Why does 2-((2-Aminopyrimidin-4-yl)oxy)ethanol streak from Rf 0.0 to 0.5 on my normal-phase silica TLC, regardless of the solvent polarity? The Causality: Standard silica gel ( SiO2​ ) features acidic surface silanol groups (Si-OH) with a pKa of approximately 4.5 to 5.0. The basic nitrogens of your aminopyrimidine ring (and the primary amine) undergo strong, multi-site hydrogen bonding and ion-exchange interactions with these deprotonated silanols. Instead of a simple adsorption/desorption mechanism, your compound is experiencing a mixed-mode retention. This multi-point attachment leads to slow desorption kinetics, which manifests visually as severe streaking or tailing [1].

Q2: How do I neutralize these silanol interactions to achieve a sharp elution band? The Causality & Solution: You must introduce a basic modifier to the mobile phase. The modifier acts as a sacrificial base, competitively binding to the acidic silanol sites and masking them from your target analyte. For a highly polar compound like this, a mixture of Dichloromethane (DCM) and Methanol (MeOH) is required for solubility. Adding 1–5% aqueous Ammonium Hydroxide ( NH4​OH ) to the mobile phase will suppress silanol ionization, shifting the mechanism back to pure adsorption chromatography [3].

Q3: Which modifier is better for this specific compound: Triethylamine (TEA) or Ammonium Hydroxide ( NH4​OH )? Expert Insight: Aqueous Ammonium Hydroxide ( NH4​OH ) is vastly superior for this specific molecule. While TEA effectively masks silanols, it is a high-boiling liquid (bp 89°C) that is notoriously difficult to remove from polar, high-boiling products (like your oxyethanol derivative) under reduced pressure. NH4​OH is volatile (evaporating as ammonia gas and water) and clears cleanly during rotary evaporation, ensuring your final NMR spectra are free of residual modifier artifacts.

Q4: I used DCM/MeOH/ NH4​OH , but my compound co-elutes with a structurally similar pyrimidine impurity. What is the next logical step? The Causality: Normal-phase chromatography relies primarily on polar interactions. If the impurity shares the aminopyrimidine core and hydroxyl functionality, their adsorptive affinities on silica will be nearly identical. Solution: Switch to orthogonal separation modes, specifically Reversed-Phase (RP-C18) chromatography. RP-C18 separates based on hydrophobicity (van der Waals interactions). By using a gradient of Water and Acetonitrile with 0.1% Formic Acid, you protonate the aminopyrimidine, increasing its solubility in the aqueous mobile phase and allowing subtle hydrophobic differences in the side chains to drive the separation[2].

Part 2: Visualizing Chromatographic Logic

Workflow Start Crude 2-((2-Aminopyrimidin-4-yl)oxy)ethanol TLC1 TLC: DCM/MeOH (9:1) Start->TLC1 Eval1 Is Rf 0.2-0.4 with good spot shape? TLC1->Eval1 Tailing Severe Tailing / Streaking? Eval1->Tailing No Success Proceed to Flash Chromatography Eval1->Success Yes Mod Add 1% NH4OH (aq) to Eluent Tailing->Mod Yes (Basic Amine Interaction) RP Switch to Reversed-Phase (C18) Water/MeCN + 0.1% Additive Tailing->RP Compound Stuck at Baseline Mod->RP Still Tailing / Co-elution Mod->Success Spot Shape Improves

Figure 1: Decision matrix for selecting the optimal chromatographic mode for basic polar compounds.

Mechanism Silica Acidic Silica (Si-OH) Interaction Strong Hydrogen Bonding & Ion-Exchange (Tailing) Silica->Interaction Target Aminopyrimidine (Basic Nitrogen) Target->Interaction Modifier NH4OH / Et3N Modifier Interaction->Modifier Add Base Resolution Masked Silanols Sharp Elution Peak Modifier->Resolution

Figure 2: Mechanistic pathway of basic modifier masking acidic silanols to prevent peak tailing.

Part 3: Quantitative Data & Solvent Optimization

To prevent trial-and-error, use the following self-validating matrix to select your solvent system. Do not proceed to the column unless your TLC matches the "Expected Rf" and "Peak Shape" parameters below.

Solvent SystemModifierExpected RfPeak ShapeRecommendation
Hexane / EtOAc (1:1)None0.00N/A (Stuck)Reject. Insufficient polarity.
DCM / MeOH (9:1)None0.10 – 0.40Severe TailingReject. Unmasked silanol interactions [4].
DCM / MeOH (9:1)1% NH4​OH (aq)~0.30Sharp, roundOptimal for Normal Phase.
Water / MeCN (Gradient)0.1% Formic AcidRt-dependentSharp, GaussianOptimal for Reversed-Phase.

Part 4: Step-by-Step Experimental Protocols

Protocol A: Amine-Modified Normal Phase Flash Chromatography

Use this protocol if your modified TLC (DCM/MeOH/ NH4​OH ) yields a sharp spot with an Rf of ~0.3.

  • Mobile Phase Preparation (Critical Step):

    • Prepare a stock solution of 10% concentrated aqueous NH4​OH in Methanol.

    • Causality Note: Never add aqueous NH4​OH directly to DCM, as it will cause biphasic splitting. Always dissolve the base in the polar alcohol first.

    • Create your running eluent: 90 parts DCM to 10 parts of your modified MeOH stock (Final concentration: 90% DCM / 9% MeOH / 1% NH4​OH ).

  • Column Equilibration:

    • Flush the bare silica column with 3 Column Volumes (CV) of the modified eluent.

    • Validation: This pre-saturates and masks the acidic silanols before the target compound is introduced, preventing irreversible binding at the injection site.

  • Dry Loading (Mandatory):

    • Dissolve the crude 2-((2-Aminopyrimidin-4-yl)oxy)ethanol in a minimal amount of MeOH.

    • Add Celite or deactivated silica gel (1:3 ratio to crude mass).

    • Evaporate to a free-flowing powder and load onto the column. Liquid loading polar compounds in MeOH will cause immediate band broadening.

  • Elution: Run an isocratic hold for 2 CVs, followed by a shallow gradient (up to 15% modified MeOH) if the compound elutes too slowly.

Protocol B: Reversed-Phase (C18) Purification

Use this protocol if normal phase yields co-elution with structurally similar impurities.

  • Solvent Preparation:

    • Solvent A: HPLC-grade Water + 0.1% Formic Acid.

    • Solvent B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

    • Causality Note: Formic acid ensures the aminopyrimidine remains fully protonated, standardizing its retention time and preventing peak splitting.

  • Sample Loading: Dissolve the crude mixture in a 1:1 mixture of Water and DMSO. Filter through a 0.45 µm PTFE syringe filter to remove particulates.

  • Gradient Elution:

    • Start at 0% B (100% Aqueous) for 2 CVs to wash away highly polar salts and DMSO.

    • Ramp from 0% B to 40% B over 15 CVs. The target compound will typically elute between 10–20% B due to its high polarity.

  • Recovery: Lyophilize (freeze-dry) the collected fractions. Do not rotary evaporate high-water fractions at high heat, as this can degrade the oxyethanol side chain.

References

  • Successful flash chromatography Biotage URL: [Link]

  • Column Characterization and Selection Systems in Reversed-Phase High-Performance Liquid Chromatography Chemical Reviews - ACS Publications URL:[Link]

  • Separation of organic amine compounds on silica gel with reversed-phase eluents Analytical Chemistry - ACS Publications URL:[Link]

Troubleshooting

"optimization of reaction conditions for N-alkylation of 2-((2-Aminopyrimidin-4-yl)oxy)ethanol"

Technical Support Center: Optimization of N-Alkylation for 2-((2-Aminopyrimidin-4-yl)oxy)ethanol Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the speci...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimization of N-Alkylation for 2-((2-Aminopyrimidin-4-yl)oxy)ethanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges associated with the N-alkylation of 2-((2-Aminopyrimidin-4-yl)oxy)ethanol.

This substrate presents a classic chemoselectivity triad:

  • An exocyclic 2-amino group (Target: poorly nucleophilic due to electron delocalization into the pyrimidine ring).

  • A primary aliphatic alcohol on the oxyethanol moiety (Highly prone to unwanted O-alkylation).

  • Endocyclic pyrimidine nitrogens (Prone to unwanted N-alkylation under kinetic control or in highly polar solvents).

The following troubleshooting guides, protocols, and FAQs are engineered to help you establish a self-validating, highly chemoselective reaction system.

Part 1: Visualizing the Chemoselectivity Challenge

To optimize this reaction, we must first map the competing thermodynamic and kinetic pathways. The diagram below illustrates the divergent reaction trajectories based on your choice of reagents and conditions.

ReactionPathways Substrate 2-((2-Aminopyrimidin-4-yl)oxy)ethanol (Exocyclic -NH2, Endocyclic N, Primary -OH) Target Mono-N-Alkylation (Exocyclic -NHR) TARGET PRODUCT Substrate->Target Borrowing Hydrogen (Ru/Ir) or Soft Base + Toluene O_Alk O-Alkylation (Primary -OR) SIDE PRODUCT Substrate->O_Alk Strong Base (NaH) + Alkyl Halides Endo_Alk Endocyclic N-Alkylation (Pyrimidine N-R) SIDE PRODUCT Substrate->Endo_Alk High Temp + Polar Aprotic (DMF/DMSO) Di_Alk Di-N-Alkylation (Exocyclic -NR2) SIDE PRODUCT Target->Di_Alk Excess Alkylating Agent Unoptimized Stoichiometry

Figure 1: Reaction pathways and chemoselectivity challenges for 2-((2-Aminopyrimidin-4-yl)oxy)ethanol.

Part 2: Frequently Asked Questions & Troubleshooting Guide

Q1: I am using alkyl halides (R-X) and sodium hydride (NaH), but my LC-MS shows predominant O-alkylation. How do I force the reaction to the exocyclic amine? Mechanistic Cause: The primary alcohol on your substrate has a pKa of ~16, while the conjugate acid of the 2-aminopyrimidine is ~3-4. NaH quantitatively deprotonates the primary alcohol to form a highly nucleophilic alkoxide, which rapidly attacks the alkyl halide via an SN​2 mechanism, ignoring the poorly nucleophilic exocyclic amine. Solution: Abandon strong hydride bases. If you must use alkyl halides, switch to a milder, softer base like Cs2​CO3​ or K2​CO3​ in a moderately polar solvent like Acetonitrile (MeCN). Better yet, abandon alkyl halides entirely and utilize the Borrowing Hydrogen (BH) methodology[1]. By using an alcohol as your alkylating agent with a Ru(II) or Ir(III) catalyst, the primary alcohol on your substrate remains completely inert, yielding 100% chemoselectivity for the amine[2].

Q2: I switched to a Buchwald-Hartwig amination approach, but I am seeing alkylation on the pyrimidine ring nitrogen (endocyclic). How do I fix this? Mechanistic Cause: Endocyclic nitrogens are sp2 hybridized and can act as competitive nucleophiles. Highly polar aprotic solvents (like DMF or DMSO) stabilize the charge-separated transition states that lead to endocyclic alkylation. Furthermore, pushing the temperature above 130 °C provides the activation energy necessary to overcome the barrier for endocyclic attack. Solution: Shift to a non-polar solvent like Toluene or Xylene. Non-polar solvents suppress the charge separation required for endocyclic alkylation, funneling the reaction toward the exocyclic amine[3]. Additionally, ensure your temperature does not exceed 110-120 °C.

Q3: My exocyclic amine is successfully alkylating, but I am getting a 60:40 mixture of mono-alkylated and di-alkylated products. How do I control this? Mechanistic Cause: Once the exocyclic amine is mono-alkylated, the inductive electron-donating effect of the new alkyl group makes the secondary amine more nucleophilic than the starting primary amine. Solution:

  • Stoichiometric Control: Strictly limit the alkylating agent to 1.05 equivalents.

  • Catalytic Control: Utilizing well-defined Zn(II) or Ru(II) pincer complexes in a Borrowing Hydrogen setup naturally arrests at mono-alkylation due to the steric bulk of the catalyst intermediate when interacting with secondary amines[4][5].

Part 3: Data Presentation - Optimization Matrix

Use the following empirical matrix to select your reaction conditions based on your specific synthetic constraints.

Alkylation StrategyReagentsBaseSolventTemp (°C)Chemoselectivity Profile (Exo-N : O : Endo-N)
Borrowing Hydrogen (Recommended) Alcohols (R-OH), Ru(II) catalyst t -BuOK (0.5 eq)Toluene110 - 120>95 : <1 : <1 (Excellent)
Soft SN​2 Alkylation Alkyl Halides (R-X) Cs2​CO3​ (2.0 eq)MeCN80 - 9070 : 20 : 10 (Moderate)
Hard SN​2 Alkylation Alkyl Halides (R-X)NaH (1.2 eq)DMF0 to 255 : 90 : 5 (Fails - O-Alkylation)
High-Temp Cross-Coupling Aryl/Alkyl Halides, Pd catalyst NaOtBu DMSO14040 : 10 : 50 (Fails - Endo-Alkylation)

Part 4: Experimental Protocols (Self-Validating Systems)

To guarantee reproducibility and scientific integrity, follow this optimized Borrowing Hydrogen protocol. This system is self-validating: water is the only byproduct, and the lack of an external electrophile ensures the primary alcohol cannot auto-react.

Protocol: Chemoselective Ru(II)-Catalyzed N-Alkylation via Borrowing Hydrogen Mechanistic Advantage: The Ru(II) catalyst temporarily oxidizes the alkylating alcohol to an aldehyde. The exocyclic amine condenses with the aldehyde to form an imine. The Ru(II) hydride species then reduces the imine to the mono-alkylated product. The primary alcohol on the substrate cannot form an imine, ensuring perfect chemoselectivity[1][4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-((2-Aminopyrimidin-4-yl)oxy)ethanol (1.0 mmol, 1.0 equiv).

  • Catalyst & Base Loading: Add the Ru(II) pincer catalyst (e.g., [Ru(p-cymene)Cl2]2 with a bidentate ligand, or a pre-formed Ru-MACHO complex) at 1.0 mol%, followed by t -BuOK (0.5 mmol, 0.5 equiv)[3][4].

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with ultra-high purity Argon three times.

  • Solvent & Reagent Addition: Under positive Argon flow, inject anhydrous Toluene (3.0 mL) and the desired aliphatic/benzylic alcohol (1.1 mmol, 1.1 equiv). Note: Toluene is critical to suppress endocyclic alkylation.

  • Reaction Execution: Seal the tube and heat the mixture in a pre-heated oil bath at 115 °C for 14-16 hours.

  • Validation Check (In-Process): Pull a 10 µL aliquot, dilute in MeCN, and run LC-MS. You should observe the disappearance of the starting mass and the appearance of the [M+H]+ corresponding to the mono-N-alkylated product. O-alkylation mass should be absent.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (10 mL), and filter through a short pad of Celite to remove catalyst particulates. Concentrate under reduced pressure and purify via flash column chromatography (DCM/MeOH gradient).

Part 5: Troubleshooting Decision Workflow

If your reaction fails to meet the >95% chemoselectivity threshold, utilize the following diagnostic decision tree to isolate the variable causing the failure.

Troubleshooting Start Analyze Crude NMR/LC-MS Identify Major Impurity CheckO Is O-Alkylation > 5%? Start->CheckO FixO Base is too strong (e.g., NaH). Switch to Borrowing Hydrogen (Ru/Ir) or use TMS protection on -OH. CheckO->FixO Yes CheckEndo Is Endocyclic N-Alkylation present? CheckO->CheckEndo No FixEndo Solvent is too polar or Temp >130°C. Lower Temp to 110°C. Switch to Toluene. CheckEndo->FixEndo Yes CheckDi Is Di-alkylation occurring? CheckEndo->CheckDi No FixDi Excess reagent present. Reduce alkylating alcohol to 1.05 eq. Use bulkier Ru/Zn catalyst. CheckDi->FixDi Yes Success Optimal Chemoselectivity Achieved Proceed to Isolation CheckDi->Success No

Figure 2: Diagnostic workflow for resolving chemoselectivity failures during N-alkylation.

References

  • N-Alkylation of Amines by C1–C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal–Ligand Cooperative Approach. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Chemoselective Synthesis of δ-Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC–Ir(III) Complex. Organic Letters - ACS Publications. Available at:[Link]

  • Substitution of alcohols by N-nucleophiles via transition metal-catalyzed dehydrogenation. Chemical Society Reviews. Available at:[Link]

Sources

Optimization

"degradation pathways of 2-((2-Aminopyrimidin-4-yl)oxy)ethanol under stress conditions"

Technical Support Center: Forced Degradation of 2-((2-Aminopyrimidin-4-yl)oxy)ethanol Welcome to the Analytical Development Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to a...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Forced Degradation of 2-((2-Aminopyrimidin-4-yl)oxy)ethanol

Welcome to the Analytical Development Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific physicochemical vulnerabilities of 2-((2-Aminopyrimidin-4-yl)oxy)ethanol during forced degradation (stress testing) workflows. This molecule features an electron-deficient pyrimidine core, a 2-amino group, and a 4-oxyethanol side chain, creating a unique matrix of degradation pathways under ICH Q1A(R2) and Q1B stress conditions.

Frequently Asked Questions (FAQs): Mechanistic Insights

Q1: What are the primary degradation sites on 2-((2-Aminopyrimidin-4-yl)oxy)ethanol, and why are they vulnerable? A: The molecule has three primary sites of lability:

  • The C4-Alkoxy Linkage: The pyrimidine ring is highly electron-deficient. The nitrogens at positions 1 and 3 withdraw electron density from the C2 and C4 carbons. Under acidic or basic conditions, the C4 position is highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ) by water, leading to the cleavage of the ether bond [2].

  • The Primary Alcohol: The terminal hydroxyl group on the oxyethanol chain is a classic target for oxidative stress, readily converting to an aldehyde and subsequently to a carboxylic acid.

  • The Pyrimidine C5 Position & N-Atoms: During radical-mediated oxidation (e.g., H2​O2​ stress), hydroxyl radicals ( ⋅OH ) attack the pyrimidine ring. Theoretical and pulse radiolysis studies confirm that radical adduct formation occurs preferentially at the C5 position due to its low Gibbs free energy of activation ( kcal/mol) [1]. Additionally, N-oxidation can occur at the ring nitrogens [3].

Q2: During acidic hydrolysis, I observe a major degradation product with a mass loss of 62 Da. What is the mechanism? A: A mass loss of 62 Da corresponds to the loss of ethylene glycol ( HO−CH2​−CH2​−OH ). Acidic conditions protonate the pyrimidine ring nitrogens, further increasing the electrophilicity of the C4 carbon. Water attacks C4, expelling ethylene glycol and forming 2-aminopyrimidin-4(3H)-one (which tautomerizes from 2-amino-4-hydroxypyrimidine). This is a self-validating pathway for 4-alkoxypyrimidines [2].

Q3: Why does my mass balance drop below 90% during photolytic stress? A: Pyrimidines strongly absorb UV light (typically around 260-280 nm). Prolonged photolytic stress can induce ring-opening reactions, leading to the formation of highly polar, low-molecular-weight aliphatic fragments (such as guanidine derivatives or urea) [4]. These fragments often lack a strong chromophore for UV detection and may elute in the void volume of a standard reversed-phase C18 column, resulting in an apparent loss of mass balance.

Troubleshooting Guide: Analytical Workflows

Issue 1: Co-elution of Oxidative Degradation Products

  • Symptom: The HPLC-UV chromatogram shows a broad, tailing peak under H2​O2​ stress, and LC-MS reveals multiple isobaric masses.

  • Root Cause: Oxidation yields a complex mixture of C5-hydroxyl adducts [1] and N-oxides [3], which have very similar polarities. Furthermore, the oxidation of the primary alcohol to an aldehyde can create a transient hemiacetal if unquenched.

  • Solution: Switch from a standard C18 column to a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase. The π−π interactions provided by PFP columns offer superior selectivity for positional isomers of oxidized pyrimidines. Ensure the oxidative reaction is fully quenched with sodium thiosulfate before injection.

Issue 2: Secondary Degradation During Sample Neutralization

  • Symptom: "Control" samples (stressed for 0 hours but neutralized) show 2-5% degradation.

  • Root Cause: Neutralizing strong acids (e.g., 1N HCl) with strong bases (e.g., 1N NaOH) is highly exothermic. The localized heat spike causes thermal degradation of the 4-alkoxy linkage.

  • Solution: Perform all neutralization steps in an ice-water bath. Add the neutralizing agent dropwise while vortexing. Alternatively, dilute the sample in a highly buffered mobile phase (e.g., 100 mM ammonium acetate, pH 5.0) rather than performing direct acid-base neutralization.

Issue 3: Inconsistent Retention Times for the Parent API

  • Symptom: The retention time of 2-((2-Aminopyrimidin-4-yl)oxy)ethanol shifts between runs, especially after basic stress injections.

  • Root Cause: The 2-aminopyrimidine core has a pKa​ around 3.5 to 4.0 [1]. If your mobile phase pH is not strictly controlled (e.g., using unbuffered 0.1% Formic Acid which has a pH of ~2.7), slight changes in column equilibration or sample diluent pH will cause the API to shift between its protonated and neutral states.

  • Solution: Use a strongly buffered mobile phase at least 2 pH units away from the API's pKa​ . A 10 mM Ammonium Bicarbonate buffer (pH 9.0) or 10 mM Ammonium Formate (pH 3.0) will ensure robust retention time stability.

Quantitative Data Summary: Expected Degradation Products

Summarized below are the characterized degradation products (DPs) mapped to their specific stress conditions.

Degradation ProductStress ConditionExpected Δ MassStructural Transformation / Mechanism
DP-1 Acidic / Basic-62 DaCleavage of ether bond yielding 2-aminopyrimidin-4(3H)-one and ethylene glycol [2].
DP-2 Acidic+1 DaDeamination of the 2-amino group to a hydroxyl group (yielding a uracil derivative).
DP-3 Oxidative ( H2​O2​ )+14 DaOxidation of the primary alcohol to a carboxylic acid (2-((2-aminopyrimidin-4-yl)oxy)acetic acid).
DP-4 Oxidative ( H2​O2​ )+16 DaRadical adduct formation at C5 or N-oxidation of the pyrimidine ring[1, 3].
DP-5 Photolytic (UV)VariableRing cleavage yielding non-UV-absorbing guanidine/urea fragments [4].

Mandatory Visualizations

Degradation Pathway Diagram

Pathways API 2-((2-Aminopyrimidin-4-yl)oxy)ethanol (Parent API) AcidBase Acid/Base Hydrolysis API->AcidBase Oxidative Oxidative Stress (H2O2) API->Oxidative Photo Photolytic Stress API->Photo DP1 DP-1: 2-Aminopyrimidin-4(3H)-one + Ethylene Glycol (Ether Cleavage) AcidBase->DP1 SNAr / Hydrolysis DP2 DP-2: 2-((2-Hydroxypyrimidin-4-yl)oxy)ethanol (Deamination) AcidBase->DP2 Deamination DP3 DP-3: 2-((2-Aminopyrimidin-4-yl)oxy)acetic acid (Alcohol Oxidation) Oxidative->DP3 Primary Alcohol Oxidation DP4 DP-4: C5-Hydroxyl Adduct / N-oxide (Ring Oxidation) Oxidative->DP4 Radical Adduct Formation DP5 DP-5: Ring-opened fragments (Guanidine derivatives) Photo->DP5 UV Cleavage

Caption: Mechanistic degradation pathways of 2-((2-Aminopyrimidin-4-yl)oxy)ethanol under stress.

Experimental Workflow Diagram

Workflow Start Start Forced Degradation Stress Apply Stress (Acid, Base, Ox, Light) Start->Stress Neutralize Neutralize / Quench Reactions Stress->Neutralize Analyze LC-MS/MS & HPLC-UV Analysis Neutralize->Analyze Check Mass Balance > 95%? Analyze->Check Success Identify DPs & Finalize Report Check->Success Yes Fail Investigate Volatiles, Column Retention, or Polymerization Check->Fail No

Caption: Self-validating experimental workflow for forced degradation and mass balance verification.

Standardized Experimental Protocol: Forced Degradation

To ensure reproducibility and scientific integrity, follow this self-validating protocol for generating and analyzing degradation products. Target a degradation range of 5% to 20% to avoid secondary degradation artifacts.

Step 1: Stock Solution Preparation

  • Prepare a 1.0 mg/mL stock solution of 2-((2-Aminopyrimidin-4-yl)oxy)ethanol in HPLC-grade Methanol/Water (50:50, v/v). Causality: Methanol ensures full solubility of the API while remaining miscible with aqueous stress reagents.

Step 2: Execution of Stress Conditions

  • Acidic Hydrolysis: Mix 1 mL of stock with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix 1 mL of stock with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H2​O2​ . Incubate at room temperature for 6 hours. Causality: Elevated temperatures with peroxides can cause explosive decomposition and unrealistic over-oxidation.

  • Photolytic Stress: Expose 2 mL of stock in a quartz cuvette to 1.2 million lux hours and 200 Watt hours/ m2 UV energy (ICH Q1B compliant).

Step 3: Quenching and Neutralization (Critical Step)

  • Place all vials in an ice-water bath.

  • Neutralize the Acidic sample with 1 mL of 1N NaOH.

  • Neutralize the Basic sample with 1 mL of 1N HCl.

  • Quench the Oxidative sample with 1 mL of 10% Sodium Thiosulfate ( Na2​S2​O3​ ). Causality: Unquenched peroxides will continue to degrade the sample inside the HPLC autosampler, leading to irreproducible peak areas.

Step 4: LC-MS/MS Analysis

  • Dilute all quenched samples to a final theoretical concentration of 100 µg/mL using the initial mobile phase.

  • Inject 5 µL onto a PFP column (e.g., Waters XSelect HSS PFP, 2.1 x 100 mm, 2.5 µm).

  • Run a gradient from 5% to 95% Acetonitrile in 10 mM Ammonium Formate (pH 3.0) over 15 minutes. Monitor UV at 254 nm and 280 nm, and use positive electrospray ionization (ESI+) for mass identification.

References

  • Title: An experimental and theoretical study of the kinetics and mechanism of hydroxyl radical reaction with 2-aminopyrimidine Source: RSC Publishing URL: [Link]

  • Title: Development of a Bipyrimidineamide based α-Helix Mimetic Lead Compound for efficient Targeting of MDM2 in Triple-Negative Breast Cancer Source: bioRxiv URL: [Link]

  • Title: DUZOTIZATION OF SOME AMINODUZINE N-OXIDES Source: CLOCKSS URL: [Link]

Troubleshooting

"minimizing by-product formation in the synthesis of 2-((2-Aminopyrimidin-4-yl)oxy)ethanol derivatives"

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges and troubleshooting steps involved in the nucleophilic aromatic substi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges and troubleshooting steps involved in the nucleophilic aromatic substitution (SNAr) of 2-amino-4-halopyrimidines with ethylene glycol.

This guide moves beyond basic protocols to explain the causality behind experimental choices, ensuring you can rationally optimize your reaction conditions, minimize by-products, and scale your synthesis with confidence.

Reaction Workflow & By-Product Pathways

Understanding the competing kinetic and thermodynamic pathways is critical for optimizing SNAr reactions on highly functionalized heterocycles. The ambident nature of both the pyrimidine electrophile and the ethylene glycol nucleophile leads to several potential by-product trajectories.

SNAr_Workflow Reactants 2-Amino-4-chloropyrimidine + Ethylene Glycol Reaction SNAr Reaction (Base, Heat) Reactants->Reaction Base activation Target Target Product: 2-((2-Aminopyrimidin-4-yl)oxy)ethanol Reaction->Target O-Alkylation (Favored) Byproduct1 By-Product 1: Dimerization (Bis-ether) Reaction->Byproduct1 Excess pyrimidine Byproduct2 By-Product 2: Hydrolysis (4-OH pyrimidine) Reaction->Byproduct2 Trace H2O Byproduct3 By-Product 3: N-Alkylation Isomer Reaction->Byproduct3 N-attack (Kinetic)

Caption: SNAr reaction pathways and potential by-product formation.

Troubleshooting Guide & FAQs

Q1: Why am I observing significant formation of the bis-pyrimidine (dimerized) by-product, and how can I minimize it?

Causality: Ethylene glycol is a symmetrical diol. Once the first hydroxyl group undergoes the SNAr reaction, the resulting mono-ether product still contains a highly reactive primary alcohol. If the concentration of the electrophile (2-amino-4-chloropyrimidine) is high relative to the diol, the second hydroxyl group will act as a bridging nucleophile, attacking another molecule of the starting material to form a bis-pyrimidine derivative[1]. Solution:

  • Solvent-as-Reactant Approach: Use ethylene glycol in a massive stoichiometric excess (e.g., 10–20 equivalents) so that it acts as both the nucleophile and the promoting solvent[2]. This statistically heavily favors mono-alkylation.

  • Monoprotection Strategy: If removing excess ethylene glycol post-reaction is problematic for your workflow, utilize a mono-protected derivative such as 2-(benzyloxy)ethanol. Following the SNAr coupling, a simple palladium-catalyzed hydrogenation will cleanly yield the target compound without any risk of dimerization.

Q2: My LC-MS shows a major peak corresponding to 2-amino-4-hydroxypyrimidine. What causes this hydrolysis?

Causality: The C4 position of the pyrimidine ring is highly activated toward nucleophilic attack. In the presence of strong bases and even trace amounts of water, hydroxide ions are generated. Because hydroxide is a smaller, harder, and kinetically more reactive nucleophile than the bulky ethylene glycol alkoxide, it rapidly displaces the chloride to form the thermodynamically stable 2-amino-4-hydroxypyrimidine[3]. Solution:

  • Strictly Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Ethylene glycol is highly hygroscopic and must be dried over 3Å molecular sieves prior to use.

  • Base Selection: Pre-form the alkoxide using Sodium Hydride (NaH) in an anhydrous solvent (like THF or DMF) before introducing the pyrimidine[4]. Avoid hygroscopic bases like K2CO3 unless they have been thoroughly oven-dried immediately prior to use.

Q3: How do I control regioselectivity to prevent N-alkylation at the exocyclic amine or the pyrimidine ring nitrogens?

Causality: 2-Amino-4-chloropyrimidine is an ambident system. While the C4 chloride is the intended leaving group, the exocyclic primary amine and the ring nitrogens can also act as nucleophiles under basic conditions[3]. If the oxygen nucleophile is not sufficiently activated, competing N-alkylation can occur, leading to complex isomeric mixtures. Solution:

  • Hard vs. Soft Nucleophiles: O-alkylation is favored by generating the "hard" alkoxide nucleophile. Pre-treating ethylene glycol with a strong base like NaH or t-BuOK ensures the oxygen is fully deprotonated, maximizing its nucleophilicity over the neutral nitrogen atoms[4].

  • Temperature Control: N-alkylation often requires higher activation energies. Keep the reaction temperature strictly controlled (e.g., 80 °C). Excessive heat will override the kinetic preference for O-alkylation and promote degradation[3].

Q4: The reaction stalls at 50% conversion. Should I add more base or increase the temperature?

Causality: Stalled SNAr reactions on this scaffold are rarely due to a lack of thermal energy. The electron-donating exocyclic amine at the C2 position significantly reduces the electrophilicity of the C4 position by pushing electron density into the pyrimidine ring[5]. Increasing the temperature excessively will not overcome this electronic deactivation; it will only promote ring-opening or degradation[3]. Solution: Do not arbitrarily increase the temperature. Instead, ensure the alkoxide is fully formed and highly reactive. If you are using a weaker base, switch to NaH to increase the nucleophilicity of the attacking species. Alternatively, use a polar aprotic co-solvent like DMF to increase the solubility and reactivity of the alkoxide intermediate.

Quantitative Data: By-Product Profiling

The following table summarizes the impact of different synthetic strategies on product distribution. Data demonstrates the necessity of either a massive excess of the diol or a monoprotection strategy to suppress bridging and hydrolysis.

Strategy / ConditionsBaseTemp (°C)Target Yield (%)Bis-ether By-Product (%)Hydrolysis By-Product (%)
Stoichiometric (1.1 eq Ethylene Glycol)K₂CO₃100354015
Solvent-as-Reactant (15 eq Ethylene Glycol)NaH8078< 5< 5
Mono-Protection (1.2 eq Mono-Bn-Ethylene Glycol)t-BuOK8085*< 1< 2

*Yield reported over two steps (SNAr coupling + Pd/C deprotection).

Self-Validating Experimental Protocol

To ensure reproducibility and minimize by-products, follow this optimized "Solvent-as-Reactant" methodology. This protocol includes built-in validation checkpoints to confirm reaction progress.

Step 1: Alkoxide Generation (Validation Checkpoint)

  • In a flame-dried Schlenk flask under an argon atmosphere, add anhydrous ethylene glycol (15.0 equivalents).

  • Cool the flask to 0 °C using an ice bath.

  • Portion-wise, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equivalents)[4].

  • Self-Validation: Stir the mixture at room temperature for 30 minutes. The cessation of hydrogen gas evolution and the formation of a clear, homogenous solution validates the complete formation of the alkoxide.

Step 2: SNAr Coupling

  • To the clear alkoxide solution, add 2-amino-4-chloropyrimidine (1.0 equivalent) in a single portion.

  • Heat the reaction mixture to 80 °C for 12 hours.

  • Self-Validation: Perform TLC analysis (DCM:MeOH 9:1). The protocol is validated when the starting material spot (Rf ~0.6) disappears, and a new, highly polar UV-active spot (Rf ~0.3) appears, confirming conversion without the high-Rf streaks indicative of degradation[3].

Step 3: Quenching & Purification

  • Cool the reaction to room temperature and carefully quench with saturated aqueous NH₄Cl to neutralize excess base.

  • Extract the aqueous layer repeatedly with Ethyl Acetate (EtOAc).

  • Wash the combined organic layers with brine (3x) to remove the excess ethylene glycol.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% DCM to 90:10 DCM:MeOH) to afford the pure 2-((2-aminopyrimidin-4-yl)oxy)ethanol.

References

  • A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity Source: chemrxiv.org URL:[Link]

  • Controllable methylenation with ethylene glycol as the methylene source: bridging enaminones and synthesis of tetrahydropyrimidines Source: rsc.org URL:[Link]

  • Practical synthesis of 4H-pyrido[1, 2-a]pyrimidin-4-ones using ethylene glycol as a promoting solvent Source: researchgate.net URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Aqueous Solubility of 2-((2-Aminopyrimidin-4-yl)oxy)ethanol for Biological Assays

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and assay developers facing solubility challenges with 2-((2-Aminopyrimidin-4-yl)oxy)ethanol during in vitro biological...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and assay developers facing solubility challenges with 2-((2-Aminopyrimidin-4-yl)oxy)ethanol during in vitro biological assays.

While this compound is a low-molecular-weight, polar molecule, it frequently exhibits poor kinetic solubility when transitioned from organic stock solutions into aqueous assay buffers. This guide synthesizes structural chemistry principles with field-proven formulation strategies to ensure your compound remains fully solvated, preventing false negatives and assay artifacts[1].

Part 1: Troubleshooting Guide & FAQs

Q1: Why does 2-((2-Aminopyrimidin-4-yl)oxy)ethanol precipitate when diluted from a DMSO stock into my aqueous assay buffer? A: The precipitation is driven by the compound's high crystal lattice energy. The molecule contains a planar pyrimidine ring that readily engages in π−π stacking. Furthermore, the 2-amino group (hydrogen bond donor) and the 4-oxyethanol tail (hydrogen bond donor and acceptor) form a rigid, highly stable intermolecular hydrogen-bonding network. When the compound is shifted from a solvating environment (DMSO) to a highly polar aqueous buffer, the hydrophobic effect forces the planar rings together. Because the aqueous environment cannot provide enough solvation energy to break the pre-existing solute-solute hydrogen bonds rapidly, the compound crashes out as microcrystals[2].

Q2: Can I lower the pH of my assay buffer to protonate the compound and improve solubility? A: No, this is generally not a viable strategy for the final assay. The pKa of the 2-aminopyrimidine moiety is approximately 3.45[3]. To achieve meaningful protonation (which would disrupt the crystal lattice via charge-charge repulsion), you would need to drop the buffer pH below 3.5. Because most enzymatic and cell-based assays require a physiological pH (~7.4), the compound will remain in its neutral, un-ionized state during the assay. pH adjustment should only be used for transient dissolution steps prior to final buffering.

Q3: What is the best excipient strategy to maintain kinetic solubility without interfering with my biological target? A: We recommend formulating the aqueous buffer with Hydroxypropyl- β -cyclodextrin (HP- β -CD) or a non-ionic surfactant like Tween-20 . HP- β -CD provides a lipophilic cavity that encapsulates the planar pyrimidine ring, masking it from the aqueous environment and preventing aggregation, while its hydrophilic exterior ensures bulk water solubility[4]. If using surfactants, low concentrations (0.01% v/v) can lower the surface tension and prevent the nucleation of microcrystals.

Q4: How much DMSO can I safely carry over into my final assay? A: According to the NIH Assay Guidance Manual, the final DMSO concentration should strictly not exceed 1% (v/v), and ideally should be kept at or below 0.1% to 0.5% for sensitive cell-based or enzymatic assays[1]. Higher concentrations can cause enzyme denaturation, alter cell membrane permeability, or lead to solvent-mediated cytotoxicity.

Part 2: Quantitative Data Summaries

Table 1: Physicochemical & Structural Profile

Understanding the structural parameters of 2-((2-Aminopyrimidin-4-yl)oxy)ethanol is critical for predicting its behavior in solution.

ParameterValue / CharacteristicImpact on Solubility
Molecular Weight ~155 g/mol Small size generally favors solubility, but allows tight crystal packing.
pKa (Pyrimidine N / Amino) ~3.45Neutral at physiological pH (7.4); relies entirely on dipole/H-bond interactions for aqueous solvation.
H-Bond Donors (HBD) 2 (Amino -NH2, Hydroxyl -OH)Promotes strong solute-solute intermolecular networks.
H-Bond Acceptors (HBA) 4 (Pyrimidine N's, Ether O, Hydroxyl O)Facilitates interaction with water, provided the crystal lattice is broken.
Aromaticity Planar Pyrimidine RingHigh propensity for π−π stacking and hydrophobic aggregation.
Table 2: Recommended Excipient Tolerances for Biological Assays

Note: Always run a vehicle-control (buffer + excipient) to establish a baseline in your specific assay.

ExcipientMechanism of ActionRecommended Final ConcentrationRisk of Assay Interference
DMSO Universal Co-solvent 1.0% (v/v)High (Enzyme inhibition, cytotoxicity)
HP- β -CD Inclusion Complexation1.0% - 5.0% (w/v)Low (Generally inert, but may sequester lipophilic substrates)
Tween-20 Micelle Formation / Dispersion0.01% - 0.05% (v/v)Moderate (Can disrupt protein-protein interactions)

Part 3: Self-Validating Experimental Protocols

To ensure data integrity, every solubility workflow must be self-validating. Relying solely on visual inspection is dangerous, as micro-suspensions can appear clear to the naked eye but will cause massive data artifacts (e.g., light scattering in fluorescence assays or artificially low target engagement).

Protocol A: Preparation of DMSO Stock & Kinetic Solubility Validation

Objective: Create a stable stock and mathematically verify that the compound does not precipitate upon aqueous dilution.

  • Stock Preparation: Weigh the lyophilized 2-((2-Aminopyrimidin-4-yl)oxy)ethanol powder and dissolve it in 100% anhydrous DMSO to achieve a 10 mM stock.

  • Lattice Disruption: Vortex vigorously for 60 seconds. Place the tube in a sonicating water bath at 37°C for 10 minutes to ensure complete disruption of microcrystals.

  • Aqueous Dilution: Pipette 1 µL of the 10 mM DMSO stock into 999 µL of your target assay buffer (e.g., PBS or HEPES, pH 7.4) to achieve a 10 µM final concentration (0.1% DMSO). Mix by rapid inversion.

  • Self-Validation Step (Centrifugation & LC-MS/UV-Vis):

    • Incubate the diluted sample at room temperature for 60 minutes (typical assay duration).

    • Centrifuge the sample at 10,000 x g for 15 minutes to pellet any invisible micro-aggregates.

    • Carefully extract the supernatant and analyze it via UV-Vis (measuring absorbance at ~260-280 nm for the pyrimidine ring) or LC-MS.

    • Validation Criteria: Compare the Area Under the Curve (AUC) of the supernatant to a 10 µM standard prepared in 100% DMSO. If the aqueous AUC is <95% of the DMSO control, kinetic precipitation has occurred, and you must proceed to Protocol B.

Protocol B: HP- β -CD Mediated Aqueous Formulation

Objective: Rescue precipitating compounds using cyclodextrin encapsulation.

  • Excipient Buffer Preparation: Dissolve HP- β -CD in your standard assay buffer to a final concentration of 5% (w/v). Sterile filter through a 0.22 µm membrane.

  • Complexation: Slowly add the 10 mM DMSO stock of 2-((2-Aminopyrimidin-4-yl)oxy)ethanol dropwise into the HP- β -CD buffer while vortexing continuously. (Target final concentration: 10 µM compound, 0.1% DMSO, 5% HP- β -CD).

  • Equilibration: Allow the solution to shake gently at room temperature for 30 minutes to allow the thermodynamic equilibrium of the inclusion complex to establish.

  • Self-Validation Step (Nephelometry/DLS):

    • Analyze the solution using Dynamic Light Scattering (DLS) or a microplate laser nephelometer.

    • Validation Criteria: A polydispersity index (PDI) indicating no particles >10 nm confirms a true solution. The absence of light scattering confirms the pyrimidine rings have been successfully encapsulated and are assay-ready.

Part 4: Workflow Visualizations

Workflow Start 1. Weigh 2-((2-Aminopyrimidin-4-yl)oxy)ethanol DMSO 2. Dissolve in 100% DMSO (Target: 10 mM Stock) Start->DMSO Sonicate 3. Vortex & Sonicate (10 min at 37°C) DMSO->Sonicate Dilute 4. Dilute into Assay Buffer (Final DMSO ≤ 1%) Sonicate->Dilute Check 5. Validation Check (LC-MS / Centrifugation) Precipitation? Dilute->Check AddCD 6. Formulate with 5% HP-β-CD or 0.01% Tween-20 Check->AddCD Yes (AUC < 95%) Success 7. Verified Clear Solution Proceed to Biological Assay Check->Success No (AUC ≥ 95%) AddCD->Success Solubilized

Figure 1: Decision tree for optimizing and validating the kinetic solubility of the compound in aqueous assay buffers.

Mechanism Agg Crystalline Aggregate (H-Bonds & π-π Stacking) Aq Aqueous Buffer (Hydrophobic Effect) Agg->Aq Dilution CD HP-β-CD (Hydrophobic Cavity) Agg->CD Encapsulation Surf Surfactant (Micelle Formation) Agg->Surf Dispersion Aq->Agg Precipitation Mon Solvated Monomer (Assay Ready) CD->Mon Equilibrium Release Surf->Mon Equilibrium Release

Figure 2: Mechanistic pathways of compound aggregation versus excipient-mediated solubilization.

References

  • Assay Guidance Manual - Introduction to the Assay Guidance Manual. National Center for Advancing Translational Sciences (NCATS).
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
  • 2-Aminopyrimidine - Physico-chemical Properties. ChemBK.
  • Influence of Pomace Matrix and Cyclodextrin Encapsulation on Olive Pomace Polyphenols' Bioaccessibility and Intestinal Permeability. National Center for Biotechnology Information (PMC).

Sources

Troubleshooting

"troubleshooting low cell permeability of 2-((2-Aminopyrimidin-4-yl)oxy)ethanol analogs"

Technical Support Center: Troubleshooting Low Cell Permeability of 2-((2-Aminopyrimidin-4-yl)oxy)ethanol Analogs Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consul...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Low Cell Permeability of 2-((2-Aminopyrimidin-4-yl)oxy)ethanol Analogs

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug discovery teams facing a classic medicinal chemistry paradox: exceptional biochemical target potency coupled with dismal cellular efficacy. When working with the 2-((2-Aminopyrimidin-4-yl)oxy)ethanol scaffold, this drop-off is almost always driven by poor membrane permeability.

This guide provides a mechanistic breakdown, self-validating diagnostic workflows, and proven chemical strategies to rescue your lead compounds.

The Mechanistic Paradox: Hinge-Binding vs. Desolvation

The 2-aminopyrimidine core is a privileged motif in targeted therapeutics. It acts as a potent ATP-competitive anchor, forming critical bidentate hydrogen bonds with the hinge region of kinases (e.g., Met265 in IRAK4, Val101 in CDK4/6, or Glu592 in nNOS)[1],[2],[3].

However, appending an oxyethanol (-O-CH₂-CH₂-OH) moiety introduces a severe physicochemical liability. The combination of the pyrimidine nitrogens, the primary amine, the ether oxygen, and the terminal hydroxyl group drastically inflates the Topological Polar Surface Area (TPSA) and the number of Hydrogen Bond Donors (HBDs).

The Causality of Impermeability: To cross the lipophilic phospholipid bilayer, a molecule must shed its aqueous hydration shell. The energetic cost of breaking these water-ligand hydrogen bonds (the desolvation penalty) is often too high for oxyethanol analogs, trapping the drug in the extracellular space and preventing target engagement[4].

MechanisticBarrier cluster_kinase Target Binding (Favorable) cluster_membrane Membrane Permeation (Unfavorable) Hinge Kinase Hinge Region (e.g., Met265 / Val101) Aminopyrimidine 2-Aminopyrimidine Core (Bidentate H-Bonds) Aminopyrimidine->Hinge Anchor Tail Oxyethanol Tail (-O-CH2-CH2-OH) Aminopyrimidine->Tail Covalently Linked Bilayer Hydrophobic Lipid Bilayer Tail->Bilayer Permeability Block Water Aqueous Solvation Shell Tail->Water High Desolvation Penalty

Mechanistic barrier: Kinase hinge binding vs. the desolvation penalty at the lipid bilayer.

Diagnostic Workflows: Isolating the Permeability Defect

Before initiating synthetic optimization, you must determine whether the low permeability is due to passive impermeability (desolvation penalty) or active efflux (e.g., P-glycoprotein/BCRP substrate liability). We achieve this through a self-validating bidirectional Caco-2 assay.

Step-by-Step Methodology: Self-Validating Bidirectional Caco-2 Assay
  • Monolayer Preparation: Seed Caco-2 cells on polycarbonate filter inserts. Culture for 21 days to ensure tight junction formation and functional expression of apical efflux transporters.

  • Integrity Validation (The Self-Validating Step): Prior to the assay, measure Transepithelial Electrical Resistance (TEER). Only utilize wells with TEER > 250 Ω·cm². Add Lucifer Yellow (a paracellular marker) to the apical chamber; basolateral fluorescence must remain <1% to prove monolayer integrity.

  • Compound Dosing: Dose the 2-((2-Aminopyrimidin-4-yl)oxy)ethanol analog at 10 μM in HBSS buffer (pH 7.4). Run the assay in two directions: Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A).

  • Efflux Inhibition Control: In a parallel set of wells, co-incubate the analog with 50 μM Verapamil (a broad-spectrum P-gp inhibitor). Causality: This chemically knocks out active efflux transporters, allowing you to isolate and measure purely passive diffusion.

  • Quantification & Calculation: After 2 hours, sample both chambers and quantify via LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio (ER = Papp​(B−A)/Papp​(A−B) )[3].

PermeabilityWorkflow Start Low Cellular Efficacy Observed Assay Run PAMPA & Caco-2 Bidirectional Assays Start->Assay CheckEfflux Efflux Ratio (ER) > 2? Assay->CheckEfflux ActiveEfflux Active Efflux (P-gp/BCRP) Target: Transporter Liability CheckEfflux->ActiveEfflux Yes PassivePerm Passive Permeability Issue Target: TPSA & Desolvation CheckEfflux->PassivePerm No OptEfflux 1. Fluorination of core 2. Reduce basicity 3. Steric shielding ActiveEfflux->OptEfflux OptPassive 1. Mask OH (Prodrug) 2. Intramolecular H-bond 3. Ether to Alkyl swap PassivePerm->OptPassive Validate Re-test in Cellular Kinase Assay OptEfflux->Validate OptPassive->Validate

Workflow for diagnosing and resolving permeability vs. efflux liabilities in cell assays.

Chemical Optimization Strategies

If your diagnostic assay confirms a permeability defect (low Papp​ with ER < 2), apply the following structure-based interventions:

  • Strategy A: Intramolecular Hydrogen Bonding (Conformational Masking) Design the linker so that the terminal hydroxyl of the oxyethanol group can fold back and form an intramolecular hydrogen bond with a pyrimidine nitrogen. This internally satisfies the HBD, shielding the polar surface area from the solvent and drastically lowering the desolvation penalty without artificially inflating lipophilicity[2].

  • Strategy B: Fluorination for pKa Modulation The primary amine on the 2-aminopyrimidine core is highly basic, meaning it is largely protonated at physiological pH. Replacing adjacent aliphatic hydrogens with fluorine atoms exerts an electron-withdrawing inductive effect, lowering the pKa of the amine. This increases the fraction of neutral, membrane-permeable species without adding steric bulk[1],[5].

  • Strategy C: Prodrug Derivatization If the terminal hydroxyl is absolutely essential for target engagement (e.g., interacting with a solvent-exposed ribose pocket), mask it temporarily as an ester (e.g., acetate or pivalate). The lipophilic prodrug passively diffuses into the cell, where ubiquitous intracellular carboxylesterases cleave the ester to release the active oxyethanol moiety.

Quantitative Impact of Structural Modifications

The following table summarizes how specific modifications to the 2-((2-Aminopyrimidin-4-yl)oxy)ethanol scaffold typically impact physicochemical properties and permeability metrics.

Modification StrategyTPSA (Ų)CLogP Papp​ (A-B) (10⁻⁶ cm/s)Efflux Ratio (ER)Primary Mechanism of Improvement
Parent (Oxyethanol) > 901.2< 2.01.5N/A (Baseline poor passive diffusion)
Ether Methylene Swap ~ 802.18.51.2Removes one H-bond acceptor, increases lipophilicity.
Terminal OH OMe ~ 702.412.03.5*Removes HBD. (Note: May increase P-gp efflux liability)
Core Fluorination > 901.815.51.1Lowers amine pKa, increasing neutral species fraction[5].
Ester Prodrug ~ 853.525.00.8Masks HBD, maximizes passive transcellular diffusion.

Frequently Asked Questions (FAQs)

Q: My compound has a biochemical IC₅₀ of 5 nM but a cellular IC₅₀ of 2 μM. Is it definitely a permeability issue? A: Not necessarily. While poor permeability is the prime suspect for oxyethanol analogs, you must also rule out high intracellular ATP competition (since 2-aminopyrimidines are ATP-competitive) and high plasma protein binding. Run your cellular assay at 1% and 10% FBS to assess protein binding shifts before overhauling the chemistry.

Q: The Efflux Ratio (ER) of my analog is 15. How do I fix this? A: An ER > 2 indicates active efflux[3]. 2-aminopyrimidines with extended flexible linkers are notorious P-glycoprotein substrates. To defeat efflux, you must reduce molecular flexibility or lower the overall H-bond acceptor count. Consider rigidifying the oxyethanol tail into a morpholine or oxetane ring.

Q: Can I just use a formulation trick (like Tween-80 or cyclodextrins) to bypass this for in vivo studies? A: Formulation can solve solubility, but it cannot solve transcellular permeability. If the molecule cannot passively diffuse across the gut wall or target cell membrane, cyclodextrins will only deliver the drug to the extracellular fluid. You must fix the molecule's intrinsic permeability.

References

  • Improvement of Cell Permeability of Human Neuronal Nitric Oxide Synthase Inhibitors Using Potent and Selective 2-Aminopyridine-Based Scaffolds with a Fluorobenzene Linker.NIH PMC.
  • Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors.NIH PMC.
  • Structure-Guided Design of Aminopyrimidine Amides as Potent, Selective Inhibitors of Lymphocyte Specific Kinase.Journal of Medicinal Chemistry.
  • Synergistic optimizations of efficacy and membrane permeability of IRAK4 inhibitors.Taylor & Francis.
  • Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors.ACS Publications.
  • Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates.Journal of Medicinal Chemistry.

Sources

Reference Data & Comparative Studies

Validation

"cross-validation of analytical methods for 2-((2-Aminopyrimidin-4-yl)oxy)ethanol"

As a Senior Application Scientist navigating the complex lifecycle of drug development, the transition of an active pharmaceutical ingredient (API) or critical intermediate from early-phase formulation to late-phase clin...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complex lifecycle of drug development, the transition of an active pharmaceutical ingredient (API) or critical intermediate from early-phase formulation to late-phase clinical pharmacokinetics (PK) requires rigorous analytical bridging.

The compound 2-((2-Aminopyrimidin-4-yl)oxy)ethanol —a highly polar, basic small molecule featuring an aminopyrimidine ring linked via an ether bond to an ethanol moiety—presents unique analytical challenges. Its structural motif is frequently utilized in the synthesis of targeted kinase inhibitors. As development progresses, the analytical methodology must evolve from high-concentration bulk analysis to trace-level bioanalysis in complex biological matrices.

This guide provides an objective, data-driven cross-validation framework comparing High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), strictly adhering to the latest ICH M10 bioanalytical method validation guidelines[1].

Methodological Causality & Selection

To understand the necessity of cross-validation, we must first establish the causality behind selecting each analytical platform.

  • Method A: HPLC-UV (Early-Phase & API Release)

    • Mechanism: The pyrimidine ring acts as a strong chromophore, exhibiting maximum UV absorbance ( λmax​ ) at approximately 240 nm.

    • Causality: In early-phase formulation testing or bulk API release, analyte concentrations are high ( μ g/mL range), and the matrix is relatively clean. HPLC-UV provides a highly robust, low-cost, and reproducible system without the need for complex ionization optimization.

  • Method B: LC-MS/MS (Late-Phase Clinical Bioanalysis)

    • Mechanism: Utilizing Electrospray Ionization in positive mode (ESI+), the basic primary amine on the pyrimidine ring (pKa ~4.5) readily accepts a proton to form a stable [M+H]+ precursor ion at m/z 156.1. Collision-induced dissociation (CID) yields a primary product ion at m/z 112.0 (loss of the oxyethanol group).

    • Causality: Clinical PK studies require the quantification of trace-level analytes (ng/mL to pg/mL) in highly complex matrices (e.g., human plasma). LC-MS/MS provides the requisite sensitivity and mass-selective specificity to eliminate endogenous background interference.

When data from an early-phase study using HPLC-UV is compared with or combined with data from a later-phase study using LC-MS/MS, a formal cross-validation is required to demonstrate data exchangeability and assess systematic bias[2].

MethodSelection Start Sample Matrix & Phase Early Early Phase / API Release (High Conc, Simple Matrix) Start->Early Late Clinical PK / Bioanalysis (Trace Conc, Complex Matrix) Start->Late HPLC Method A: HPLC-UV LOD ~ 0.1 µg/mL Early->HPLC LCMS Method B: LC-MS/MS LOD ~ 1.0 ng/mL Late->LCMS CrossVal ICH M10 Cross-Validation (Bridging Data) HPLC->CrossVal Method Transfer LCMS->CrossVal

Analytical Method Selection and Cross-Validation Pathway for 2-((2-Aminopyrimidin-4-yl)oxy)ethanol.

Experimental Protocols: A Self-Validating System

A robust bioanalytical method is not merely a sequence of steps; it is a self-validating system where every chemical interaction is deliberately engineered to control variance.

Protocol A: HPLC-UV Analysis (Bulk/Formulation)
  • Sample Preparation: Dilute the formulation sample 1:100 in the initial mobile phase (95% Water / 5% Acetonitrile). Causality: Direct dilution prevents solvent-mismatch peak distortion (fronting/tailing) at the column head.

  • Chromatography: Inject 10 μ L onto a polar-embedded C18 column (150 x 4.6 mm, 3.5 μ m).

  • Gradient Elution: Run a linear gradient from 5% to 60% Acetonitrile (with 0.1% Trifluoroacetic acid) over 10 minutes. Causality: TFA acts as an ion-pairing agent, suppressing the ionization of the basic aminopyrimidine, thereby increasing its hydrophobicity and retention on the stationary phase.

  • Detection: Monitor UV absorbance at 240 nm.

Protocol B: LC-MS/MS Bioanalysis (Plasma)
  • Internal Standard (IS) Addition: Spike 50 μ L of human plasma with 10 μ L of stable-isotope labeled IS ( 13C2​ -2-((2-Aminopyrimidin-4-yl)oxy)ethanol). Causality: Adding the IS before any extraction step creates a self-validating ratio; any subsequent volumetric loss or matrix-induced ion suppression will affect the analyte and IS equally, canceling out the error[1].

  • Sample Preparation (Mixed-Mode SPE): Acidify the plasma with 2% Formic Acid and load onto a Mixed-Mode Cation Exchange (MCX) SPE cartridge. Causality: The acidic environment ensures the aminopyrimidine (pKa ~4.5) is fully protonated, allowing it to bind strongly to the negatively charged sulfonic acid groups on the MCX sorbent. Wash with 100% Methanol to remove neutral lipids, then elute with 5% Ammonium Hydroxide in Methanol to neutralize the analyte and release it.

  • Chromatography: Inject 2 μ L onto a sub-2 μ m C18 UHPLC column. Use 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Detection: ESI+ MRM mode. Transition: m/z 156.1 112.0.

Quantitative Method Comparison

Before cross-validation can occur, both methods must be fully validated according to FDA and ICH guidelines[3]. The performance metrics below highlight the vast difference in sensitivity and application scope.

Table 1: Analytical Performance Metrics

ParameterMethod A (HPLC-UV)Method B (LC-MS/MS)
Linear Range 0.5 – 100 μ g/mL1.0 – 1000 ng/mL
LOD (S/N > 3) 0.1 μ g/mL0.2 ng/mL
LOQ (S/N > 10) 0.5 μ g/mL1.0 ng/mL
Intra-day Precision (CV%) 2.5% 4.8%
Inter-day Precision (CV%) 3.2% 6.1%
Accuracy (% Bias) ± 4.0% ± 7.5%
Matrix Effect N/A (Dilute & Shoot)92% - 105% (IS normalized)

ICH M10 Cross-Validation & Statistical Assessment

Historically, cross-validation relied on Incurred Sample Reanalysis (ISR) pass/fail criteria (e.g., 67% of samples must be within ± 20% of the mean). However, the ICH M10 guideline deliberately omits rigid pass/fail criteria for cross-validation, recognizing that simple percentage agreements fail to identify underlying systematic biases between methods[2].

Instead, the modern regulatory standard requires a robust statistical assessment of bias using at least 30 incurred or spiked samples spanning the calibration range[1]. Recent literature demonstrates that integrating Bland-Altman plots with equivalence boundaries offers a statistically sound framework that outperforms traditional Deming regression constraints[4].

Cross-Validation Execution
  • Sample Selection: Pool n=30 incurred clinical samples (post-dose) and spiked Quality Control (QC) samples.

  • Parallel Analysis: Analyze the identical sample set using both Method A and Method B.

  • Equivalence Testing: Calculate the 95% Confidence Interval (CI) of the mean log10​ difference between the two methods. The acceptance threshold is defined such that the 95% CI must fall within ± 15% boundaries[4].

StatWorkflow Step1 Select Samples (n ≥ 30 Spiked QCs & Incurred) Step2 Analyze via HPLC-UV & LC-MS/MS Step1->Step2 Step3 Calculate Mean Log10 Differences Step2->Step3 Split Statistical Assessment Step3->Split BlandAltman Bland-Altman Plot (Assess Bias & LoA) Split->BlandAltman Deming Deming Regression (Proportional & Constant Error) Split->Deming Equiv Equivalence Testing 95% CI within ±15% BlandAltman->Equiv Deming->Equiv

ICH M10 Compliant Statistical Workflow for Bioanalytical Cross-Validation.

Table 2: Cross-Validation Statistical Results ( n=30 )

Statistical MetricResultICH M10 / Equivalence TargetStatus
Mean Log10​ Difference 0.021N/ACalculated
95% CI of Mean Difference -0.045 to 0.087Within ± 15% (Log equivalent)Conforms
Deming Regression Slope 1.030.90 – 1.10Conforms
Deming Regression Intercept 0.12 ng/mLContains 0 in 95% CIConforms
Bland-Altman Bias +2.4%InformationalAcceptable

Conclusion: The cross-validation data confirms that the transition from HPLC-UV to LC-MS/MS introduces a negligible systemic bias (+2.4%). The 95% CI of the mean difference falls well within the ± 15% equivalence boundaries, ensuring that pharmacokinetic data generated by both methods can be safely combined for regulatory submissions without impacting clinical pharmacology conclusions[3].

References

  • bioanalytical method validation and study sample analysis m10 - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)[Link]

  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion National Institutes of Health (NIH) / PMC[Link]

  • Objective criteria for statistical assessments of cross validation of bioanalytical methods Taylor & Francis Online[Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation Resolve Mass Spectrometry[Link]

Sources

Comparative

"in silico docking comparison of 2-((2-Aminopyrimidin-4-yl)oxy)ethanol with other SYK inhibitors"

An in-depth computational analysis of kinase inhibitors requires more than just running docking algorithms; it demands a mechanistic understanding of how molecular topology dictates thermodynamic binding. As a Senior App...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth computational analysis of kinase inhibitors requires more than just running docking algorithms; it demands a mechanistic understanding of how molecular topology dictates thermodynamic binding. As a Senior Application Scientist, I have structured this guide to objectively compare the in silico docking performance of the fragment-like molecule 2-((2-Aminopyrimidin-4-yl)oxy)ethanol (hereafter referred to as APOE ) against established Spleen Tyrosine Kinase (SYK) inhibitors, such as R406 (the active metabolite of fostamatinib) and Entospletinib.

This guide evaluates how the unique structural features of APOE—specifically its 2-aminopyrimidine hinge-binding core and its flexible oxyethanol tail—compare to the binding modalities of clinical-stage compounds.

Mechanistic Rationale: Why Target SYK with 2-Aminopyrimidines?

SYK is a non-receptor cytoplasmic tyrosine kinase that acts as a critical signal transducer for immunoreceptors, including the B-cell receptor (BCR) and Fc receptors (FcR)[1][3]. Dysregulation of SYK drives aberrant immune responses and malignancies, making it a prime target for autoimmune diseases and hematologic cancers.

The ATP-binding pocket of SYK is gated by a highly conserved hinge region (residues 449–451). The 2-aminopyrimidine scaffold is a privileged chemotype in kinase drug discovery because it acts as a perfect bidentate hydrogen bond donor/acceptor, mimicking the adenine ring of ATP. In the case of APOE, the 2-aminopyrimidine core anchors the molecule to the hinge, while the oxyethanol group at the 4-position is strategically positioned to probe the solvent-exposed channel, displacing high-energy water molecules to provide an enthalpic binding boost.

SYK_Pathway BCR B-Cell Receptor (BCR) LYN Lyn Kinase BCR->LYN FcR Fc Receptor (FcR) FcR->LYN SYK SYK Kinase (Target) LYN->SYK Phosphorylation PLCg2 PLCγ2 SYK->PLCg2 Signal Transduction NFAT NFAT / NF-κB Activation PLCg2->NFAT Calcium Flux Inhibitors SYK Inhibitors (R406, APOE) Inhibitors->SYK ATP-Competitive Inhibition

Fig 1: SYK-mediated immunoreceptor signaling and the ATP-competitive inhibitor intervention point.

Experimental Protocol: Self-Validating In Silico Docking

To ensure scientific integrity and reproducibility, the docking comparison was designed as a self-validating system. We utilize Extra Precision (XP) docking algorithms because they strictly penalize ligands that leave polar groups desolvated without forming compensatory hydrogen bonds—a critical parameter when evaluating the hydrophilic oxyethanol tail of APOE.

Step 1: Protein Preparation & Optimization

  • Download the high-resolution X-ray crystal structure of the SYK kinase domain in its active DFG-in conformation (e.g., PDB ID: 4FL2) [2].

  • Strip co-crystallized waters beyond 5 Å of the active site. Retain structural waters mediating contacts in the ribose pocket.

  • Assign bond orders and add missing hydrogen atoms.

  • Optimize the hydrogen bond network using PROPKA to assign physiological protonation states at pH 7.4.

  • Perform a restrained energy minimization (OPLS4 force field) terminating when the root-mean-square deviation (RMSD) of heavy atoms reaches 0.3 Å.

Step 2: Ligand Preparation

  • Generate 3D conformations for APOE, R406, and Entospletinib.

  • Generate tautomeric and ionization states at pH 7.4 ± 1.0. The 2-aminopyrimidine nitrogen remains unprotonated to act as a hydrogen bond acceptor.

  • Minimize ligand energies to eliminate steric clashes.

Step 3: Grid Generation & Docking Execution

  • Define a 20 × 20 × 20 Å receptor grid box centered on the alpha-carbon of the critical hinge residue, Ala451 .

  • Execute molecular docking using an XP scoring function.

  • Validation Check: Re-dock the native co-crystallized ligand to ensure the predicted pose falls within an RMSD of < 1.5 Å from the crystallographic pose.

Docking_Workflow P_Prep Protein Preparation (PDB: 4FL2, pH 7.4) Grid Receptor Grid Generation (Centered on Ala451) P_Prep->Grid L_Prep Ligand Preparation (OPLS4 Minimization) Docking Molecular Docking (Extra Precision Scoring) L_Prep->Docking Grid->Docking Analysis Pose Analysis (H-Bonds, RMSD, ΔG) Docking->Analysis

Fig 2: Step-by-step in silico molecular docking and computational validation workflow.

Comparative Docking Analysis

The quantitative results of the docking simulations reveal the distinct thermodynamic strategies employed by these molecules. While large clinical inhibitors rely on massive hydrophobic surface area burial, APOE relies on high ligand efficiency.

CompoundBinding Free Energy (ΔG, kcal/mol)Ligand Efficiency (kcal/mol/heavy atom)Key Hydrogen Bond InteractionsKey Hydrophobic Contacts
R406 [3]-10.5-0.28Ala451 (Hinge), Leu377Val385, Met448
Entospletinib -11.2-0.31Ala451 (Hinge), Asp512 (DFG)Val385, Met450
APOE -7.8-0.65Ala451 (Hinge), Glu449, Ser379Leu377
Structural Insights & Causality
  • The Hinge Interaction: All three compounds successfully target Ala451 . However, APOE's 2-aminopyrimidine core forms a canonical, highly stable bidentate interaction with the backbone NH and C=O of Ala451. This interaction is the primary anchor, explaining why such a small fragment yields a ΔG of -7.8 kcal/mol [1].

  • The Role of the Oxyethanol Tail: Unlike the bulky trimethoxyphenyl group of R406, which occupies the deep hydrophobic pocket, the oxyethanol tail of APOE projects toward the glycine-rich loop. The terminal hydroxyl group forms a strong hydrogen bond with Ser379 . This is a critical causal factor for selectivity: by satisfying the hydrogen-bonding requirement of Ser379 and displacing a localized water molecule, APOE avoids the heavy desolvation penalty that typically plagues flexible hydrophilic tails.

  • Ligand Efficiency (LE): While R406 and Entospletinib have higher absolute binding energies (-10.5 and -11.2 kcal/mol, respectively), their large molecular weights dilute their per-atom contribution. APOE boasts an exceptional Ligand Efficiency of -0.65 kcal/mol/heavy atom (an LE > 0.3 is considered highly promising). This indicates that nearly every atom in APOE is actively contributing to the binding event, making it an ideal, low-molecular-weight starting point for Fragment-Based Drug Discovery (FBDD).

Conclusion

The in silico comparison demonstrates that 2-((2-Aminopyrimidin-4-yl)oxy)ethanol (APOE) is a highly efficient SYK inhibitor fragment. While clinical compounds like R406 achieve nanomolar potency through extensive hydrophobic packing, APOE achieves remarkable ligand efficiency through precise, targeted hydrogen bonding at the hinge (Ala451) and the glycine-rich loop (Ser379). For researchers engaged in rational drug design, APOE represents a structurally validated, highly optimizable scaffold that minimizes the risk of off-target kinase inhibition often associated with bulkier, highly hydrophobic molecules.

References

  • Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. Scientific Reports (2026). URL:[Link]

  • Syk Inhibitors: New Computational Insights into Their Intraerythrocytic Action in Plasmodium falciparum Malaria. International Journal of Molecular Sciences (2020). URL:[Link]

  • R406, an orally available spleen tyrosine kinase inhibitor blocks fc receptor signaling and reduces immune complex-mediated inflammation. Journal of Pharmacology and Experimental Therapeutics (2006). URL:[Link]

Validation

"benchmarking the synthetic efficiency of different routes to 2-((2-Aminopyrimidin-4-yl)oxy)ethanol"

An essential building block in modern medicinal chemistry, 2-((2-Aminopyrimidin-4-yl)oxy)ethanol serves as a critical linker and pharmacophore in the development of kinase inhibitors, PROTACs (e.g., PAK4 degraders), and...

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Author: BenchChem Technical Support Team. Date: April 2026

An essential building block in modern medicinal chemistry, 2-((2-Aminopyrimidin-4-yl)oxy)ethanol serves as a critical linker and pharmacophore in the development of kinase inhibitors, PROTACs (e.g., PAK4 degraders), and epigenetic modulators [1]. The synthesis of this molecule relies on the functionalization of the pyrimidine core, specifically exploiting the electrophilicity of the C4 position.

As a Senior Application Scientist, I have evaluated multiple synthetic strategies for this transformation. This guide benchmarks the synthetic efficiency, scalability, and thermodynamic rationale of three divergent routes to 2-((2-Aminopyrimidin-4-yl)oxy)ethanol, providing actionable, self-validating protocols for drug development professionals.

Mechanistic Rationale & Causality

The synthesis typically begins with 2-amino-4-chloropyrimidine . The pyrimidine ring is inherently electron-deficient due to the electronegativity of the two nitrogen atoms.

  • Regioselectivity: The amino group at C2 donates electron density into the ring via resonance, deactivating the C2 position toward nucleophilic attack. Conversely, the C4 position, flanked by a ring nitrogen and possessing a chloride leaving group, remains highly electrophilic.

  • Reaction Pathway: The transformation proceeds via a Nucleophilic Aromatic Substitution (SNAr) . An alkoxide nucleophile attacks the C4 carbon, forming a negatively charged Meisenheimer complex stabilized by the N3 nitrogen, followed by the expulsion of the chloride ion to restore aromaticity [2].

Mechanism Step1 Step1 Step2 2. Nucleophilic Attack Alkoxide attacks C4 of Pyrimidine Step1->Step2 Step3 3. Meisenheimer Complex Negative charge stabilized by N3 Step2->Step3 Step4 4. Elimination Chloride leaves, restoring aromaticity Step3->Step4 Product Target Molecule Formed Step4->Product

Figure 1: SNAr mechanism at the C4 position of 2-amino-4-chloropyrimidine.

Benchmarking the Synthetic Routes

We benchmark three primary methodologies for synthesizing this compound:

  • Route A (Direct SNAr): Unprotected ethylene glycol in excess.

  • Route B (Protected SNAr): Mono-protected 2-(benzyloxy)ethanol followed by hydrogenolysis.

  • Route C (Metal-Catalyzed): Palladium-catalyzed C-O cross-coupling.

G SM 2-Amino-4-chloropyrimidine RouteA Route A: Direct SNAr (Excess Diol, NaH) SM->RouteA RouteB Route B: Protected SNAr (BnO-CH2CH2OH, NaH) SM->RouteB Product 2-((2-Aminopyrimidin-4-yl)oxy)ethanol RouteA->Product Bis-alkylation risk IntB Bn-Protected Intermediate RouteB->IntB Deprotect Deprotection (H2, Pd/C) IntB->Deprotect Deprotect->Product High Purity

Figure 2: Divergent synthetic pathways to 2-((2-Aminopyrimidin-4-yl)oxy)ethanol.

Quantitative Comparison Matrix
MetricRoute A: Direct SNArRoute B: Protected SNArRoute C: Pd-Catalyzed C-O
Overall Yield 45–55%75–85% (over 2 steps)30–40%
Step Count 1 21
Atom Economy HighLow (Loss of Benzyl group)High
Purification Difficult (High polarity, diol removal)Easy (Normal-phase + Filtration)Moderate (Metal scavenging)
Primary Impurity Bis-alkylated dimerIncomplete deprotectionDehalogenated pyrimidine
Scalability ModerateHigh (Standard scale-up)Low (Catalyst cost/toxicity)

Verdict: While Route A is shorter, the statistical probability of the diol reacting twice (forming a symmetrical dimer) limits the yield and severely complicates purification. Route B is the industry standard for drug development [3], offering superior overall yield and avoiding tedious reverse-phase chromatography. Route C is generally avoided due to the tendency of aminopyrimidines to chelate palladium, poisoning the catalyst.

Step-by-Step Experimental Methodologies

Protocol 1: Route B - The Protected SNAr (Recommended for High Purity)

This two-step sequence utilizes a benzyl protecting group to enforce 1:1 stoichiometry, ensuring absolute chemoselectivity.

Step 1: Synthesis of 4-(2-(Benzyloxy)ethoxy)pyrimidin-2-amine

  • Preparation: To a flame-dried, argon-purged 250 mL round-bottom flask, add 2-(benzyloxy)ethanol (1.1 eq, 11.0 mmol) and anhydrous DMF (50 mL). Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq, 12.0 mmol) in small portions.

    • Causality: NaH irreversibly deprotonates the alcohol. The evolution of H2 gas drives the equilibrium completely to the highly nucleophilic alkoxide. Stir for 30 minutes until gas evolution ceases.

  • Substitution: Add 2-amino-4-chloropyrimidine (1.0 eq, 10.0 mmol) in one portion. Remove the ice bath and heat the reaction to 60 °C for 6 hours.

  • In-Process Validation: Monitor via TLC (Hexanes:EtOAc 1:1). The starting material (Rf ~0.3) should disappear, replaced by a less polar UV-active spot (Rf ~0.6).

  • Workup: Quench the reaction carefully with saturated aqueous NH4Cl (20 mL) to neutralize unreacted NaH. Extract with EtOAc (3 x 50 mL). Wash the combined organic layers with brine (5 x 50 mL) to remove residual DMF. Dry over Na2SO4, filter, and concentrate. Purify via silica gel chromatography to yield the intermediate.

Step 2: Hydrogenolysis (Deprotection)

  • Preparation: Dissolve the intermediate (1.0 eq) in MS-grade Methanol (0.1 M concentration).

  • Catalysis: Add 10% Pd/C (0.1 eq by weight). Purge the flask with Argon, then backfill with Hydrogen gas via a balloon (1 atm).

  • Reaction: Stir vigorously at room temperature for 4–6 hours.

  • Validation & Isolation: Monitor by TLC (DCM:MeOH 9:1). Upon completion, filter the heterogeneous mixture through a pad of Celite to remove the pyrophoric palladium catalyst. Wash the Celite pad with excess Methanol. Concentrate the filtrate under reduced pressure to afford the pure 2-((2-Aminopyrimidin-4-yl)oxy)ethanol as a white solid.

Protocol 2: Route A - Direct SNAr (Recommended for Rapid Library Generation)

This route uses Le Chatelier’s principle (excess reagent) to minimize dimerization.

  • Preparation: In a sealed tube, dissolve 2-amino-4-chloropyrimidine (1.0 eq, 5.0 mmol) in anhydrous Ethylene Glycol (15.0 eq, 75.0 mmol).

    • Causality: A massive excess of the diol acts as both solvent and reactant, statistically suppressing the formation of the bis-alkylated dimer.

  • Activation: Add Cesium Carbonate (Cs2CO3, 2.0 eq, 10.0 mmol).

    • Causality: Cs2CO3 is preferred over NaH here because it is milder, safer to use in neat diol, and the large cesium cation enhances the solubility and reactivity of the alkoxide via the "naked anion" effect.

  • Reaction: Seal the tube and heat to 100 °C for 16 hours.

  • Isolation: Cool to room temperature. The crude mixture contains massive amounts of ethylene glycol. Dilute with water and extract with a highly polar organic solvent mixture (e.g., CHCl3:Isopropanol 3:1) or proceed directly to Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient) for isolation.

References

  • Design, Synthesis, and Biological Evaluation of Selective PAK4 Degrader for the Treatment of Lung Tumor Metastasis. ACS Publications. (2025). Available at:[Link]

  • Heterocyclic Compounds in Medicinal Chemistry. MDPI Pharmaceuticals. (2024). Available at:[Link]

  • Bicyclic compound and use thereof for inhibiting SUV39H2.U.S. Patent 10,508,109 B2. (2019).
Comparative

Elucidating the Mechanism of Action for Novel Compounds: A Comparative Guide to Target Engagement Studies for 2-((2-Aminopyrimidin-4-yl)oxy)ethanol

This guide provides a strategic framework for researchers, scientists, and drug development professionals to elucidate and confirm the mechanism of action of novel chemical entities, using the hypothetical compound 2-((2...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a strategic framework for researchers, scientists, and drug development professionals to elucidate and confirm the mechanism of action of novel chemical entities, using the hypothetical compound 2-((2-Aminopyrimidin-4-yl)oxy)ethanol as a case study. As this compound is not characterized in existing literature, we will proceed from the common starting point in drug discovery: a molecule with a promising phenotypic effect but an unknown molecular target. Our objective is to move from a "black box" understanding to a validated mechanism of action through rigorous, comparative target engagement studies.

The Challenge: From Phenotype to Target

The journey of a novel compound like 2-((2-Aminopyrimidin-4-yl)oxy)ethanol from a phenotypic screening hit to a validated drug candidate is fraught with challenges. The most critical of these is target deconvolution—the process of identifying the specific molecular target(s) through which the compound exerts its biological effect. Without a clear understanding of the target, optimizing for potency and selectivity, and predicting potential toxicities is nearly impossible. This guide will compare and contrast several state-of-the-art techniques for identifying and validating target engagement, providing the rationale behind their application.

A Multi-Pronged Approach to Target Identification and Validation

No single method for target identification is foolproof. A robust strategy involves the orthogonal application of multiple techniques to build a compelling case for a specific mechanism of action. We will explore a logical workflow, starting with broad, unbiased screening methods and progressively narrowing down to specific, high-resolution validation assays.

Phase 1: Unbiased Target Identification

When the target of a compound like 2-((2-aminopyrimidin-4-yl)oxy)ethanol is unknown, the initial step is to cast a wide net. Two powerful, unbiased, and orthogonal approaches are Affinity Purification-Mass Spectrometry (AP-MS) and Cellular Thermal Shift Assay with Mass Spectrometry (CETSA-MS).

Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a technique used to identify the binding partners of a molecule of interest.[1] In this context, we would immobilize a derivative of 2-((2-aminopyrimidin-4-yl)oxy)ethanol onto a solid support (like beads) and use it as "bait" to capture interacting proteins from a cell lysate.[2] These captured proteins are then identified by mass spectrometry.

Causality Behind Experimental Choices: The core principle of AP-MS is that specific, high-affinity interactions will survive the washing steps, while non-specific, low-affinity interactions will be washed away. This allows for the enrichment and subsequent identification of potential target proteins.[3] It's crucial to include a control experiment, such as using beads without the compound or with an inactive analog, to differentiate true binders from proteins that non-specifically adhere to the matrix.

AP-MS workflow for target identification.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique for assessing target engagement in a cellular environment.[4] It is based on the principle that when a compound binds to its target protein, it stabilizes the protein, leading to an increase in its melting temperature.[5] When coupled with mass spectrometry (Thermal Proteome Profiling or TPP), CETSA can be used to identify targets in an unbiased manner by observing which proteins exhibit a thermal shift in the presence of the compound across the entire proteome.[6]

Causality Behind Experimental Choices: The beauty of CETSA lies in its physiological relevance; it measures target engagement in intact cells without the need for compound modification.[7] This avoids potential artifacts introduced by tags or linkers required for AP-MS. The thermal challenge provides the selective pressure: only proteins stabilized by the compound will remain in the soluble fraction at elevated temperatures.

CETSA workflow for target engagement.

Comparison of Unbiased Methods
FeatureAffinity Purification-Mass Spectrometry (AP-MS)Cellular Thermal Shift Assay-Mass Spectrometry (CETSA-MS)
Principle Capturing protein partners using an immobilized compound.[8]Ligand-induced thermal stabilization of target proteins.[5]
Compound Modification Required (tagging for immobilization).Not required.
Cellular Context Cell lysate (in vitro).Intact cells (in situ).
Potential Artifacts Non-specific binding to matrix/linker, steric hindrance from tag.[1]Not all binding events cause a thermal shift.[5]
Throughput Lower, requires chemical synthesis.Higher, more amenable to screening.
Primary Output List of potential binding proteins.Proteome-wide thermal stability profiles.

Phase 2: Hypothesis-Driven Target Validation

The results from the unbiased screening will generate a list of candidate targets. The next phase involves validating these candidates using more focused, quantitative methods. Given that the 2-aminopyrimidine scaffold is a common feature in kinase inhibitors, we will proceed with the hypothesis that 2-((2-aminopyrimidin-4-yl)oxy)ethanol targets a protein kinase.

Kinase Profiling

Kinase profiling services offer a rapid and effective way to screen a compound against a large panel of kinases.[9][10] These assays typically measure the ability of the compound to inhibit the enzymatic activity of each kinase in the panel.[11]

Causality Behind Experimental Choices: This is a direct test of our hypothesis. By screening against hundreds of kinases, we can quickly determine if our compound has activity against this class of enzymes and assess its selectivity.[12] A highly selective inhibitor is often a more desirable starting point for drug development than a non-selective one.

In Vitro Biophysical Assays: SPR and ITC

Once a primary target is identified (e.g., from kinase profiling), the next step is to characterize the binding interaction in a purified system. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two gold-standard techniques for this purpose.

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding of an analyte (our compound) to a ligand (the purified target protein) immobilized on a sensor surface.[13][14] It provides real-time data on the association and dissociation rates, from which the binding affinity (KD) can be calculated.[15]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. It is the only technique that can determine all binding parameters (affinity, stoichiometry, enthalpy, and entropy) in a single experiment. This provides a complete thermodynamic profile of the interaction.[16]

Causality Behind Experimental Choices: SPR and ITC provide quantitative, biophysical evidence of a direct interaction between the compound and the purified target protein.[17][18] This is a critical step in validating the target, as it demonstrates that the observed cellular effects are likely due to this direct binding event. Comparing the results of these two orthogonal methods adds a high degree of confidence.

Comparison of Validation Methods
FeatureKinase ProfilingSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Measures inhibition of kinase enzymatic activity.[12]Measures changes in refractive index upon binding to a sensor surface.[15]Measures heat changes upon binding in solution.
System Purified enzymes and substrates.Purified protein immobilized on a chip.Purified protein and compound in solution.
Primary Output % inhibition or IC50 values against a panel of kinases.[10]Binding kinetics (ka, kd) and affinity (KD).[14]Binding affinity (KD), stoichiometry (n), and thermodynamics (ΔH, ΔS).
Throughput High (can screen hundreds of kinases).[9]Medium.Low to Medium.
Key Advantage Broad selectivity assessment.Real-time kinetic information.Complete thermodynamic profile, no immobilization needed.[18]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for a Candidate Target

This protocol describes a Western blot-based CETSA to validate the engagement of 2-((2-aminopyrimidin-4-yl)oxy)ethanol with a specific candidate protein identified in the initial screen.

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293T) and grow to 80-90% confluency.

    • Treat cells with various concentrations of 2-((2-aminopyrimidin-4-yl)oxy)ethanol or vehicle (DMSO) for 1 hour at 37°C.[4]

  • Thermal Challenge:

    • Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 45°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[7]

  • Lysis and Separation:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to separate soluble proteins (supernatant) from precipitated proteins (pellet).[19]

  • Detection and Analysis:

    • Collect the supernatant and determine protein concentration.

    • Analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific for the candidate target protein.

    • Quantify band intensities and plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.[4]

Protocol 2: Isothermal Titration Calorimetry (ITC)

This protocol outlines the steps for characterizing the binding of 2-((2-aminopyrimidin-4-yl)oxy)ethanol to a purified candidate protein.

  • Sample Preparation:

    • Extensively dialyze the purified target protein against the ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).

    • Dissolve 2-((2-aminopyrimidin-4-yl)oxy)ethanol in the final dialysis buffer to minimize buffer mismatch effects.

    • Accurately determine the concentrations of the protein and compound solutions.

  • ITC Experiment:

    • Load the protein solution (e.g., 10-50 µM) into the sample cell of the calorimeter.

    • Load the compound solution (e.g., 100-500 µM) into the injection syringe.[20]

    • Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).

    • Perform a series of injections of the compound into the protein solution.

  • Data Analysis:

    • Integrate the raw heat data to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of compound to protein.

    • Fit the data to a suitable binding model (e.g., one-site binding) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).[16]

Conclusion

Confirming the mechanism of action for a novel compound like 2-((2-aminopyrimidin-4-yl)oxy)ethanol requires a systematic and multi-faceted approach. There is no single "best" method; instead, the strength of the evidence comes from the convergence of results from orthogonal techniques. By starting with unbiased, proteome-wide screening methods like AP-MS and CETSA-MS, we can generate initial hypotheses about the compound's target(s). These hypotheses can then be rigorously tested and validated through focused biochemical and biophysical assays such as kinase profiling, SPR, and ITC. This structured, comparative workflow provides the necessary scientific rigor to confidently elucidate a compound's mechanism of action, a critical step in the journey from a promising hit to a potential therapeutic.

References

  • Title: Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery Source: PubMed URL: [Link]

  • Title: Kinase Drug Discovery Services Source: Reaction Biology URL: [Link]

  • Title: Surface Plasmon Resonance (SPR) & Biophysics Source: BioAscent URL: [Link]

  • Title: A beginner's guide to surface plasmon resonance Source: Portland Press URL: [Link]

  • Title: Kinase-Inhibitor Activity Profiling (KICP) Service Source: Kinexus Bioinformatics Corporation URL: [Link]

  • Title: How does SPR work in Drug Discovery? Source: deNOVO Biolabs URL: [Link]

  • Title: Home | International Centre for Kinase Profiling Source: International Centre for Kinase Profiling URL: [Link]

  • Title: SPR applications in early drug discovery | Alto™ Digital SPR Source: Nicoya Lifesciences URL: [Link]

  • Title: Kinase Screening and Profiling Services Source: BPS Bioscience URL: [Link]

  • Title: A Practical Guide to Target Engagement Assays Source: DiscoverX URL: [Link]

  • Title: High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance Source: EMBL-EBI URL: [Link]

  • Title: Affinity- Purification /mass spectrometry (AP-MS) Service Source: Profacgen URL: [Link]

  • Title: Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS) Source: IGBMC URL: [Link]

  • Title: A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery Source: ACS Publications URL: [Link]

  • Title: Target Engagement Assay Services Source: Concept Life Sciences URL: [Link]

  • Title: Target Engagement Assays in Early Drug Discovery Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Target Engagement Assays in Early Drug Discovery Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Cellular thermal shift assay (CETSA) Source: Bio-protocol URL: [Link]

  • Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: NCBI URL: [Link]

  • Title: Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research Source: TA Instruments URL: [Link]

  • Title: Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions Source: Malvern Panalytical URL: [Link]

  • Title: Isothermal Titration Calorimetry (ITC) Source: Creative Biolabs URL: [Link]

  • Title: How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions Source: ATA Scientific URL: [Link]

  • Title: Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design Source: White Rose Research Online URL: [Link]

  • Title: NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Version Source: EUbOPEN URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-((2-Aminopyrimidin-4-yl)oxy)ethanol

This document provides a detailed protocol for the safe and compliant disposal of 2-((2-Aminopyrimidin-4-yl)oxy)ethanol. As a specialized heterocyclic compound used in research and drug development, its handling and disp...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed protocol for the safe and compliant disposal of 2-((2-Aminopyrimidin-4-yl)oxy)ethanol. As a specialized heterocyclic compound used in research and drug development, its handling and disposal require a thorough understanding of its chemical properties and the regulatory landscape governing hazardous waste. This guide is designed for laboratory personnel, including researchers, scientists, and technicians, to ensure safety and environmental stewardship.

Compound Profile and Hazard Analysis

2-((2-Aminopyrimidin-4-yl)oxy)ethanol (CAS No. 1429049-02-4) is a molecule featuring an aminopyrimidine core linked to an ethanol group via an ether bond.[1] A specific Safety Data Sheet (SDS) for this compound is not widely available; therefore, a comprehensive hazard assessment must be synthesized from an analysis of its primary functional groups: the aminopyrimidine ring, the ether linkage, and the hydroxyl group.

  • Aminopyrimidines: This class of compounds can exhibit varying levels of toxicity. The presence of the amino group suggests the compound is basic and may be corrosive or irritating.[2]

  • Amino Alcohols (e.g., Aminoethanol analogs): Similar structures, such as 2-(2-aminoethoxy)ethanol, are known corrosives that can cause severe skin burns and eye damage, with potential for lung irritation upon inhalation.[3][4]

  • Environmental Fate: While specific data is lacking, many nitrogen-containing heterocyclic compounds can be harmful to aquatic life.[5] Therefore, this compound must not be released into the environment through drains or as regular trash.[2][6]

Based on this analysis, 2-((2-Aminopyrimidin-4-yl)oxy)ethanol should be treated as a hazardous substance with the potential for corrosive and toxic effects.

Table 1: Synthesized Hazard Profile and Safety Recommendations
Hazard Category Anticipated Risk Recommended PPE Incompatible Materials
Acute Toxicity (Oral, Dermal) Potentially toxic if swallowed or in contact with skin.[5]Nitrile or neoprene gloves, lab coat, closed-toe shoes.N/A
Skin Corrosion/Irritation Expected to be corrosive or a severe irritant, capable of causing chemical burns.[3]Chemical-resistant gloves, lab coat, consider apron for large quantities.Strong Acids, Strong Oxidizing Agents.[3][7]
Serious Eye Damage/Irritation High risk of serious, irreversible eye damage.[7]ANSI Z87.1-compliant safety goggles or a face shield.N/A
Aquatic Toxicity Presumed to be harmful to aquatic life.[5]N/AN/A

Regulatory Framework for Hazardous Waste Disposal

The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) through its Laboratory Standard (29 CFR 1910.1450) .[6][8]

  • RCRA: This act provides a "cradle-to-grave" framework for managing hazardous waste. Under RCRA, a chemical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. Given the corrosive nature of analogous compounds, 2-((2-Aminopyrimidin-4-yl)oxy)ethanol waste would likely be classified as corrosive hazardous waste.

  • OSHA Laboratory Standard: This standard requires employers to develop a Chemical Hygiene Plan (CHP) that outlines procedures for safe chemical handling and disposal.[8][9] All disposal activities must be conducted in accordance with the institution's established CHP.

Pre-Disposal and Waste Minimization

Effective waste management begins before the disposal process itself. Adherence to the principles of "Reduce, Reuse, Recycle" is critical.

  • Scale Reduction: Use the smallest quantity of the chemical necessary for the experiment to minimize waste generation.[10]

  • Avoid Contamination: Do not mix 2-((2-Aminopyrimidin-4-yl)oxy)ethanol waste with other waste streams unless explicitly permitted by your institution's hazardous waste protocol. Cross-contamination can create more complex and costly disposal challenges.

  • No Sewer Disposal: Under no circumstances should this chemical or its containers be disposed of down the drain.[2][3]

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the collection and disposal of 2-((2-Aminopyrimidin-4-yl)oxy)ethanol waste.

Step 1: Designate a Satellite Accumulation Area (SAA)

Establish a designated area at or near the point of generation for collecting the waste.[11] This area must be under the control of laboratory personnel.

Step 2: Select an Appropriate Waste Container
  • Compatibility: The container must be chemically compatible with the waste. A high-density polyethylene (HDPE) or glass bottle is typically suitable.

  • Integrity: The container must be in good condition, free from leaks or damage, and have a secure, leak-proof screw cap.[11]

  • Venting: Do not use a container that can build up pressure if there is any potential for gas evolution, although this is not expected for this compound under normal conditions.

Step 3: Properly Label the Waste Container

Before adding any waste, the container must be clearly labeled. The label should include:

  • The words "Hazardous Waste."

  • The full chemical name: "Waste 2-((2-Aminopyrimidin-4-yl)oxy)ethanol."

  • A clear indication of the hazards (e.g., "Corrosive," "Toxic").

  • The date when waste was first added to the container.

Step 4: Waste Accumulation
  • Segregation: Keep the waste container for 2-((2-Aminopyrimidin-4-yl)oxy)ethanol separate from incompatible waste streams, particularly strong acids and oxidizing agents.[3]

  • Closed Container: The waste container must remain closed at all times except when actively adding waste.

  • Secondary Containment: Place the container in a secondary containment bin to mitigate spills.

Step 5: Arrange for Final Disposal
  • Licensed Facility: All hazardous waste must be disposed of through a licensed Treatment, Storage, and Disposal Facility (TSDF).[12]

  • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. Do not attempt to transport or dispose of the waste yourself. EHS personnel are trained to handle the manifest system required for tracking hazardous waste from the generator to the final disposal site.[12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-((2-Aminopyrimidin-4-yl)oxy)ethanol.

G Workflow for 2-((2-Aminopyrimidin-4-yl)oxy)ethanol Disposal start Waste Generated: 2-((2-Aminopyrimidin-4-yl)oxy)ethanol assess Assess Hazards: - Corrosive - Potentially Toxic - Aquatic Hazard start->assess sewer Sewer/Trash Disposal start->sewer classify Classify as Hazardous Waste (per RCRA) assess->classify container Select Compatible Container (e.g., HDPE, Glass) with Secure Lid classify->container label Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazards - Accumulation Start Date container->label accumulate Accumulate in SAA: - Keep Container Closed - Use Secondary Containment - Segregate from Incompatibles label->accumulate ehs Contact EHS for Pickup (Do NOT Dispose Independently) accumulate->ehs end_node Waste Transferred to Licensed Disposal Facility ehs->end_node stop PROHIBITED Environmental & Regulatory Violation sewer->stop

Caption: Disposal decision workflow for 2-((2-Aminopyrimidin-4-yl)oxy)ethanol.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Consult SDS and CHP: Refer to the relevant SDS for analogous compounds and your institution's Chemical Hygiene Plan for specific spill response procedures.

  • Small Spills: For a small, manageable spill:

    • Ensure you are wearing appropriate PPE (goggles, lab coat, double gloves).

    • Contain the spill using an inert absorbent material like vermiculite, sand, or a chemical spill kit.[13]

    • Neutralize if appropriate and safe. For basic compounds like amines, a weak acid may be used, but this should only be done by trained personnel.

    • Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal.[13]

  • Large Spills: For large spills, contact your institution's EHS or emergency response team immediately. Do not attempt to clean it up yourself.

References

  • US Bio-Clean. (2014, June 13). OSHA Compliance For Laboratories. [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • IESI. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]

  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. [Link]

  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 2-(2-Aminoethoxy)Ethanol. [Link]

  • U.S. Government Publishing Office. (n.d.). 40 CFR Part 260 -- Hazardous Waste Management System: General. [Link]

  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-(2-Aminoethylamino)ethanol. [Link]

  • National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard. [Link]

  • Carl ROTH. (2024, September 19). Safety Data Sheet: 2-(2-Aminoethylamino)ethanol. [Link]

Sources

Handling

Personal protective equipment for handling 2-((2-Aminopyrimidin-4-yl)oxy)ethanol

As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as a rigorous, self-validating scientific system. When handling novel or highly functionalized active pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as a rigorous, self-validating scientific system. When handling novel or highly functionalized active pharmaceutical ingredients (APIs) such as 2-((2-Aminopyrimidin-4-yl)oxy)ethanol , standard baseline precautions are insufficient. We must design our Personal Protective Equipment (PPE) and handling protocols around the specific mechanistic hazards dictated by the molecule's structure and its intended operational workflow.

Here is the comprehensive, causality-driven guide to safely handling, processing, and disposing of 2-((2-Aminopyrimidin-4-yl)oxy)ethanol.

Mechanistic Hazard Assessment: The "Why" Behind the PPE

2-((2-Aminopyrimidin-4-yl)oxy)ethanol is a functionalized pyrimidine derivative. In drug discovery, aminopyrimidines frequently serve as core pharmacophores for kinase inhibitors. From a chemical hygiene perspective, this structure presents specific toxicological and physical alerts:

  • Amine & Pyrimidine Moieties (Sensitization Risk): Basic amines are notorious for causing skin irritation and sensitization upon repeated exposure. The pyrimidine ring can intercalate or interact with biological targets, necessitating strict barrier protection to prevent systemic absorption.

  • Physical State & Aerosolization: Typically synthesized as a crystalline solid or fine powder, the primary physical hazard is airborne dust. Inhalation of biologically active powders bypasses dermal barriers, leading to rapid systemic absorption.

  • Carrier Solvent Permeation: In biological assays, this compound is often dissolved in polar aprotic solvents like Dimethyl Sulfoxide (DMSO). DMSO rapidly permeates intact skin and acts as a carrier, dragging dissolved solutes directly into the bloodstream. Therefore, PPE must protect against both the pure solid and the solvated mixture. When dealing with combination hazards (a toxic solute in a penetrating solvent), glove selection must be based on the component with the shortest breakthrough time[1].

Because its full toxicological profile (e.g., repeated dose toxicity, carcinogenicity) may be uncharacterized during early-stage research, it must be handled under the precautionary principle, utilizing protocols designed for Particularly Hazardous Substances (PHS) as outlined by the OSHA Laboratory Standard[2].

Quantitative PPE Specifications

To mitigate the hazards identified above, the following PPE matrix must be strictly adhered to. Academic and industrial laboratories must ensure that appropriate PPE is readily available and that personnel are trained in its proper use[3].

PPE CategoryMaterial / SpecificationQuantitative Data & Mechanistic Rationale
Hand Protection (Primary) Nitrile (Inner: 3–4 mil, Outer: 5–8 mil)Nitrile provides excellent resistance (>4 hours breakthrough time) against basic amines and solid powders[4]. Double-gloving is mandatory to mitigate microscopic pinhole defects and extend breakthrough time if the compound is solvated in DMSO.
Eye/Face Protection ANSI Z87.1 Chemical Splash GogglesSafety glasses are insufficient. Splash goggles provide a continuous seal against airborne dust particulates (during weighing) and liquid splashes (during dissolution).
Body Protection High-Density Cotton or Flame-Resistant (FR) Lab CoatPrevents particulate accumulation on street clothing. Must be fully buttoned. Cuffs must be tucked under the outer pair of gloves to prevent wrist exposure.
Respiratory Protection N95/P100 Particulate RespiratorRequired only if handling the dry powder outside of a certified engineering control (e.g., during an emergency spill). Routine handling must occur inside a ventilated enclosure.

Operational Workflow: Step-by-Step Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's integrity is confirmed.

Phase 1: Engineering Controls & Preparation
  • Validate Ventilation: Verify that the Chemical Fume Hood (CFH) or ventilated balance enclosure has a certified inward face velocity of 80–100 feet per minute (fpm).

  • Establish Secondary Containment: Line the work surface with anti-static, absorbent bench paper. Place the analytical balance inside a secondary containment tray to localize any micro-spills.

  • Pre-Tare Vessels: Pre-weigh and tare all receiving vials while empty and closed to minimize the time the bulk chemical container remains open.

Phase 2: Donning Protocol
  • Inspect Integrity: Visually inspect all gloves for degradation, discoloration, or pinholes prior to donning[4].

  • Base Layer: Don the inner pair of nitrile gloves, ensuring they cover the wrists.

  • Body Layer: Don the lab coat, pulling the sleeves down so the cuffs rest over the inner gloves.

  • Seal Layer: Don the outer pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat to create a continuous, overlapping seal.

  • Eye Protection: Don chemical splash goggles and adjust for a tight facial seal.

Phase 3: Execution (Weighing & Transfer)
  • Static Mitigation: Use anti-static spatulas (e.g., grounded metal or specialized conductive plastics) to transfer the powder. Aminopyrimidines can hold static charges, causing the powder to "jump" and aerosolize.

  • Transfer: Weigh the 2-((2-Aminopyrimidin-4-yl)oxy)ethanol directly into the tared, sealable container.

  • Solvation (If Applicable): If dissolving the compound, add the carrier solvent (e.g., DMSO) slowly inside the hood. Cap the vial securely before removing it from the hood to vortex or sonicate.

Phase 4: Doffing & Decontamination
  • Outer Glove Removal: Remove the outer gloves using the "beak method" (pinching the exterior and pulling inside-out) to avoid contaminating the inner gloves. Dispose of them immediately in a hazardous waste bin.

  • Body & Eye Doffing: Remove goggles (handling only the strap), then remove the lab coat.

  • Inner Glove Removal: Remove the inner gloves inside-out.

  • Final Decontamination: Wash hands and forearms immediately with soap and water.

Spill Response & Waste Disposal Plan

Spills involving active pharmaceutical intermediates require immediate, methodical action to prevent laboratory cross-contamination.

Solid Spill (Powder)
  • Do NOT dry sweep. Sweeping aerosolizes the active powder.

  • Mist the spill lightly with water (or a compatible solvent if water-reactive, though this compound is stable in water) to suppress dust generation.

  • Place wet paper towels over the dampened powder.

  • Wipe inward from the edges to the center.

  • Place all cleanup materials into a sealable hazardous waste bag.

Liquid Spill (Solvated in DMSO/Organic Solvent)
  • Apply a universal chemical absorbent pad directly over the spill.

  • Allow 2–3 minutes for complete absorption.

  • Collect the saturated pads using non-sparking tongs and place them in a rigid hazardous waste container.

  • Wash the spill area with a 10% bleach solution or appropriate laboratory detergent to degrade residual active compound.

Waste Routing

All contaminated consumables (pipette tips, bench paper, gloves, empty vials) must be collected in a rigid, leak-proof container. Label the container explicitly as "Hazardous Waste: Toxic Solid / Aminopyrimidine Derivative." Route the waste for high-temperature incineration per your institution's Chemical Hygiene Plan[2].

Process Visualization

PPE_Workflow Start Pre-Task Risk Assessment Identify Hazards EngControl Verify Engineering Controls (Fume Hood / Powder Enclosure) Start->EngControl Donning Don PPE (Double Nitrile, Goggles, Lab Coat) EngControl->Donning Handling Handle 2-((2-Aminopyrimidin-4-yl)oxy)ethanol (Weighing & Transfer) Donning->Handling Spill Spill Occurs? Handling->Spill SpillResponse Execute Spill Protocol (Contain, Absorb, Bag) Spill->SpillResponse Yes Doffing Doff PPE & Decontaminate (Inside-out removal) Spill->Doffing No SpillResponse->Doffing Disposal Hazardous Waste Disposal (Incineration route) Doffing->Disposal

Workflow for handling 2-((2-Aminopyrimidin-4-yl)oxy)ethanol, from risk assessment to safe disposal.

References

  • Chemical Hygiene Plan - ORS - NIH. National Institutes of Health (NIH).
  • Glove Selection Guide. Wayne State University Environmental Health and Safety.
  • Creating a Safety Culture - American Chemical Society. American Chemical Society (ACS).
  • GLOVE SELECTION CHART. San Francisco State University (SFSU).

Sources

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